2-Ethoxypyrimidin-5-amine
描述
Structure
3D Structure
属性
IUPAC Name |
2-ethoxypyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNZINMQYGYLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663922 | |
| Record name | 2-Ethoxypyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73418-86-7 | |
| Record name | 2-Ethoxypyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Versatility of the Pyrimidine Scaffold
An In-depth Technical Guide to 2-Ethoxypyrimidin-5-amine: Properties, Synthesis, and Applications
This compound is a heterocyclic organic compound featuring a central pyrimidine ring. The pyrimidine core is a fundamental building block in nature, most notably forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] In medicinal chemistry, this scaffold is recognized as a "privileged structure," a molecular framework capable of binding to a wide array of biological targets with high affinity.[1][2] The strategic placement of an electron-donating amino group at the 5-position and an ethoxy group at the 2-position endows this compound with a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex, biologically active molecules.[3] Its structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in drug candidates.[1] This guide offers a detailed exploration of its chemical properties, synthesis, and critical role in modern drug discovery.
Physicochemical and Spectroscopic Profile
The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of this compound are summarized below.
Core Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉N₃O | [4][5] |
| Molecular Weight | 139.16 g/mol | [3][5] |
| Appearance | White to light yellow or off-white crystalline powder/solid | [3][6] |
| Melting Point | ~164-169 °C | [6] |
| Solubility | Low solubility in water; soluble in organic solvents like alcohols and ketones. | [6] |
| Predicted XlogP | 0.2 | [4] |
| Monoisotopic Mass | 139.07455 Da | [4] |
Spectroscopic Signatures
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A primary amine is indicated by a pair of N-H stretching bands between 3300 and 3500 cm⁻¹ (one for symmetric and one for asymmetric stretching).[7][8] A prominent N-H bending (scissoring) absorption is also expected around 1550-1650 cm⁻¹.[9] Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while the C-O stretching of the ethoxy group should be visible in the 1000-1250 cm⁻¹ region.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is highly informative. The two protons on the pyrimidine ring will appear as distinct signals in the aromatic region. The ethoxy group will present as a characteristic ethyl pattern: a quartet for the methylene (-CH₂-) protons deshielded by the adjacent oxygen, and a triplet for the terminal methyl (-CH₃) protons. The primary amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[8][9] Adding a few drops of D₂O will cause the amine signal to disappear, confirming its identity.[9]
-
¹³C NMR : Carbons adjacent to nitrogen atoms in the pyrimidine ring are deshielded and will appear downfield.[8] The two carbons of the ethoxy group will also be readily identifiable.
-
-
Mass Spectrometry : In mass spectrometry, this compound adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[10] The molecular ion peak (M+) should be observed at m/z 139. Fragmentation patterns would likely involve the loss of components from the ethoxy group.
Synthesis and Reactivity: A Strategic Approach
The synthesis of substituted pyrimidines like this compound often involves multi-step sequences that leverage the inherent reactivity of the pyrimidine ring. A common and effective strategy is the regioselective nucleophilic aromatic substitution (SₙAr) of a dihalopyrimidine precursor, followed by the reduction of a nitro group.
Synthetic Workflow: From Dichloropyrimidine to Target Molecule
The following protocol outlines a representative synthesis, which relies on the differential reactivity of the chlorine atoms on the pyrimidine ring, activated by an electron-withdrawing nitro group.
Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (SₙAr) - Ethoxylation
-
Setup : To a solution of 2,4-dichloro-5-nitropyrimidine in anhydrous tetrahydrofuran (THF) cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.
-
Causality: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the ethanol, forming the highly nucleophilic ethoxide anion in situ. Performing the reaction at 0°C controls the initial exothermic reaction.
-
-
Nucleophile Addition : Slowly add a solution of anhydrous ethanol in THF to the reaction mixture.
-
Reaction : Allow the mixture to slowly warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Expertise: The chlorine at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position. This regioselectivity is driven by the strong electron-withdrawing effect of the nitro group at the 5-position, which preferentially activates the C4 position for substitution.
-
-
Workup : Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-chloro-4-ethoxy-5-nitropyrimidine.
Step 2: Catalytic Hydrogenation - Nitro Group Reduction
-
Setup : Dissolve the crude product from Step 1 in methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Reaction : Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Trustworthiness: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to primary amines with high yield.[11] The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS.
-
-
Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by column chromatography or recrystallization to yield the final product.
Core Reactivity
The chemical reactivity of this compound is dominated by the nucleophilic character of the 5-amino group. This amine can readily participate in reactions such as:
-
Acylation : Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation : Reaction with alkyl halides.[12]
-
Buchwald-Hartwig Amination : Palladium-catalyzed cross-coupling reactions to form C-N bonds.[13]
-
Diazotization : Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.[2]
Applications in Drug Development
The pyrimidine core is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1]
Role as a Kinase Inhibitor Scaffold
Many protein kinases, which are critical regulators of cell signaling, are overactive in diseases like cancer.[13] The pyrimidine ring is an excellent scaffold for designing kinase inhibitors because its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the natural ATP substrate in the kinase active site.[1] this compound serves as a key starting material for building more complex molecules that can selectively target specific kinases.
The amino group at the 5-position provides a crucial vector for synthetic elaboration, allowing chemists to attach larger, more complex moieties that can occupy other pockets within the kinase active site, thereby increasing both potency and selectivity.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be observed when handling this compound.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[6] After handling, wash hands thoroughly.[15]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Protect from light and moisture.
-
Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.[15]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that leverages the privileged nature of the pyrimidine scaffold. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an invaluable tool for researchers in organic synthesis and medicinal chemistry. As the quest for more selective and potent therapeutics continues, the demand for intelligently functionalized heterocyclic compounds like this compound will undoubtedly grow, cementing its role in the development of next-generation pharmaceuticals.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidin-5-amine | 591-55-9 | Benchchem [benchchem.com]
- 3. CAS 39268-74-1: 5-ethoxypyrimidin-2-amine | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - this compound (C6H9N3O) [pubchemlite.lcsb.uni.lu]
- 5. This compound - Anichem [anichemllc.com]
- 6. chembk.com [chembk.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. Buy 2-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine [smolecule.com]
- 12. Amine Reactivity [www2.chemistry.msu.edu]
- 13. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. rbnainfo.com [rbnainfo.com]
2-Ethoxypyrimidin-5-amine synthesis from 2-aminopyrimidine
An In-depth Technical Guide to the Synthesis of 2-Ethoxypyrimidin-5-amine from 2-Aminopyrimidine
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently incorporated into scaffolds targeting a range of biological targets. Its synthesis from the readily available starting material, 2-aminopyrimidine, is a multi-step process requiring careful control of reaction conditions and an understanding of the reactivity of the pyrimidine core. This technical guide provides a comprehensive overview of a robust and field-proven synthetic strategy. We will dissect a logical multi-step pathway, elucidating the causality behind key experimental choices, from electrophilic aromatic substitution to diazotization and nucleophilic displacement. This document is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, quantitative data summaries, and visual diagrams to ensure both conceptual understanding and practical applicability.
Introduction: Strategic Importance and Synthetic Overview
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved drugs. The specific substitution pattern of this compound, featuring an electron-donating ethoxy group at the C2 position and a nucleophilic amino group at the C5 position, makes it a versatile synthon for creating diverse compound libraries.
A direct conversion from 2-aminopyrimidine to the target molecule is synthetically challenging due to the inherent reactivity of the starting material. The 2-amino group is not a suitable leaving group for direct substitution with an ethoxide, and the pyrimidine ring requires activation for selective functionalization at the C5 position. Therefore, a strategic, multi-step approach is necessary.
The most logical and well-documented pathway involves a sequence of functional group transformations designed to progressively build the target molecule. This guide will focus on the following validated synthetic sequence:
-
Nitration: Introduction of a nitro group at the C5 position to serve as a precursor to the final amine.
-
Diazotization & Hydrolysis: Conversion of the C2-amino group into a hydroxyl group.
-
Chlorination: Transformation of the C2-hydroxyl group into a reactive chloro group, an excellent leaving group for nucleophilic substitution.
-
Ethoxylation: Displacement of the C2-chloro group with an ethoxy group via Nucleophilic Aromatic Substitution (SNAr).
-
Reduction: Conversion of the C5-nitro group to the final C5-amino group.
This sequence ensures high regioselectivity and leverages well-understood, reliable chemical transformations.
Synthetic Pathway and Mechanistic Rationale
The overall workflow is designed to manage the electronic properties of the pyrimidine ring at each stage, facilitating the desired transformations while minimizing side reactions.
Caption: High-level overview of the multi-step synthesis.
Detailed Experimental Protocols and Discussion
Step 1: Synthesis of 2-Amino-5-nitropyrimidine
Core Principle: The first step involves the electrophilic nitration of the pyrimidine ring. The amino group at C2 is an activating, ortho-para directing group. However, under strong acidic conditions, it is protonated to the electron-withdrawing ammonium species, which deactivates the ring. A careful balance of acid concentration and temperature is crucial to achieve selective nitration at the C5 position. Using a mixture of concentrated sulfuric acid and nitric acid is a standard method for this transformation.[1]
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 2-aminopyrimidine (1.0 eq) in portions to concentrated sulfuric acid (4.0 eq), ensuring the temperature is maintained below 10 °C.
-
Once the 2-aminopyrimidine is fully dissolved, prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) in a separate, cooled vessel.
-
Add the nitrating mixture dropwise to the pyrimidine solution, maintaining the reaction temperature below 30 °C.[1]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Neutralize the solution with a saturated aqueous solution of sodium carbonate to a pH of ~7.
-
Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2-amino-5-nitropyrimidine.
Step 2: Synthesis of 2-Hydroxy-5-nitropyrimidine
Core Principle: The conversion of the 2-amino group to a hydroxyl group is achieved via a diazotization-hydrolysis reaction. The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt.[2][3] This intermediate is typically unstable and is not isolated. Upon warming, the diazonium group is displaced by water in a hydrolysis reaction, releasing nitrogen gas and forming the corresponding hydroxyl compound.[4]
Experimental Protocol:
-
Suspend 2-amino-5-nitropyrimidine (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 2 M).
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is indicated by a clear solution.[5]
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. Vigorous evolution of nitrogen gas will be observed.
-
Maintain heating until gas evolution ceases (typically 1-2 hours).
-
Cool the mixture in an ice bath. The product, 2-hydroxy-5-nitropyrimidine, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 3: Synthesis of 2-Chloro-5-nitropyrimidine
Core Principle: The hydroxyl group of a pyrimidine (which exists in tautomeric equilibrium with its pyrimidone form) can be converted to a chlorine atom using a chlorinating agent. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this transformation.[1][4] The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-5-nitropyrimidine (1.0 eq) and phosphorus oxychloride (POCl₃, 5.0-10.0 eq).
-
Optionally, a catalytic amount of a tertiary amine base like N,N-diethylaniline can be added to facilitate the reaction.[1]
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Very cautiously, pour the residue onto a large amount of crushed ice with stirring.
-
The product will precipitate as a solid. Collect it by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization or column chromatography. The resulting intermediate is 2-chloro-5-nitropyrimidine.[6]
Step 4: Synthesis of 2-Ethoxy-5-nitropyrimidine
Core Principle: This step is a classic example of Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the C2 position is highly activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the C5 position. Sodium ethoxide, a strong nucleophile, readily displaces the chloride to form the desired ethoxy-substituted product.[7]
Caption: Key steps in the SNAr ethoxylation reaction.
Experimental Protocol:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Once the sodium has completely reacted, add a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in absolute ethanol to the sodium ethoxide solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, cool to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the residue in water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 2-ethoxy-5-nitropyrimidine, which can be purified by chromatography.
Step 5: Synthesis of this compound
Core Principle: The final step is the reduction of the aromatic nitro group to a primary amine. This is a standard transformation with several reliable methods available. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method. Alternatively, reduction using a metal in acidic solution, such as tin(II) chloride (SnCl₂) in concentrated HCl, is also highly effective.[8]
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 2-ethoxy-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Place the reaction vessel in a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (typically via a balloon or at a set pressure).
-
Stir the reaction vigorously at room temperature under the hydrogen atmosphere for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the described synthetic pathway. Note that yields are representative and can vary based on reaction scale and purification efficiency.
| Step | Reaction | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Nitration | H₂SO₄, HNO₃ | < 30 | 2-3 | 60-75 |
| 2 | Diazotization/Hydrolysis | NaNO₂, HCl | 0-60 | 2-3 | 70-85 |
| 3 | Chlorination | POCl₃ | ~105 | 3-5 | 75-90 |
| 4 | Ethoxylation | NaOEt, EtOH | Reflux | 2-4 | 80-95 |
| 5 | Reduction | H₂, Pd/C | RT | 4-12 | 90-98 |
Conclusion
The synthesis of this compound from 2-aminopyrimidine is a prime example of strategic functional group manipulation in heterocyclic chemistry. The five-step sequence presented in this guide—nitration, diazotization/hydrolysis, chlorination, SNAr ethoxylation, and nitro reduction—represents a reliable and scalable route to this important medicinal chemistry building block. By understanding the mechanistic principles behind each transformation, chemists can effectively troubleshoot and optimize the synthesis to achieve high yields and purity. The protocols and data provided herein serve as a robust foundation for the practical execution of this synthetic pathway in a research and development setting.
References
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
Solubility and stability of 2-Ethoxypyrimidin-5-amine
An In-Depth Technical Guide to the Solubility and Stability of 2-Ethoxypyrimidin-5-amine
Abstract: this compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel compound in a development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to characterize the solubility and stability of this compound. While specific experimental data for this compound is not widely published, this document synthesizes established principles of physical organic chemistry and regulatory guidelines to present predictive insights and robust, actionable protocols. The methodologies detailed herein are designed to be self-validating systems, enabling the generation of reliable data to guide formulation, storage, and further development.
Introduction and Molecular Profile
This compound belongs to the aminopyrimidine class of compounds, a scaffold present in numerous biologically active molecules. The structure combines a polar aminopyrimidine core, which can participate in hydrogen bonding, with an ethoxy group that introduces a degree of lipophilicity. This balance of properties suggests potential for modulation of solubility and interaction with biological targets. A precise characterization of its solubility and stability is the foundational step in unlocking its therapeutic or industrial potential.
This guide will elucidate the causal reasoning behind experimental design for solubility and stability assessment, provide detailed protocols for execution, and discuss the likely chemical behaviors of this compound based on the established reactivity of its constituent functional groups.
Caption: Chemical structure of this compound.
Solubility Characterization
Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthesis to bioavailability in physiological systems. For pharmaceutical applications, poor aqueous solubility can be a major obstacle to clinical success.[1] We will explore two key types of solubility: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when added from a concentrated organic stock (e.g., DMSO). It is a high-throughput assessment of how readily a compound dissolves and stays in solution under non-equilibrium conditions, relevant for early-stage screening assays.[2]
-
Thermodynamic Solubility: Represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid phase. This is a more time-intensive but fundamental measurement, crucial for formulation and development.[3][4]
Predictive Solubility Profile
Based on its structure, this compound's solubility can be predicted. The primary amine and pyrimidine nitrogens are hydrogen bond acceptors and donors, suggesting solubility in polar protic solvents. The ethoxy group and the aromatic ring contribute to its ability to interact with less polar and organic solvents. Therefore, moderate to good solubility is expected in polar organic solvents, with lower solubility in non-polar solvents and pH-dependent solubility in aqueous media.[5]
Experimental Protocols for Solubility Determination
The following protocols describe standardized methods for quantifying the solubility of this compound.
References
The Versatile Heterocyclic Scaffold: A Technical Guide to 2-Ethoxypyrimidin-5-amine for Advanced Drug Discovery
Abstract
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth exploration of a key derivative, 2-Ethoxypyrimidin-5-amine, as a versatile heterocyclic building block for drug development professionals. We will dissect its synthesis, explore its reactivity in pivotal cross-coupling reactions, and elucidate its application in the design of targeted therapeutics. This document is intended to serve as a practical resource for researchers and scientists, offering not just protocols, but also the underlying scientific rationale to empower innovation in drug discovery programs.
Introduction: The Strategic Advantage of the this compound Scaffold
The pyrimidine ring is a cornerstone of life, forming the basis of nucleobases in DNA and RNA.[1] In medicinal chemistry, its derivatives are prized for their ability to mimic these natural structures and interact with a wide array of biological targets. The 2-aminopyrimidine moiety, in particular, is a potent hydrogen bonding motif that frequently engages with the hinge region of protein kinases, a critical interaction for potent and selective inhibition.[1][2]
This compound distinguishes itself through the strategic placement of two key functional groups: the 2-amino group, which serves as a primary anchor for target engagement and a handle for further chemical modification, and the 5-ethoxy group. The ethoxy substituent offers several advantages over a simple methyl or hydrogen substituent:
-
Modulation of Physicochemical Properties: The ethoxy group can fine-tune the solubility, lipophilicity, and metabolic stability of the final compound.
-
Vectorial Exit Point: It provides a defined vector for growing the molecule out of the binding pocket to engage with solvent-exposed regions or allosteric sites.
-
Improved Pharmacokinetics: The ether linkage is generally more stable to metabolic oxidation compared to a methyl group, potentially leading to improved pharmacokinetic profiles.
This guide will provide the necessary technical details to effectively leverage these properties in a drug discovery campaign.
Synthesis of this compound: A Detailed Protocol
While numerous suppliers offer this compound, an in-house synthesis can be advantageous for cost-effectiveness and the ability to generate analogs. The following multi-step synthesis is a robust and scalable approach adapted from established methodologies for related 5-alkoxypyrimidin-2-amines.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Chloro-5-hydroxypyrimidine
This demethylation reaction proceeds via nucleophilic attack of the bromide ion on the methyl group of the methoxy ether.
-
Reagents and Materials:
-
2-Chloro-5-methoxypyrimidine
-
Acetic Acid
-
48% Hydrobromic Acid
-
Methionine (as a scavenger)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-methoxypyrimidine (1.0 eq).
-
Add acetic acid (3 volumes) and stir to dissolve.
-
Add 48% hydrobromic acid (1.5 eq) and a catalytic amount of methionine (0.01 eq).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 5 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and add water (3 volumes).
-
Extract the aqueous layer with dichloromethane (3 x 3 volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from ethanol to afford 2-chloro-5-hydroxypyrimidine as a pale yellow solid.[3][4]
-
Step 2: Synthesis of 2-Chloro-5-ethoxypyrimidine
This step involves a standard Williamson ether synthesis.
-
Reagents and Materials:
-
2-Chloro-5-hydroxypyrimidine
-
Ethyl Iodide
-
Potassium Carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, add 2-chloro-5-hydroxypyrimidine (1.0 eq) and potassium carbonate (1.5 eq) in acetone or DMF (10 volumes).
-
Add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-chloro-5-ethoxypyrimidine, which can be used in the next step without further purification if of sufficient purity.
-
Step 3: Synthesis of this compound
The final step is a nucleophilic aromatic substitution of the 2-chloro group with ammonia.
-
Reagents and Materials:
-
2-Chloro-5-ethoxypyrimidine
-
Ammonia solution (e.g., 7N in Methanol or aqueous ammonium hydroxide)
-
A pressure vessel (if using elevated temperatures)
-
-
Procedure:
-
In a pressure vessel, dissolve 2-chloro-5-ethoxypyrimidine (1.0 eq) in a solution of ammonia in methanol (excess).
-
Seal the vessel and heat to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
-
Key Reactions of this compound in Drug Synthesis
The true utility of this compound as a building block is realized in its ability to undergo a variety of coupling reactions to rapidly build molecular complexity. The 2-amino group is a key handle for these transformations.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6] This reaction is instrumental in attaching the 2-aminopyrimidine core to other aromatic or heteroaromatic systems.
Conceptual Workflow:
Figure 1: Conceptual workflow of the Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig Amination
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the aryl bromide and this compound, followed by the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Suzuki-Miyaura Coupling: Constructing C-C Bonds
To functionalize the pyrimidine ring itself, it must first be halogenated. The 5-amino group can be converted to a halide (e.g., bromide or iodide) via a Sandmeyer-type reaction. The resulting 5-halo-2-ethoxypyrimidine can then undergo Suzuki-Miyaura coupling with a boronic acid or ester to introduce new carbon-carbon bonds.[7][8]
Conceptual Workflow:
Figure 2: Conceptual workflow of the Suzuki-Miyaura coupling.
Representative Protocol: Suzuki-Miyaura Coupling of a 5-Halopyrimidine
-
Reagents and Materials:
-
5-Bromo-2-ethoxypyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Aqueous sodium carbonate solution (2M, 2.0 eq)
-
Toluene/Ethanol mixture (e.g., 3:1)
-
-
Procedure:
-
To a round-bottom flask, add 5-bromo-2-ethoxypyrimidine, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.
-
Heat the biphasic mixture to reflux (80-90 °C) with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and separate the layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Application in Kinase Inhibitor Design: A Case Study Perspective
The 2-aminopyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors.[1][2] The two nitrogen atoms of the pyrimidine ring and the exocyclic amino group form a characteristic hydrogen bond pattern with the backbone of the kinase hinge region. This compound serves as an excellent starting point for the synthesis of such inhibitors.
Table 1: Physicochemical Properties of this compound and Related Fragments
| Compound | Molecular Weight ( g/mol ) | LogP (calculated) | H-Bond Donors | H-Bond Acceptors |
| 2-Aminopyrimidine | 95.10 | 0.15 | 1 | 2 |
| 2-Amino-5-bromopyrimidine | 173.99 | 1.05 | 1 | 2 |
| This compound | 139.16 | 0.85 | 1 | 3 |
Data calculated using standard cheminformatics software.
The general strategy involves using the 2-amino group as a point of attachment for a larger aromatic system that will occupy the ATP-binding site. The 5-ethoxy group can then be used to project a vector towards the solvent-exposed region, where further modifications can be made to improve selectivity and physicochemical properties.
For instance, in the design of Aurora kinase inhibitors, a common strategy is to couple the 2-aminopyrimidine core to a substituted phenyl ring via a Buchwald-Hartwig reaction. The substituents on the phenyl ring can then be optimized to pick up additional interactions within the active site. The 5-ethoxy group can be further functionalized or replaced with other alkoxy groups to modulate properties.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for modern drug discovery. Its strategic combination of a proven hinge-binding motif and a tunable ethoxy group provides a powerful platform for the rapid generation of diverse compound libraries with favorable drug-like properties. The synthetic routes and reaction protocols detailed in this guide offer a solid foundation for its practical application in medicinal chemistry programs. As the demand for novel, selective, and potent kinase inhibitors continues to grow, the strategic use of well-designed heterocyclic building blocks like this compound will remain a critical component of successful drug discovery endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Reactivity of the Amino Group in 2-Ethoxypyrimidin-5-amine
Abstract
2-Ethoxypyrimidin-5-amine is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its synthetic versatility is largely dictated by the reactivity of the C5-amino group, which is electronically modulated by the pyrimidine ring and the C2-ethoxy substituent. This technical guide provides an in-depth analysis of the chemical behavior of this primary aromatic amino group. We will explore its nucleophilic character in N-acylation and N-sulfonylation reactions, its transformation into diazonium salts, its role in electrophilic aromatic substitution, and its potential as a ligand in coordination chemistry. This document moves beyond simple procedural descriptions to explain the causal mechanisms behind experimental choices, offering field-proven insights for drug development professionals and synthetic chemists. All discussions are supported by detailed, self-validating protocols and authoritative references.
Foundational Analysis: Electronic Structure and Reactivity
The reactivity of the amino group in this compound is not analogous to a simple aniline. Its chemical behavior is a direct consequence of the interplay between the electron-donating C2-ethoxy group and the intrinsically electron-deficient pyrimidine ring.
-
The Pyrimidine Core: Pyrimidine is an electron-withdrawing (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This effect inductively deactivates the ring and reduces the basicity and nucleophilicity of the exocyclic amino group compared to aniline.
-
The C2-Ethoxy Group: Conversely, the ethoxy group at the C2 position acts as an electron-donating group through resonance (+R effect). The oxygen's lone pairs can delocalize into the pyrimidine ring, increasing electron density, particularly at the C5 position where the amino group resides.
This push-pull electronic environment makes the C5-amino group sufficiently nucleophilic to participate in a wide range of reactions, while the overall molecule retains the characteristic features of a heterocyclic system.
Caption: Electronic factors governing the reactivity of the C5-amino group.
Nucleophilic Reactions: Amide and Sulfonamide Synthesis
The lone pair of electrons on the nitrogen atom of the C5-amino group makes it a competent nucleophile, readily attacking electrophilic centers. This is the basis for two of the most important transformations in drug discovery: N-acylation and N-sulfonylation.
N-Acylation for Amide Bond Formation
The reaction of this compound with acyl chlorides or activated carboxylic acids is a robust method for forming amide bonds.[] The reaction with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[2][3]
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and often used for rapid and high-yielding reactions.[4] Alternatively, carboxylic acids can be coupled directly using reagents like EDCl or HATU, which is a milder approach suitable for sensitive substrates.[][5]
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. It serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.[4]
Experimental Protocol: Synthesis of N-(2-Ethoxypyrimidin-5-yl)acetamide
-
Setup: Dissolve this compound (1.0 mmol, 1.0 eq) in a suitable aprotic solvent (e.g., 10 mL of dichloromethane or THF) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (1.2 mmol, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add acetyl chloride (1.1 mmol, 1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the desired amide.
Data Presentation: Representative N-Acylation Reactions
| Acyl Chloride | Base | Solvent | Typical Yield (%) |
| Benzoyl Chloride | Pyridine | DCM | 85-95 |
| Cyclopropanecarbonyl chloride | TEA | THF | 80-90 |
| Isobutyryl chloride | DIEA | DCM | 88-96 |
Note: Yields are estimates based on general reactions of aromatic amines with acyl chlorides.
Caption: General workflow for the N-acylation of this compound.
N-Sulfonylation for Sulfonamide Synthesis
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and the amino group of this compound reacts readily with sulfonyl chlorides. This reaction is mechanistically similar to N-acylation and is essential for creating compounds with a wide range of biological activities.[6]
Experimental Protocol: Synthesis of N-(2-Ethoxypyrimidin-5-yl)benzenesulfonamide
-
Setup: In a flask, dissolve this compound (1.0 mmol, 1.0 eq) in 10 mL of pyridine (which acts as both solvent and base). Cool the solution to 0 °C.
-
Sulfonylation: Add benzenesulfonyl chloride (1.1 mmol, 1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into 50 mL of ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic extracts with 1M HCl, water, and brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the residue via recrystallization or silica gel chromatography.
Diazotization and Azo Coupling
As a primary aromatic amine, this compound can undergo diazotization to form a reactive diazonium salt. This reaction is a gateway to a vast array of functional group transformations.[7][8]
Mechanistic Rationale: The reaction requires treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[] The process must be conducted at low temperatures (0-5 °C) because aryl diazonium salts are unstable and can decompose violently at higher temperatures.[8] The electrophilic nitrosonium ion (NO⁺) is the key intermediate that attacks the nucleophilic amine.[10]
Caption: Mechanism of diazotization of this compound.
Synthetic Utility: The resulting diazonium salt is a valuable intermediate:
-
Sandmeyer Reaction: It can be converted to halides (-Cl, -Br) or a nitrile (-CN) using the appropriate copper(I) salt.
-
Azo Coupling: It can react with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds, which are important dyes and molecular probes.[]
Experimental Protocol: Diazotization
-
Setup: Dissolve this compound (1.0 mmol) in a mixture of concentrated HCl (3.0 mmol) and water (5 mL). Cool the solution to 0 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 mmol) in a minimal amount of cold water (2 mL). Add this solution dropwise to the stirred amine solution, keeping the temperature strictly between 0 and 5 °C.
-
Reaction: Stir the mixture for 15-20 minutes at 0 °C. The formation of the diazonium salt is typically indicated by a clear solution.
-
Immediate Use: The resulting diazonium salt solution should be used immediately in a subsequent reaction (e.g., azo coupling or Sandmeyer reaction) without isolation.
Role in Electrophilic Aromatic Substitution (EAS)
While the primary reactions involve the amino group itself, its presence strongly influences the reactivity of the pyrimidine ring towards electrophiles.
Directing Effects and Challenges:
-
The -NH₂ group is a powerful activating, ortho, para-directing group. In this molecule, the positions ortho to the amine are C4 and C6.
-
The Challenge of Acidity: Most EAS reactions (e.g., nitration, halogenation) require strong acids. Under these conditions, the basic amino group is protonated to form an ammonium salt (-NH₃⁺). This group is strongly deactivating and a meta-director.[11]
-
The Pyrimidine Ring: The inherent electron-deficient nature of the pyrimidine ring makes EAS challenging compared to benzene.
Field Insight: To perform EAS on the pyrimidine ring while exploiting the activating effect of the amino group, it is almost always necessary to first protect the amine. Converting the amine to an amide (e.g., an acetamide) reduces its basicity, preventing protonation under acidic conditions. The amide group is still an ortho, para-director, but less activating than a free amine, allowing for more controlled reactions.[11] The protecting group can be removed by hydrolysis after the EAS step.
Coordination Chemistry and Metal Complex Formation
The this compound molecule possesses multiple sites for metal coordination: the lone pair on the C5-amino nitrogen and the lone pairs on the ring nitrogens. This allows it to act as a potential ligand in coordination chemistry. The formation of stable complexes with transition metals like copper(II), cobalt(II), and nickel(II) is plausible.[12][13] These metal complexes are often investigated for novel catalytic, magnetic, or biological properties.[13]
Conclusion
The amino group of this compound is a versatile and reactive functional handle. Its nucleophilicity, governed by a delicate balance of inductive and resonance effects, allows for the efficient synthesis of amides and sulfonamides—key functional groups in modern pharmaceuticals. Furthermore, its ability to form diazonium salts opens a pathway to a diverse range of other derivatives. While its influence on electrophilic aromatic substitution is powerful, it requires careful management of reaction conditions, often necessitating a protection strategy. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively utilize this compound as a strategic building block in their synthetic endeavors.
References
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Diazotisation [organic-chemistry.org]
- 8. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents: Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Background of Substituted Aminopyrimidines
Abstract: The substituted aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, most notably in oncology.[1][2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and application of this critical pharmacophore. We will explore the historical context of its development, delve into detailed synthetic methodologies, analyze structure-activity relationships, and provide validated experimental protocols. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative, referenced literature to ensure scientific integrity.
Introduction: The Rise of a Privileged Scaffold
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the basis for nucleobases such as cytosine, thymine, and uracil.[3][4] Its inherent ability to participate in hydrogen bonding and its structural resemblance to endogenous molecules made it an attractive starting point for medicinal chemists. The introduction of an amino group, particularly at the 2-position, creates the 2-aminopyrimidine moiety. This structural motif serves as an excellent scaffold for kinase inhibitors because it can mimic the adenine ring of ATP, allowing derivatives to competitively bind to the ATP-binding pocket of a wide range of kinases.[1] This versatility allows for chemical substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
The true breakthrough for this class of compounds came with the realization that specific substitution patterns could yield highly potent and selective inhibitors of protein kinases, enzymes that are frequently dysregulated in diseases like cancer.[1][2] The success of drugs like Imatinib, which targets the Bcr-Abl kinase in chronic myeloid leukemia (CML), solidified the aminopyrimidine core as a "privileged scaffold" in drug discovery.[2][5]
Historical Perspective and Key Discoveries
The history of aminopyrimidines in medicine is linked to the development of antifolates. Early work on diaminopyrimidines led to the discovery of their ability to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis.[6] This foundational research established the biological potential of the pyrimidine core.
However, the modern era of substituted aminopyrimidines was ushered in by the targeted kinase inhibitor revolution. The key discovery was that a N-phenyl-2-aminopyrimidine scaffold could be optimized to selectively inhibit the ATP-binding site of specific tyrosine kinases. Researchers at Ciba-Geigy (now Novartis) systematically modified a 2-phenylaminopyrimidine lead compound.[7][8] This chemical optimization involved key additions:
-
A pyridyl group to enhance cellular activity.[8]
-
An amide substituent to confer tyrosine kinase inhibitory activity.[8]
-
A methyl group to increase selectivity by preventing unwanted activity against Protein Kinase C (PKC).[8]
This meticulous structure-activity relationship (SAR) study led directly to the development of Imatinib (Gleevec®) , a landmark drug that transformed the treatment of CML.[2][7][9] Imatinib's success spurred a wave of research, leading to the development of numerous other aminopyrimidine-based kinase inhibitors targeting a wide array of kinases, including EGFR, JNK, and FLT3, for various cancers and inflammatory diseases.[1][10][11]
Core Synthetic Strategies
The construction of substituted aminopyrimidine libraries relies on robust and versatile synthetic methodologies. While classical condensation reactions are still employed, modern palladium-catalyzed cross-coupling reactions have become the dominant approach due to their superior efficiency, scope, and functional group tolerance.[12][13]
Classical Condensation Methods
The traditional route involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent, such as a β-ketoester.[14][15] This method is effective for producing simple 2-aminopyrimidines but is limited by the availability of appropriately substituted starting materials.[14]
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The most powerful and widely used method for synthesizing N-aryl or N-heteroaryl aminopyrimidines is the Buchwald-Hartwig amination.[12][14][16] This reaction creates a carbon-nitrogen bond by coupling an amine with an aryl halide (or triflate) in the presence of a palladium catalyst and a suitable phosphine ligand.[16]
Causality of Component Choice:
-
Palladium Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They are reduced in situ to the active Pd(0) species that initiates the catalytic cycle.
-
Ligand: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands like Xantphos or BINAP are often required.[14][16] These ligands facilitate both the initial oxidative addition of the aryl halide to the palladium center and the final reductive elimination of the product, which is often the rate-limiting step.[16]
-
Base: A non-nucleophilic base, such as NaOtBu or K₂CO₃, is essential.[14][17] Its role is to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle, which then displaces the halide from the palladium complex.
The general workflow for this synthesis is depicted below.
Mechanism of Action and Structure-Activity Relationship (SAR)
The primary mechanism of action for most therapeutic aminopyrimidines is the inhibition of protein kinase activity.[1][2] These molecules act as competitive inhibitors, binding to the ATP-binding pocket on the kinase and preventing the phosphorylation of downstream substrate proteins.
The Imatinib Paradigm: Targeting the Bcr-Abl Kinase
Imatinib's high selectivity for the Bcr-Abl kinase is a classic example of successful structure-based drug design. It specifically recognizes and binds to an inactive "DFG-out" conformation of the kinase, which is a conformation not readily adopted by many other kinases.[18] This conformational selectivity is a key reason for its therapeutic success and relatively low off-target toxicity.
The signaling pathway inhibited by Imatinib is illustrated below. In CML, the Bcr-Abl fusion protein is constitutively active, leading to uncontrolled cell proliferation and survival. Imatinib blocks this activity at its source.
SAR Data Presentation
The development of potent inhibitors is an iterative process of synthesizing analogs and measuring their biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how different chemical substitutions impact inhibitory potency.[9][19] The data is typically presented as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound ID | Core Scaffold | R1 Substitution (C4-Position) | R2 Substitution (N-phenyl) | Target Kinase | IC₅₀ (nM)[20][21] |
| Lead | 2-Aminopyrimidine | Phenyl | Unsubstituted | JNK1 | >1000 |
| 9g | 2-Aminopyrimidine | 4-Morpholinophenyl | 3-Methoxyphenyl | JNK1 | 85 |
| 9i | 2-Aminopyrimidine | 4-Morpholinophenyl | 3-(Methylsulfonyl)phenyl | JNK1 | 43 |
| 9l | 2-Aminopyrimidine | 4-(Piperazin-1-yl)phenyl | 3-Methoxyphenyl | JNK1 | <100 |
| 17 | 2-Aminopyrimidine | 4-(Piperazin-1-ylsulfonyl)phenyl | 4-Piperidinyl | IKK-2 | 1300 |
This table presents representative data to illustrate SAR principles. Actual values are dependent on specific assay conditions.
The data illustrates that modifications to both the C4-position of the pyrimidine and the N-phenyl ring dramatically affect potency. For instance, introducing sulfonamide and morpholine groups often improves activity against specific kinases.[20][21]
Experimental Protocols
To ensure the trustworthiness and reproducibility of research, detailed protocols are essential. The following sections provide step-by-step methodologies for a representative synthesis and a common cell-based assay.
Protocol: Synthesis of a Representative N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine
This protocol is adapted from established Buchwald-Hartwig amination procedures for pyrimidine derivatives.[14]
Objective: To synthesize a substituted aminopyrimidine via palladium-catalyzed cross-coupling.
Materials:
-
2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-(pyridin-3-yl)pyrimidine, PdCl₂(PPh₃)₂, Xantphos, and NaOtBu.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 15 minutes to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Reagent Addition: Using a syringe, add anhydrous toluene to the flask, followed by the dropwise addition of aniline.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the pure N-phenyl-4-(pyridin-3-yl)pyrimidin-2-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Cell Viability (MTT) Assay
This protocol assesses the effect of a synthesized aminopyrimidine inhibitor on the proliferation of cancer cells.[1]
Objective: To determine the IC₅₀ of an aminopyrimidine inhibitor on a target cancer cell line (e.g., K562 for a Bcr-Abl inhibitor).
Materials:
-
Target cancer cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well cell culture plates
-
Aminopyrimidine inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the aminopyrimidine inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Future Directions and Conclusion
The aminopyrimidine scaffold continues to be a fertile ground for drug discovery.[1] Current research focuses on several key areas:
-
Overcoming Resistance: Designing next-generation inhibitors that are active against mutant kinases that confer resistance to existing drugs.[2][22]
-
Improving Selectivity: Developing highly selective inhibitors to minimize off-target effects and improve safety profiles.[23]
-
Dual-Target Inhibitors: Creating single molecules that inhibit two distinct targets, such as dual CDK/HDAC inhibitors, for synergistic therapeutic effects.[24]
-
New Therapeutic Areas: Exploring the utility of aminopyrimidine derivatives beyond oncology, in areas like neurodegenerative disorders, inflammation, and infectious diseases.[20][25][26]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative structure–activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): kinase profiling guided optimization of a 1,2,3-benzotriazole lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA00725A [pubs.rsc.org]
- 18. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative structure-activity relationship modeling for predication of inhibition potencies of imatinib derivatives using SMILES attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Discovery of Novel Aminopyrimidines as Selective EP2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Ethoxypyrimidin-5-amine Derivatives
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] As a privileged scaffold, its derivatives have been extensively explored, leading to the development of approved drugs for treating a multitude of diseases, including cancer, bacterial infections, and inflammatory conditions.[3][4] Among the vast landscape of pyrimidine-based compounds, 2-ethoxypyrimidin-5-amine and its derivatives have emerged as a particularly promising class of molecules. The 2-ethoxy group can act as a key hydrogen bond acceptor, while the 5-amino group provides a versatile handle for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the synthesis of the this compound core and detailed protocols for its subsequent derivatization, aimed at researchers and scientists in the field of drug development.
Part 1: Synthesis of the this compound Core
A robust and scalable synthesis of the this compound core is paramount for any drug discovery program. A common and effective strategy involves a multi-step sequence starting from the readily available 5-nitrouracil. This approach leverages the activating effect of the nitro group to facilitate regioselective nucleophilic aromatic substitution (SNAr).
Overall Synthetic Workflow
References
Introduction: Expanding the Scope of the Buchwald-Hartwig Reaction
An In-Depth Guide to the Palladium-Catalyzed Synthesis of 2-Ethoxypyrimidines via Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination has revolutionized modern synthetic chemistry, providing a robust palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its principles, however, extend beyond amination to the formation of other key linkages. This guide focuses on an analogous transformation: the palladium-catalyzed carbon-oxygen (C-O) cross-coupling reaction, often referred to as Buchwald-Hartwig etherification.[3][4] Specifically, we present a detailed protocol and application note for the synthesis of 2-ethoxypyrimidine from 2-chloropyrimidine and sodium ethoxide.
This transformation is of significant interest to medicinal and materials chemists, as the 2-alkoxypyrimidine scaffold is a prevalent motif in pharmaceuticals and functional materials. While classical methods like nucleophilic aromatic substitution (SNAr) are possible, they often require harsh conditions. The Buchwald-Hartwig approach offers a milder, more functional-group-tolerant alternative. The primary challenge lies in the use of aryl chlorides, which are significantly less reactive than the corresponding bromides or iodides, making the oxidative addition of the C-Cl bond to the palladium(0) center the rate-limiting step of the catalytic cycle.[5] Success hinges on the rational selection of a highly active catalyst system, particularly the choice of a bulky, electron-rich phosphine ligand.[6][7]
This document provides researchers, scientists, and drug development professionals with the mechanistic insights, practical considerations, and a step-by-step protocol necessary to successfully implement this powerful synthetic tool.
Mechanistic Underpinnings & Strategic Considerations
The catalytic cycle for the Buchwald-Hartwig C-O coupling is analogous to that of the C-N coupling, involving three primary steps: oxidative addition, alkoxide association/base-mediated exchange, and reductive elimination.[8][9]
Caption: The catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Causality Behind Experimental Choices
-
The Substrate: 2-Chloropyrimidine: As an electron-deficient heteroaryl chloride, 2-chloropyrimidine presents a significant challenge for the initial oxidative addition step. The electron-withdrawing nature of the pyrimidine ring deactivates the C-Cl bond towards palladium(0) insertion compared to electron-rich or neutral aryl chlorides.[10][11] This necessitates a highly active catalyst.
-
The Nucleophile & Base: Sodium Ethoxide: Sodium ethoxide (NaOEt) serves a dual role. It is the alkoxide nucleophile that will ultimately form the C-O bond. It also functions as the base required to facilitate the displacement of the chloride from the palladium center and regenerate the active catalyst. However, its high basicity can promote side reactions if not controlled.
-
The Palladium Precursor: While various Pd(0) and Pd(II) sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and palladium(II) acetate (Pd(OAc)₂) are common.[9][12] Pd(II) precursors require in situ reduction to the active Pd(0) species, which can often be accomplished by the phosphine ligand itself.[2] For consistency and high activity, pre-catalysts, which are air-stable Pd(II) complexes that readily form the active Pd(0) catalyst under reaction conditions, are often preferred.[5]
-
The Ligand (The Most Critical Choice): The success of coupling an unactivated aryl chloride is almost entirely dependent on the ligand.[5][9]
-
Why Bulky, Electron-Rich Ligands? Standard ligands like triphenylphosphine (PPh₃) are generally ineffective. Modern biaryl monophosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are required.[7][13][14]
-
Electron-Richness: The electron-donating character of these ligands increases the electron density on the palladium center, which promotes the difficult oxidative addition into the C-Cl bond.
-
Steric Bulk: The large steric footprint of these ligands facilitates the final reductive elimination step, which is crucial for product formation and catalyst turnover.[14] A fast reductive elimination outcompetes potential side reactions like β-hydride elimination (not a concern with ethoxide but relevant for larger alkoxides) or catalyst decomposition.[1]
-
-
-
The Solvent: Anhydrous, non-protic solvents are essential to prevent quenching of the base and deactivation of the catalyst. Toluene and 1,4-dioxane are commonly used due to their ability to dissolve the reactants and their relatively high boiling points, which allow for the elevated temperatures often needed for C-Cl bond activation.[5][15]
Experimental Design and Optimization Parameters
Optimizing the reaction requires careful consideration of several variables. The following table summarizes key parameters and their expected impact on the synthesis of 2-ethoxypyrimidine.
| Parameter | Recommended Choice(s) | Rationale & Impact on Reaction |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable precursors for generating the active Pd(0) catalyst in situ.[9] |
| Ligand | RuPhos, BrettPhos, XPhos | Critical for success. These bulky, electron-rich biaryl phosphines are essential for activating the inert C-Cl bond of 2-chloropyrimidine and promoting efficient reductive elimination.[13][14] |
| Catalyst Loading | 1-5 mol% Pd | For challenging substrates like heteroaryl chlorides, a higher catalyst loading (2-5 mol%) may be necessary to achieve full conversion in a reasonable time.[5] |
| Ligand:Pd Ratio | 1.5:1 to 2.2:1 | An excess of ligand relative to palladium is crucial to ensure the formation of the active monoligated Pd(0) species and prevent catalyst decomposition. |
| Base / Nucleophile | Sodium Ethoxide (NaOEt) | Serves as both the nucleophile and the base. A slight excess (1.2-1.5 equivalents) is typically used to drive the reaction to completion. |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic, high-boiling solvents are required. Must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5][15] |
| Temperature | 80-110 °C | Elevated temperatures are necessary to overcome the high activation energy barrier for the oxidative addition of the C-Cl bond.[5] |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS. Reaction time will depend on substrate reactivity, catalyst loading, and temperature. |
Detailed Experimental Protocol
This protocol describes a representative procedure for the palladium-catalyzed synthesis of 2-ethoxypyrimidine on a 1.0 mmol scale.
Caption: Step-by-step workflow for the synthesis of 2-ethoxypyrimidine.
Reagents and Equipment
-
2-Chloropyrimidine (1.0 mmol, 1.0 equiv)
-
Sodium ethoxide (1.3 mmol, 1.3 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)
-
RuPhos (0.044 mmol, 4.4 mol %)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Septa, needles, and argon or nitrogen line for inert atmosphere techniques
-
Standard glassware for workup and purification
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Phosphine ligands and palladium compounds can be toxic. Sodium ethoxide is corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyrimidine (114.5 mg, 1.0 mmol), sodium ethoxide (88.5 mg, 1.3 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and RuPhos (20.5 mg, 0.044 mmol).
-
Rationale: Adding all solids at the beginning under an inert atmosphere minimizes exposure to air and moisture, which can deactivate the catalyst and base.[5]
-
-
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a strictly inert atmosphere.
-
Rationale: The Pd(0) catalytic species is highly sensitive to oxidation by atmospheric oxygen.[5] Removing all oxygen is critical for catalytic activity.
-
-
Solvent Addition:
-
Using a syringe, add 5 mL of anhydrous, degassed toluene to the flask.
-
Rationale: The solvent must be free of water and oxygen. Degassing can be achieved by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically turn dark brown or black, indicating the formation of the active Pd(0) species.
-
Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting 2-chloropyrimidine is consumed (typically 4-16 hours).
-
-
Workup Procedure:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (1 x 20 mL) and then brine (1 x 20 mL).
-
Rationale: The brine wash helps to remove residual water from the organic phase.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-ethoxypyrimidine.
-
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the Buchwald-Hartwig coupling of heteroaryl chlorides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen/moisture exposure. 2. Impure or wet solvent/reagents. 3. Insufficient temperature. 4. Inappropriate ligand choice. | 1. Ensure a scrupulously inert atmosphere; repeat evacuation/backfill cycles.[5] 2. Use freshly dried and degassed solvent. Ensure the base is anhydrous.[5] 3. Increase temperature in 10 °C increments (up to the solvent's boiling point). 4. Confirm the use of a suitable bulky biaryl phosphine ligand (e.g., RuPhos, XPhos). |
| Significant Hydrodehalogenation | 1. Presence of trace water acting as a proton source. 2. Reductive elimination is slow compared to competing decomposition pathways. | 1. Use scrupulously dried reagents and solvent.[5] 2. Increase catalyst loading or switch to a more sterically demanding ligand (e.g., from XPhos to BrettPhos) to accelerate reductive elimination. |
| Formation of Dark Precipitate (Catalyst Crashing) | 1. Catalyst decomposition at high temperature. 2. Insufficient ligand to stabilize the palladium center. | 1. Lower the reaction temperature slightly if conversion is still proceeding. 2. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 2.2:1). |
| Inconsistent Results | 1. Purity and quality of reagents (especially the base, NaOEt, and the Pd precursor). | 1. Use high-purity reagents from a reputable supplier. NaOtBu is a common point of failure; using a freshly opened bottle or material stored in a glovebox is recommended.[5] The same principle applies to NaOEt. |
Conclusion
The Buchwald-Hartwig C-O coupling provides a powerful and versatile method for the synthesis of 2-ethoxypyrimidines from readily available 2-chloropyrimidines. While the inert nature of the C-Cl bond presents a challenge, it can be readily overcome through the judicious selection of a bulky, electron-rich biaryl phosphine ligand, such as RuPhos, and careful control of reaction conditions to exclude air and moisture. By understanding the underlying mechanism and the rationale behind the choice of each component, researchers can reliably implement and troubleshoot this reaction, enabling the efficient construction of valuable alkoxy-substituted heterocyclic compounds.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thermofishersci.in [thermofishersci.in]
- 13. research.rug.nl [research.rug.nl]
- 14. pubs.acs.org [pubs.acs.org]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Ethoxypyrimidin-5-amine Derivatives
Abstract: The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, particularly in oncology as kinase inhibitors.[1][2][3] The functionalization of this core via cross-coupling reactions is a cornerstone of modern drug discovery. This guide provides a comprehensive technical overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 5-halo-2-ethoxypyrimidine-amines. We delve into the mechanistic nuances of coupling with this electron-rich, yet potentially catalyst-inhibiting substrate, offering field-proven insights into reaction optimization, troubleshooting, and best practices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to efficiently synthesize libraries of novel 5-aryl-2-ethoxypyrimidine-amine derivatives.
Introduction: The Strategic Importance of 5-Aryl-2-ethoxypyrimidin-amines
The pyrimidine ring is a fundamental heterocycle in a vast number of biologically active compounds, including nucleic acids and vitamins.[4] In synthetic drug development, the 2-aminopyrimidine moiety is particularly significant, valued for its ability to form key hydrogen bond interactions with biological targets.[2] The introduction of aryl or heteroaryl substituents at the C5 position via the robust and versatile Suzuki-Miyaura coupling reaction allows for the systematic exploration of chemical space, enabling the fine-tuning of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.
This guide focuses on a common synthetic challenge: the coupling of a 5-bromo-2-ethoxypyrimidin-4-amine core. This substrate presents a unique set of considerations:
-
An Electron-Deficient Ring: The pyrimidine core is inherently electron-deficient, which generally facilitates the oxidative addition step with the palladium catalyst compared to analogous benzene halides.[5]
-
Electron-Donating Substituents: The C2-ethoxy and C4-amino groups are electron-donating, which can increase the electron density on the ring and potentially impede oxidative addition.[6]
-
Catalyst Inhibition: The primary amine at the C4 position can coordinate to the palladium center, acting as a competing ligand and leading to catalyst inhibition or deactivation.[7]
Navigating these competing effects is critical for achieving high-yield, reproducible couplings.
The Catalytic Cycle: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] Understanding this mechanism is crucial for rational troubleshooting and optimization.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Key Steps Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 5-bromo-2-ethoxypyrimidin-4-amine to form a Pd(II) complex. This is often the rate-limiting step. For electron-rich substrates, bulky, electron-rich phosphine ligands are crucial to facilitate this step.[9]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex.[10]
-
Reductive Elimination: The two organic fragments (the pyrimidine and the aryl group) are coupled together, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]
For the 5-bromo-2-ethoxypyrimidin-4-amine substrate, the primary amine can interfere by coordinating with the palladium center at any stage, forming off-cycle, inactive complexes. The use of bulky ligands helps to sterically disfavor this coordination and keep the catalyst active.[7]
Experimental Protocol: Synthesis of 5-Aryl-2-ethoxypyrimidin-4-amines
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 5-bromo-2-ethoxypyrimidin-4-amine with a variety of arylboronic acids.
Materials and Reagents
-
Substrate: 5-Bromo-2-ethoxypyrimidin-4-amine
-
Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: SPhos (Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or XPhos (Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄), finely ground
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Inert Gas: Argon or Nitrogen
-
Standard lab equipment: Round-bottom flask or microwave vial, condenser, magnetic stirrer, heating mantle or microwave reactor, rotary evaporator, silica gel for chromatography.
Step-by-Step Methodology (Microwave-Assisted)
Microwave-assisted synthesis is often preferred for its rapid heating and reduced reaction times, which can minimize side reactions.[11]
-
Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add 5-bromo-2-ethoxypyrimidin-4-amine (1.0 eq., e.g., 0.5 mmol, 116 mg).
-
Add Coupling Partner: Add the arylboronic acid (1.2–1.5 eq., e.g., 0.6-0.75 mmol).
-
Add Base: Add finely ground potassium carbonate (K₂CO₃) (2.0–3.0 eq., e.g., 1.0-1.5 mmol, 138-207 mg).
-
Add Catalyst System: In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent. Add this mixture to the reaction vial. Note: Using pre-catalysts where the ligand is already complexed to the palladium can also be highly effective.
-
Add Solvents: Add degassed 1,4-dioxane and water in a 4:1 to 2:1 ratio (e.g., 4 mL dioxane, 1 mL water).[11]
-
Inert Atmosphere: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 5-10 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to 100–120 °C for 15–45 minutes.[11] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate or dichloromethane. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or dichloromethane/methanol gradient, to yield the pure 5-aryl-2-ethoxypyrimidin-4-amine product.
Optimization Parameters
The success of a challenging Suzuki coupling often lies in the careful selection of the reaction components. The following table summarizes key considerations for optimizing the reaction with amine-substituted pyrimidines.
| Parameter | Recommendation | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or specialized pre-catalysts (e.g., SPhos G3) | Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective precursors that form the active Pd(0) in situ. Pre-catalysts offer better stability and stoichiometry control, often leading to more reproducible results.[7] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps. Their steric bulk prevents the amine substrate from poisoning the catalyst by blocking its coordination to the Pd center.[7][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[10] K₃PO₄ is a stronger base that can be effective in difficult couplings. Cs₂CO₃ is highly effective but more expensive. The choice can be substrate-dependent. |
| Solvent | Aprotic polar solvents + Water (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O) | The organic solvent solubilizes the reactants and catalyst, while a small amount of water is often crucial for dissolving the base and facilitating the transmetalation step.[6][13] Thoroughly degassing all solvents is critical to prevent catalyst oxidation.[7] |
| Temperature | 80–120 °C | Higher temperatures are generally required to drive the reaction, especially the oxidative addition step with less reactive halides. Microwave heating can significantly shorten reaction times.[11] |
Experimental Workflow & Troubleshooting
A systematic approach is key to successful synthesis and problem-solving.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Even with an optimized protocol, challenges can arise. The following guide addresses common issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Poisoning: The substrate's amine group is deactivating the palladium catalyst.[7]2. Inactive Catalyst: The Pd(0) species was not generated or was oxidized by trace oxygen.3. Poor Reagent Quality: The boronic acid may have degraded (protodeboronation). | 1. Switch to a bulkier ligand (e.g., from PPh₃ to XPhos or SPhos). Consider protecting the amine with a Boc group if issues persist.[7]2. Ensure all solvents are rigorously degassed and maintain a positive inert gas pressure throughout the reaction.3. Use fresh, high-quality boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester) before use.[14] |
| Reaction turns black | Catalyst Decomposition: The active Pd(0) catalyst has agglomerated into inactive palladium black. | This often indicates the reaction temperature is too high or the ligand is not robust enough to stabilize the catalyst. Lower the temperature or switch to a more sterically demanding and thermally stable ligand. Ensure thorough degassing.[7] |
| Homocoupling of Boronic Acid | The reaction conditions (especially the presence of oxygen) favor the coupling of two boronic acid molecules. | This is another sign of poor degassing. Ensure the reaction is strictly anaerobic before and during the addition of the palladium catalyst.[7] |
| Dehalogenation of Starting Material | The halogen on the pyrimidine is replaced by a hydrogen atom instead of the aryl group. | This side reaction can be promoted by certain bases or impurities. Try switching the base (e.g., from K₂CO₃ to K₃PO₄). Ensure the boronic acid is of high purity. |
| Protodeboronation | The boronic acid C-B bond is cleaved and replaced with a C-H bond, consuming the reagent. | This is common with electron-deficient heteroaryl boronic acids or under harsh (highly acidic/basic or high temperature) conditions. Use milder bases (e.g., KF) or switch to more stable boronate esters.[13][14] |
Conclusion
The Suzuki-Miyaura coupling of amine-substituted 5-halopyrimidines is a powerful, yet nuanced, transformation essential for modern drug discovery. Success hinges on a rational approach to catalyst and ligand selection designed to overcome the inherent challenge of substrate-mediated catalyst inhibition. By employing bulky, electron-rich phosphine ligands and carefully controlling reaction parameters, researchers can efficiently access a diverse range of 5-aryl-2-ethoxypyrimidin-amine derivatives. The protocols and troubleshooting guides presented here provide a solid framework for navigating this chemistry, empowering scientists to accelerate the synthesis of novel molecular entities with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Application Notes and Protocols for the N-arylation of 2-Ethoxypyrimidin-5-amine
Introduction: Strategic Importance of N-Aryl Pyrimidine Scaffolds
The N-aryl pyrimidine motif is a cornerstone in modern medicinal chemistry and materials science. These scaffolds are prevalent in a wide array of biologically active compounds, including kinase inhibitors for oncology, antiviral agents, and central nervous system modulators. The strategic introduction of an aryl group onto a pyrimidine core can significantly influence the molecule's pharmacological properties, such as target affinity, selectivity, and pharmacokinetic profile. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of these crucial C-N bonds, offering a significant improvement over harsher, traditional methods.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust protocol for the N-arylation of 2-ethoxypyrimidin-5-amine. We will delve into the underlying scientific principles, provide a detailed step-by-step protocol, and discuss critical parameters for optimization and troubleshooting.
Mechanism and Scientific Principles: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1] The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired N-aryl amine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine byproduct.[1] The choice of ligand is critical in promoting the desired reductive elimination over this competing pathway.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol for the N-arylation of this compound
This protocol is adapted from established procedures for the N-arylation of structurally similar aminopyrimidines and serves as an excellent starting point for the N-arylation of this compound.[2] Optimization may be required to achieve the highest yields for specific aryl halide coupling partners.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]
-
Phosphine ligand: Xantphos
-
Base: Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous and degassed solvent: Toluene
-
Inert gas: Nitrogen or Argon
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Experimental Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv.), and Xantphos (0.10 equiv.).
-
Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add sodium tert-butoxide (1.5 equiv.).
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2-ethoxypyrimidin-5-amine.
-
Experimental Workflow
Caption: Step-by-step workflow for the N-arylation of this compound.
Data Presentation: A Representative Example
While specific analytical data will vary depending on the aryl halide used, the following table presents hypothetical yet realistic data for the N-arylation of this compound with bromobenzene to form N-phenyl-2-ethoxypyrimidin-5-amine.
| Parameter | Value |
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| Appearance | Off-white to pale yellow solid |
| Yield | 75% (after purification) |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.25 (s, 2H), 7.35 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 7.8 Hz, 2H), 7.00 (t, J = 7.4 Hz, 1H), 6.50 (s, 1H, NH), 4.50 (q, J = 7.1 Hz, 2H), 1.45 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 162.5, 155.0, 140.2, 135.8, 129.5, 122.8, 119.0, 62.0, 14.8 |
| Mass Spec (ESI+) m/z | 216.1 [M+H]⁺ |
Optimization and Troubleshooting
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components. The electron-donating 2-ethoxy group on the pyrimidine ring increases the electron density of the heterocycle, which can influence the nucleophilicity of the 5-amino group.[3]
| Parameter | Recommendation and Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ can also be effective. The choice may influence reaction kinetics and catalyst stability. |
| Ligand | Bulky, electron-rich phosphine ligands are generally preferred as they promote reductive elimination.[1] Other ligands to consider for optimization include BrettPhos or RuPhos, especially for challenging substrates.[4] |
| Base | Strong, non-nucleophilic bases are required. K₃PO₄ or Cs₂CO₃ can be used as milder alternatives if the substrate is base-sensitive, though this may require higher temperatures or longer reaction times. |
| Solvent | Dioxane or THF can be used as alternatives to toluene. The choice of solvent can affect the solubility of the reagents and the reaction temperature. |
| Temperature | The reaction temperature may need to be optimized. Lower temperatures may be possible with more reactive aryl halides, while higher temperatures may be necessary for less reactive partners. |
Troubleshooting Common Issues:
-
Low or No Yield:
-
Check for Oxygen: Ensure the reaction was set up under strictly anaerobic conditions. Oxygen can deactivate the palladium catalyst.
-
Reagent Quality: Use high-purity, anhydrous reagents and solvents.
-
Ligand/Base Incompatibility: The combination of ligand and base is crucial. An empirical screen of different combinations may be necessary.
-
-
Formation of Side Products:
-
Hydrodehalogenation of Aryl Halide: This suggests that β-hydride elimination is competing with reductive elimination. A bulkier ligand may help to suppress this side reaction.
-
Diarylation: If the aryl halide is very reactive, diarylation of the amine may occur. Using a slight excess of the aminopyrimidine or a bulkier ligand can mitigate this.
-
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5][6]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere. They are also toxic and should be handled with care.[7]
-
Sodium tert-butoxide: This is a strong base and is corrosive. It is also moisture-sensitive. Handle in a glovebox or under an inert atmosphere and avoid contact with skin and eyes.
-
Solvents: Toluene is a flammable and toxic solvent. Handle in a well-ventilated fume hood and away from ignition sources.
-
General: Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The N-arylation of this compound via the Buchwald-Hartwig amination is a highly effective method for the synthesis of valuable N-aryl pyrimidine derivatives. The protocol provided herein, based on established literature for similar substrates, offers a solid foundation for further exploration. Careful attention to reaction setup, reagent quality, and optimization of key parameters will enable researchers to successfully synthesize a diverse range of N-arylated products for applications in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sifcoasc.com [sifcoasc.com]
- 7. benchchem.com [benchchem.com]
The Pivotal Role of 2-Ethoxypyrimidin-5-amine in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including a significant number of clinically approved kinase inhibitors.[1][2] Its ability to mimic the adenine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for potent and selective inhibition. Within the vast chemical space of pyrimidine derivatives, 2-substituted pyrimidin-5-amines have emerged as particularly valuable building blocks. This application note focuses on the utility of a specific, yet highly versatile reagent, 2-Ethoxypyrimidin-5-amine , in the synthesis of next-generation kinase inhibitors. We will delve into its chemical properties, explore its application in the synthesis of a potent kinase inhibitor, and provide detailed, field-proven protocols for its use.
The ethoxy group at the 2-position of the pyrimidine ring offers several advantages. It can act as a key hydrogen bond acceptor, enhancing binding affinity to the target kinase. Furthermore, its size and electronic properties can be finely tuned to optimize selectivity and pharmacokinetic profiles. The amine group at the 5-position serves as a crucial handle for introducing further molecular complexity, typically through the formation of carbon-nitrogen or carbon-carbon bonds, allowing for the exploration of the solvent-exposed region of the kinase active site.
Chemical Properties and Handling
This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O | [3][4] |
| Molecular Weight | 139.16 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol, ethanol, and DMSO | |
| Storage | Store in a cool, dry place away from light |
For laboratory use, standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Application in the Synthesis of a Representative Kinase Inhibitor
To illustrate the utility of this compound, we will detail its application in a key step for the synthesis of a potent kinase inhibitor. The following protocol describes a Buchwald-Hartwig amination reaction, a powerful palladium-catalyzed cross-coupling method for the formation of C-N bonds.[1][2] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient coupling of amines with aryl halides.
Illustrative Synthetic Workflow
The following diagram outlines the general workflow for the coupling of this compound with a functionalized aryl halide to generate a key intermediate in kinase inhibitor synthesis.
Caption: General workflow for the synthesis of a kinase inhibitor core using this compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a detailed, step-by-step methodology for the palladium-catalyzed cross-coupling of this compound with a complex aryl chloride, a key step in the synthesis of a kinase inhibitor analogous to Abemaciclib.[5]
Materials:
-
This compound
-
2-Chloro-N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoropyrimidin-4-amine[6]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), 2-chloro-N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoropyrimidin-4-amine (1.2 eq), Cesium Carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The volume should be sufficient to dissolve the reactants and create a stirrable suspension (typically a concentration of 0.1-0.2 M with respect to the limiting reagent).
-
Reaction Execution: Place the flask in a pre-heated oil bath at 100-110 °C and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10 v/v). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate.
-
Extraction: Combine the organic filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the desired kinase inhibitor core structure.
Self-Validation and Causality:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.
-
Anhydrous Solvent: Anhydrous solvent is used to prevent quenching of the strong base and potential side reactions.
-
Ligand Choice: Xantphos is a bulky, electron-rich ligand that promotes the oxidative addition of the aryl chloride to the palladium center and facilitates the reductive elimination step, leading to higher yields.
-
Base Selection: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine and promoting the catalytic cycle without causing unwanted side reactions.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic incorporation into molecular designs allows for the creation of potent and selective inhibitors of various kinase targets. The provided protocol for the Buchwald-Hartwig amination demonstrates a reliable and efficient method for its use in constructing complex molecular architectures. As the field of kinase inhibitor drug discovery continues to evolve, the utility of well-designed pyrimidine building blocks like this compound will undoubtedly remain of paramount importance.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 4. jelsciences.com [jelsciences.com]
- 5. N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro… [cymitquimica.com]
- 6. britiscientific.com [britiscientific.com]
Palladium-catalyzed synthesis of N-aryl-2-aminopyrimidines
An Application Guide to the Palladium-Catalyzed Synthesis of N-Aryl-2-Aminopyrimidines
Authored by a Senior Application Scientist
Introduction: The Privileged N-Aryl-2-Aminopyrimidine Scaffold
The N-aryl-2-aminopyrimidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active agents.[1][2] This structural unit is central to numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy. A landmark example is Imatinib, a highly selective Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia.[1][2] The robust, planar nature of the aminopyrimidine core, combined with the diverse substitution patterns possible on the N-aryl ring, allows for precise tuning of interactions with biological targets.
Historically, the synthesis of these vital compounds was often achieved through multi-step condensation reactions of guanidines with enones, a method limited by the availability of appropriately substituted starting materials.[1] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has provided a more powerful and versatile strategy for forging the critical aryl C-N bond.[3][4][5] This reaction offers significant advantages over classical methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr), including milder reaction conditions, superior functional group tolerance, and a vastly expanded substrate scope.[3][4][6]
This guide provides an in-depth exploration of the palladium-catalyzed synthesis of N-aryl-2-aminopyrimidines, offering mechanistic insights, detailed experimental protocols, and practical troubleshooting advice for researchers in drug discovery and development.
Mechanism and Theory: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[3][7] The reaction proceeds via a catalytic cycle that has been the subject of extensive mechanistic study.[4][5][7] Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges.
The generally accepted mechanism involves the following key steps:
-
Activation of Precatalyst: The reaction typically starts with a stable palladium(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active palladium(0) species. Alternatively, a direct Pd(0) source like Pd₂(dba)₃ can be used.
-
Oxidative Addition: The active Pd(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate.[3][7][8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[8]
-
Reductive Elimination: This is the final, product-forming step. The N-aryl bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[3][7]
A competing side reaction, β-hydride elimination, can sometimes occur, leading to hydrodehalogenation of the starting aryl halide.[3] The judicious choice of ligand is critical to promote the desired reductive elimination pathway.[9]
Critical Reaction Components
-
Palladium Source: While various sources can be used, air-stable Pd(II) precatalysts like Pd(OAc)₂ or well-defined palladium precatalysts are often preferred for their reliability over sources like Pd₂(dba)₃.[10]
-
Ligand: The choice of phosphine ligand is arguably the most critical parameter for success. The initial use of simple triarylphosphines has been superseded by bulky, electron-rich biarylphosphine ligands developed in the Buchwald and Hartwig labs.[6][11] For coupling with electron-rich heteroaryl chlorides like 2-chloropyrimidine, bidentate ligands such as Xantphos are particularly effective as they are thought to prevent catalyst decomposition and promote the desired reductive elimination step.[1][2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is commonly used. However, for substrates containing base-sensitive functional groups (e.g., esters), weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are necessary, often requiring higher reaction temperatures.[7]
-
Solvent: The reaction must be conducted under anhydrous and anaerobic conditions. Aprotic, non-polar solvents like toluene, dioxane, and THF are standard choices.[12]
Experimental Protocols
The following section details a general, reliable protocol for the synthesis of an N-aryl-2-aminopyrimidine derivative.
Materials and Equipment
-
Reagents : 2-chloropyrimidine, substituted aniline, palladium(II) acetate [Pd(OAc)₂], Xantphos, sodium tert-butoxide (NaOtBu), anhydrous toluene, ethyl acetate, hexane, deionized water, brine.
-
Equipment : Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer and stir bar, heating mantle, nitrogen or argon gas line with a bubbler, rubber septa, syringes, needles, and standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column).
Step-by-Step Procedure: Synthesis of N-(4-methoxyphenyl)pyrimidin-2-amine
Note: This procedure should be performed under an inert atmosphere of nitrogen or argon.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 mmol, 1.0 equiv), p-anisidine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Xantphos (0.04 mmol, 4 mol%), and Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-chloropyrimidine starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts, washing the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(4-methoxyphenyl)pyrimidin-2-amine.
Table 1: Optimized Conditions for N-Aryl-2-Aminopyrimidine Synthesis
| Entry | Pyrimidine Substrate | Aryl Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | 2-Chloropyrimidine | 4-Methoxyaniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 82 | [1] |
| 2 | 4-(pyridin-3-yl)-2-chloropyrimidine | Aniline | PdCl₂(PPh₃)₂ (10) | Xantphos (15) | NaOtBu | Toluene | 110 | 82 | [2] |
| 3 | 2-Chloropyrimidine | 3,4-Dimethoxyaniline | PdCl₂(PPh₃)₂ (10) | Xantphos (15) | NaOtBu | Toluene | 110 | 31 | [1] |
| 4 | 2-Bromopyrimidine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 95 | [11] |
| 5 | 2-Chloropyrimidine | Imidazole | CuI (10) | - | K₂CO₃ | DMF | 120 | 90 | [13] |
Note: Entry 5 represents an alternative copper-catalyzed Ullmann-type coupling for comparison.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide addresses common issues encountered during the synthesis.
Table 2: Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently inert conditions (oxygen poisoning).3. Poor choice of ligand for the specific substrate.4. Aryl chloride is not reactive enough. | 1. Use a well-defined Pd(0) precatalyst or ensure conditions are suitable for in situ reduction.2. Ensure all glassware is oven-dried and the system is rigorously purged. Use degassed solvents.3. Screen a panel of ligands (e.g., XPhos, RuPhos, BrettPhos).[10]4. Switch to the corresponding aryl bromide or iodide, which are more reactive.[10] |
| Significant Side Product Formation | 1. Hydrodehalogenation: β-hydride elimination is competing with reductive elimination.2. Diarylation: The product amine reacts with another molecule of aryl halide.3. Homocoupling: Formation of biaryl from the aryl halide. | 1. Use a bulkier ligand to sterically disfavor β-hydride elimination.[14] Lowering the reaction temperature may also help.2. Use a slight excess of the amine. Use a ligand known to favor monoarylation.3. Ensure high purity of reagents and rigorous exclusion of oxygen. |
| Reaction is Sluggish | 1. Weak base is not effective at the given temperature.2. Sterically hindered substrates.3. Low reaction temperature. | 1. If the substrate allows, switch to a stronger base (e.g., K₃PO₄ to NaOtBu).2. Increase catalyst and ligand loading. Increase reaction temperature and time.3. Increase the temperature, but monitor for decomposition. |
| Difficulty with Purification | 1. Product is coordinating to residual palladium.2. Ligand or ligand oxides are co-eluting with the product. | 1. Wash the crude product solution with aqueous ammonium hydroxide or a thiol-functionalized resin to scavenge residual palladium.2. Choose a ligand that is more easily separated or perform an acidic wash to protonate the product and extract it from the organic layer. |
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Biginelli Reaction for the Synthesis of Pyrimidine Scaffolds: A Detailed Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Biginelli Reaction in Medicinal Chemistry
First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component condensation reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs (DHPMs).[1][2][3] These heterocyclic scaffolds are of immense interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[2][4][5][6] DHPMs are core structures in compounds that exhibit antihypertensive, antiviral, antibacterial, anti-inflammatory, and anticancer properties.[2][4][5] The enduring appeal of the Biginelli reaction lies in its operational simplicity, the ready availability of starting materials, and its alignment with the principles of green chemistry, particularly in modern variations that are solvent-free or employ recyclable catalysts.[7][8][9] This guide provides an in-depth exploration of the Biginelli reaction, from its mechanistic underpinnings to detailed, field-proven protocols for the synthesis of diverse pyrimidine scaffolds.
Mechanistic Insights: Unraveling the Reaction Pathway
While the precise mechanism of the Biginelli reaction has been a subject of investigation, a widely accepted pathway, particularly under acidic catalysis, involves a series of bimolecular reactions.[1] The reaction is typically catalyzed by Brønsted or Lewis acids.[1][10][11]
The proposed mechanism initiates with the acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization via intramolecular nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the final dihydropyrimidine product.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIGINELLI REACTION | PPT [slideshare.net]
- 4. Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction - ProQuest [proquest.com]
- 5. A mini-review on Biginelli adducts with notable pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to the Pinner Reaction for the Synthesis of Substituted Pyrimidines
Introduction: The Enduring Relevance of Pyrimidines and the Pinner Reaction
The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of therapeutic agents with applications as antimicrobial, antiviral, anticancer, and cardiovascular drugs.[1][2] The efficient construction of this privileged scaffold is, therefore, a subject of continuous interest for synthetic chemists. The Pinner pyrimidine synthesis, a classic yet robust method, offers a reliable pathway to substituted pyrimidines through the condensation of amidines with β-dicarbonyl compounds.[1][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the Pinner reaction for pyrimidine synthesis. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and address common challenges to empower you to successfully implement this valuable synthetic tool in your laboratory.
The Two-Act Play: Understanding the Pinner Reaction Pathway
The Pinner synthesis of pyrimidines is best conceptualized as a two-stage process. The first, and often crucial, step is the preparation of the amidine starting material. The classical Pinner reaction is, in fact, the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, known as a Pinner salt.[2][4][5] These Pinner salts are then readily converted to the corresponding amidines upon treatment with ammonia or an amine.[2][6]
The second stage is the cyclocondensation of the prepared amidine with a 1,3-dicarbonyl compound, such as a β-keto ester or a β-diketone, to furnish the desired substituted pyrimidine.[1][7]
Act I: The Mechanism of Amidine Formation from Nitriles
The formation of the amidine proceeds through the following key steps:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile's nitrogen atom by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation significantly enhances the electrophilicity of the nitrile carbon.[6][8]
-
Nucleophilic Attack by Alcohol: The alcohol present in the reaction mixture acts as a nucleophile, attacking the activated nitrile carbon to form a protonated imidate intermediate.[8]
-
Formation of the Pinner Salt: This intermediate is the imidate salt, or Pinner salt, which can often be isolated as a crystalline solid.[4]
-
Ammonolysis to the Amidine: The Pinner salt is then treated with ammonia to displace the alkoxy group and form the desired amidine.[2]
Diagram 1: Mechanism of Amidine Formation via the Pinner Reaction
Caption: Mechanism of Amidine Synthesis via the Pinner Reaction.
Act II: The Cyclocondensation to Form the Pyrimidine Ring
The second act involves the reaction of the amidine with a 1,3-dicarbonyl compound. The generally accepted mechanism for this acid-catalyzed cyclization is as follows:
-
Protonation of the Carbonyl: The acid catalyst protonates one of the carbonyl oxygen atoms of the 1,3-dicarbonyl compound, activating it towards nucleophilic attack.[1]
-
Nucleophilic Attack by the Amidine: The nucleophilic nitrogen of the amidine attacks the activated carbonyl carbon.[1]
-
Intramolecular Cyclization and Dehydration: A series of proton transfers and a final dehydration step lead to the formation of the aromatic pyrimidine ring.[1][9]
Diagram 2: Mechanism of Pinner Pyrimidine Synthesis
Caption: General Mechanism for the Pinner Pyrimidine Synthesis.
Experimental Protocols: A Step-by-Step Guide
Herein, we provide a detailed, two-part protocol for the synthesis of a representative substituted pyrimidine, 2-phenyl-4,6-dimethylpyrimidine, starting from benzonitrile.
Part 1: Synthesis of Benzamidine Hydrochloride from Benzonitrile
Materials:
-
Benzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas)
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Drying tube (filled with calcium chloride)
-
Magnetic stirrer
-
Ice bath
Safety Precautions:
-
Hydrogen chloride gas is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood.
-
Anhydrous reagents are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, place a solution of benzonitrile (1.0 eq) in anhydrous ethanol (3.0 eq).
-
Formation of the Pinner Salt: Cool the flask in an ice bath to 0-5 °C. Slowly bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the ethyl benzimidate hydrochloride (Pinner salt) will begin to form. Continue the addition of HCl for 1-2 hours.
-
Isolation of the Pinner Salt: After the reaction is complete, stop the flow of HCl gas. Collect the precipitated Pinner salt by filtration under a blanket of dry nitrogen. Wash the solid with a small amount of cold, anhydrous diethyl ether and dry it under vacuum.
-
Conversion to Benzamidine Hydrochloride: Suspend the isolated Pinner salt in anhydrous ethanol in a clean, dry flask. Cool the suspension in an ice bath and bubble anhydrous ammonia gas through the mixture with stirring. The reaction is typically complete when the solid has fully dissolved and a new precipitate of ammonium chloride may form.
-
Work-up and Isolation: Filter the reaction mixture to remove any ammonium chloride. Evaporate the filtrate under reduced pressure to obtain the crude benzamidine hydrochloride. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Part 2: Synthesis of 2-Phenyl-4,6-dimethylpyrimidine
Materials:
-
Benzamidine hydrochloride (from Part 1)
-
Acetylacetone (2,4-pentanedione)
-
Sodium ethoxide
-
Anhydrous ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
Preparation of the Free Amidine (in situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamidine hydrochloride (1.0 eq) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.05 eq) in anhydrous ethanol. Stir the mixture at room temperature for 30 minutes. A precipitate of sodium chloride will form.[10]
-
Addition of the β-Diketone: To the stirred suspension, add acetylacetone (1.0 eq) dropwise.[10]
-
Cyclocondensation Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the precipitated sodium chloride by filtration. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-phenyl-4,6-dimethylpyrimidine.
Diagram 3: Experimental Workflow for the Synthesis of 2-Phenyl-4,6-dimethylpyrimidine
Caption: Step-by-step workflow for the synthesis of a substituted pyrimidine.
Scope, Limitations, and Troubleshooting
The Pinner pyrimidine synthesis is a versatile method, but its success is dependent on several factors.
Scope and Limitations
-
Amidines: A wide range of both aliphatic and aromatic amidines can be employed. However, N-substituted amidines are generally not suitable for the classical Pinner pyrimidine synthesis.[1]
-
1,3-Dicarbonyl Compounds: β-Diketones, β-keto esters, and malonic esters are all viable substrates for this reaction, leading to a variety of substitution patterns on the pyrimidine ring.[7]
-
Functional Group Tolerance: The strongly acidic conditions of the initial Pinner reaction to form the imidate may not be compatible with acid-sensitive functional groups. The subsequent cyclocondensation can be performed under either acidic or basic conditions, offering some flexibility.[7]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Pyrimidine | Incomplete reaction. | Increase reaction time or temperature. Monitor the reaction by TLC to determine the optimal endpoint.[11] |
| Hydrolysis of amidine or Pinner salt. | Ensure strictly anhydrous conditions. Use freshly distilled solvents and flame-dried glassware.[10][11] | |
| Poor quality of amidine. | Use freshly prepared or purified amidine hydrochloride.[11] | |
| Formation of Side Products | Self-condensation of the 1,3-dicarbonyl compound. | This is a common side reaction.[11] Consider adding the dicarbonyl compound slowly to the amidine solution. |
| Formation of esters from Pinner salt hydrolysis. | Ensure anhydrous conditions during the formation and handling of the Pinner salt.[10] |
Modern Variations and Enhancements
While the classical Pinner synthesis remains a valuable tool, several modern modifications have been developed to improve its efficiency and scope. These include:
-
One-Pot Procedures: Several one-pot methods have been developed to synthesize pyrimidines directly from nitriles without the need to isolate the intermediate amidine.[12]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the cyclocondensation step.[13]
-
Alternative Catalysts: While traditionally acid- or base-catalyzed, newer methods employ a variety of catalysts to promote the reaction under milder conditions.[3]
Conclusion: A Timeless Reaction for Modern Drug Discovery
The Pinner reaction for the synthesis of substituted pyrimidines is a testament to the enduring power of classical organic reactions in modern chemical synthesis. By understanding the underlying mechanisms, adhering to meticulous experimental technique, and being aware of its scope and limitations, researchers can effectively harness this reaction to construct a diverse range of pyrimidine-based molecules for applications in drug discovery and beyond. The continuous evolution of this method through modern adaptations ensures its relevance for years to come.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Purity Isolation of 2-Ethoxypyrimidin-5-amine via Optimized Flash Column Chromatography
Abstract
2-Ethoxypyrimidin-5-amine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. The purity of this intermediate is critical, as impurities can lead to undesirable side reactions and complicate the synthesis of active pharmaceutical ingredients (APIs). This application note provides a detailed, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We address the specific challenges associated with purifying basic amines on silica gel, offering a robust methodology that ensures high purity and yield through systematic mobile phase optimization and the use of a basic modifier.
Introduction: The Purification Imperative
This compound (C₆H₉N₃O, Mol. Wt.: 139.16 g/mol ) is a substituted pyrimidine derivative frequently employed in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The presence of both a basic amine group and a polar pyrimidine core presents a unique purification challenge. Standard silica gel chromatography can be compromised by strong, non-specific interactions between the basic amine and acidic silanol groups (Si-OH) on the silica surface.[2] This interaction often results in significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the product, leading to low recovery.[2][3]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple list of steps to explain the underlying chemical principles, enabling users to not only replicate the method but also adapt it to similar purification challenges. We will establish a self-validating protocol, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound.
Foundational Principles: Analyte-Stationary Phase Interactions
The success of this purification hinges on mitigating the acid-base interaction between the basic this compound and the acidic stationary phase.
-
The Stationary Phase: Silica gel is an amorphous polymer of silicon dioxide. Its surface is populated with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5).[4]
-
The Analyte: The primary amine group (-NH₂) on the pyrimidine ring is basic and will be protonated by the acidic silanols, forming a charged ammonium salt. This ionic interaction is much stronger than the desired polar-polar interactions (like hydrogen bonding), causing the compound to "stick" to the column.[5]
-
The Solution: To achieve a clean separation, we must suppress this ionization. This is accomplished by adding a small percentage of a volatile competing base, such as triethylamine (Et₃N or TEA), to the mobile phase.[4][6] The triethylamine will preferentially interact with and "cap" the acidic silanol sites, rendering the stationary phase surface more neutral and allowing the this compound to elute based on its polarity, resulting in symmetrical peaks and improved recovery.
Experimental Workflow: From TLC to Purified Product
The entire purification process can be visualized as a logical sequence of steps, each informing the next.
Figure 1. Workflow for the purification of this compound.
Detailed Protocols
4.1. Materials & Reagents
| Material/Reagent | Specification |
| Stationary Phases | |
| Silica Gel for Flash Chromatography | 230-400 mesh, 60 Å pore size |
| TLC Plates | Silica gel 60 F₂₅₄, aluminum-backed |
| Solvents (HPLC Grade) | |
| Hexane | Non-polar eluent component |
| Ethyl Acetate (EtOAc) | Polar eluent component |
| Dichloromethane (DCM) | Sample dissolution solvent |
| Triethylamine (TEA) | Basic mobile phase modifier |
| Equipment | |
| Glass Chromatography Column | 40-60 mm diameter, 300-400 mm length |
| TLC Developing Chamber | |
| UV Lamp | 254 nm wavelength |
| Rotary Evaporator | For solvent removal |
| Glassware | Beakers, flasks, fraction collection tubes, funnels |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, nitrile gloves |
4.2. Protocol 1: TLC Method Development
Objective: To identify a mobile phase composition that provides a retention factor (Rf) of 0.2-0.4 for this compound, ensuring good separation from impurities.
-
Prepare Eluent Systems: In separate labeled beakers, prepare 10 mL of various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3, 1:1 v/v). To each mixture, add 1% triethylamine (100 µL per 10 mL of solvent). The TEA is crucial for preventing streaking of the amine.[7]
-
Prepare Sample: Dissolve a small amount (~1-2 mg) of the crude reaction mixture in ~0.5 mL of dichloromethane (DCM).
-
Spot the TLC Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate. Keep the spot size small (1-2 mm diameter) to ensure good resolution.[8]
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and allow it to dry completely in a fume hood.[9] Visualize the spots under a UV lamp at 254 nm. The aromatic pyrimidine ring will absorb UV light, appearing as dark spots.
-
Calculate Rf: Calculate the Rf value for the product spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the hexane/EtOAc ratio until the Rf of the main product spot is in the target range of 0.2-0.4. A lower Rf indicates stronger interaction with the silica, while a higher Rf indicates weaker interaction.[10]
4.3. Protocol 2: Preparative Column Chromatography
Objective: To purify the bulk crude material using the optimized mobile phase from Protocol 1.
-
Column Preparation (Slurry Packing):
-
Secure a glass column vertically in a fume hood. Ensure the stopcock is closed.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane/EtOAc + 1% TEA). The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and remove air bubbles. Add more slurry until the desired packed height (e.g., 20-25 cm) is reached.
-
Add a thin layer (~1 cm) of sand on top of the silica bed to prevent disruption during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound (e.g., 1-2 g) in a minimal amount of DCM in a round-bottom flask.
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the flask.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.
-
Carefully add this powder onto the sand layer in the packed column, creating a uniform, level band.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Open the stopcock and begin collecting fractions into test tubes. Apply gentle air pressure to the top of the column to achieve a steady flow rate (drip rate of ~1-2 drops per second).
-
If using a gradient, gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate) to elute more polar compounds. A typical gradient might be:
-
2 column volumes of 9:1 Hexane/EtOAc + 1% TEA
-
5 column volumes of 8:2 Hexane/EtOAc + 1% TEA
-
5 column volumes of 7:3 Hexane/EtOAc + 1% TEA
-
-
Continuously monitor the elution process by spotting collected fractions onto TLC plates and visualizing under UV light.
-
-
Isolation:
-
Once the fractions containing the pure product have been identified by TLC, combine them in a large round-bottom flask.
-
Remove the solvents (hexane, EtOAc, and TEA) using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Expected Results & Troubleshooting
| Parameter | Expected Outcome / Guideline |
| TLC Rf (7:3 Hex/EtOAc + 1% TEA) | ~0.35 |
| Column Loading Capacity | ~1 g of crude product per 25-30 g of silica gel |
| Expected Yield | >85% (dependent on crude purity) |
| Final Purity | >98% (as determined by ¹H NMR or HPLC) |
| Appearance | White to light yellow crystalline powder or solid.[11] |
Troubleshooting Common Issues:
-
Problem: Product streaks on TLC/Column, even with TEA.
-
Problem: Poor separation between product and a close-eluting impurity.
-
Cause & Solution: The mobile phase polarity is not optimal. Try a shallower gradient or use an isocratic elution with the mobile phase that gives the best separation on TLC. Ensure the column is not overloaded.
-
-
Problem: Product does not elute from the column.
-
Cause & Solution: The mobile phase is not polar enough. Increase the proportion of ethyl acetate or switch to a more polar solvent system, such as dichloromethane/methanol (with 1% TEA).
-
Safety and Handling
All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.[13]
-
Organic Solvents (Hexane, EtOAc, DCM): Are volatile and flammable. Keep away from ignition sources.[14]
-
Triethylamine (TEA): Is corrosive and has a strong, unpleasant odor. Handle with care.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[13][15][16]
Conclusion
This application note details a systematic and reproducible method for the purification of this compound using flash column chromatography. By understanding the fundamental interactions between the basic analyte and the acidic stationary phase, and by employing a basic modifier like triethylamine, researchers can overcome common purification challenges. This protocol ensures the isolation of high-purity material essential for downstream applications in pharmaceutical research and development, providing a reliable foundation for the synthesis of complex molecular targets.
References
- 1. mdpi.com [mdpi.com]
- 2. biotage.com [biotage.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. columbia.edu [columbia.edu]
- 11. chembk.com [chembk.com]
- 12. aga-analytical.com.pl [aga-analytical.com.pl]
- 13. fishersci.com [fishersci.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. rbnainfo.com [rbnainfo.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
Application Notes and Protocols for the Recrystallization of Aminopyrimidine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Aminopyrimidine-Based Drug Discovery
Aminopyrimidines represent a cornerstone scaffold in modern medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics, including kinase inhibitors, antimicrobials, and anti-malarial agents.[1] The biological activity of these compounds is exquisitely sensitive to their three-dimensional structure and purity. Consequently, the isolation of aminopyrimidine derivatives in a highly crystalline and pure form is not merely a matter of good laboratory practice but a fundamental prerequisite for obtaining reliable biological data and ensuring the safety and efficacy of potential drug candidates. Recrystallization stands as a powerful, cost-effective, and scalable technique for achieving the requisite purity of these solid compounds.[2]
This comprehensive guide provides a detailed exploration of recrystallization methods tailored for aminopyrimidine derivatives. Moving beyond generic protocols, this document elucidates the underlying principles of solvent selection, provides detailed, step-by-step protocols for various recrystallization techniques, and offers practical troubleshooting guidance. The aim is to equip researchers with the knowledge to rationally design and execute effective crystallization strategies for this vital class of molecules.
Understanding the Physicochemical Landscape of Aminopyrimidines
The recrystallization behavior of aminopyrimidine derivatives is intrinsically linked to their molecular structure. The pyrimidine ring, a nitrogen-containing heterocycle, imparts a degree of polarity, while the amino group introduces a site for hydrogen bonding. The nature and position of other substituents on the pyrimidine ring can dramatically alter the molecule's overall polarity, solubility, and crystal packing preferences.
Generally, aminopyrimidines exhibit moderate to good solubility in polar organic solvents such as alcohols (methanol, ethanol) and acetone, owing to the potential for dipole-dipole interactions and hydrogen bonding.[3] Their solubility in water can vary, but the amino group often confers some degree of aqueous solubility. Conversely, they are typically less soluble in non-polar solvents like hexanes and toluene.[3] Temperature and pH can also significantly influence solubility; higher temperatures generally increase solubility, and the basicity of the amino group means that pH can affect the protonation state and, consequently, the solubility of the molecule.[3]
Strategic Solvent Selection: The Key to Successful Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent for a single-solvent recrystallization should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.
-
Low solubility at reduced temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Impurity Profile: Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
Solvent Polarity and "Like Dissolves Like"
A guiding principle in solvent selection is "like dissolves like." Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The presence of the polar aminopyrimidine core suggests that polar solvents are a good starting point for screening.
The Power of Solvent Pairs (Two-Solvent Recrystallization)
When a single solvent does not meet the ideal criteria, a two-solvent system can be highly effective. This method involves a "good" solvent in which the aminopyrimidine derivative is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[4] The two solvents must be miscible. The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes turbid. A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly.
Data-Driven Solvent Selection: Solubility of Sulfadiazine
To illustrate the importance of quantitative data in solvent selection, the following table summarizes the mole fraction solubility of Sulfadiazine, a well-known aminopyrimidine-containing sulfonamide, in various organic solvents at different temperatures.[5][6]
| Temperature (K) | Methanol (x10³) | Ethanol (x10³) | 1-Propanol (x10³) | 2-Propanol (x10³) | Acetone (x10³) | Chloroform (x10³) |
| 294.15 | 1.15 | 0.58 | 0.32 | 0.25 | 2.54 | 0.08 |
| 298.15 | 1.35 | 0.69 | 0.38 | 0.29 | 2.98 | 0.10 |
| 303.15 | 1.62 | 0.84 | 0.46 | 0.35 | 3.59 | 0.12 |
| 308.15 | 1.94 | 1.02 | 0.56 | 0.42 | 4.33 | 0.14 |
| 313.15 | 2.33 | 1.25 | 0.68 | 0.51 | 5.25 | 0.17 |
| 318.15 | 2.79 | 1.52 | 0.83 | 0.62 | 6.38 | 0.21 |
Data sourced from Li, R., et al. (2010). Solubilities of Sulfadiazine in Methanol, Ethanol, 1-Propanol, 2-Propanol, Acetone, and Chloroform from (294.15 to 318.15) K. Journal of Chemical & Engineering Data, 55(5), 2338–2339.[5]
This data clearly shows that acetone is a much better solvent for sulfadiazine at all temperatures compared to the alcohols and chloroform. The solubility in all solvents increases with temperature, a prerequisite for cooling crystallization.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the recrystallization of specific, pharmaceutically relevant aminopyrimidine derivatives.
Protocol 1: Single-Solvent Recrystallization of Pyrimethamine from Ethanol
Pyrimethamine, an anti-malarial drug, can be effectively purified by recrystallization from ethanol.[7] This protocol is suitable for researchers looking to purify the final compound after synthesis.
Materials:
-
Crude Pyrimethamine
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude pyrimethamine in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue adding hot ethanol dropwise until the pyrimethamine is completely dissolved.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a separate Erlenmeyer flask and a funnel with a small amount of boiling ethanol. Quickly filter the hot pyrimethamine solution through a fluted filter paper into the pre-heated flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage slow cooling and the formation of larger crystals, the flask can be insulated (e.g., by covering it with a beaker).
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.[7]
-
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the crystals to a watch glass and allow them to air-dry completely or dry in a vacuum oven at a temperature well below the melting point.
Protocol 2: Two-Solvent Recrystallization of a 2,4-Diaminopyrimidine Derivative
This protocol is a general method for 2,4-diaminopyrimidine derivatives, which are common scaffolds in medicinal chemistry. A mixture of acetonitrile and toluene is often effective.[8]
Materials:
-
Crude 2,4-diaminopyrimidine derivative
-
Acetonitrile ("good" solvent)
-
Toluene ("poor" solvent)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2,4-diaminopyrimidine derivative in a minimum amount of hot acetonitrile.
-
Inducing Precipitation: While keeping the solution hot, add toluene dropwise until the solution becomes faintly cloudy, indicating the point of saturation.
-
Clarification: Add a few drops of hot acetonitrile to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold mixture of acetonitrile and toluene (in the same approximate ratio as the final crystallization mixture).
-
Drying: Dry the crystals under vacuum.
Protocol 3: Purification of Imatinib via Recrystallization
Imatinib, a tyrosine kinase inhibitor, is a complex aminopyrimidine derivative. Its purification often involves recrystallization from a suitable organic solvent like tetrahydrofuran (THF) or a mixture of solvents.[9][10][11]
Materials:
-
Crude Imatinib free base
-
Tetrahydrofuran (THF)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Suspend the crude Imatinib in THF in an Erlenmeyer flask. Heat the mixture with stirring to facilitate dissolution. Use a minimal amount of THF to achieve a saturated solution.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration as described in Protocol 1.
-
Crystallization: Allow the clear solution to cool slowly to room temperature.
-
Maximizing Yield: Cool the flask in an ice bath to further induce crystallization.
-
Isolation and Washing: Collect the purified Imatinib crystals by vacuum filtration and wash with a small amount of cold THF.
-
Drying: Dry the product under vacuum.
Protocol 4: Advanced Technique - Vapor Diffusion for Small Organic Molecules
For small quantities of material or for compounds that are difficult to crystallize by conventional methods, vapor diffusion can be an excellent alternative.[12][13][14] This technique relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.
Materials:
-
Aminopyrimidine derivative
-
"Good" solvent (e.g., dichloromethane, chloroform, THF)
-
"Poor" anti-solvent (volatile, e.g., pentane, hexane, diethyl ether)
-
Small vial (e.g., 1-dram)
-
Larger vial or beaker with a lid or cap
Procedure:
-
Preparation of the Inner Vial: Dissolve the aminopyrimidine derivative in a small amount of the "good" solvent in the small vial.
-
Assembly of the Crystallization Chamber: Place the small, open vial containing the sample solution inside the larger vial.
-
Addition of the Anti-Solvent: Carefully add the "poor" anti-solvent to the bottom of the larger vial, ensuring that it does not splash into the inner vial. The level of the anti-solvent should be below the top of the inner vial.
-
Sealing and Incubation: Seal the larger vial and leave it undisturbed in a location with a stable temperature.
-
Crystal Growth: Over time, the volatile anti-solvent will diffuse into the solution in the inner vial, gradually decreasing the solubility of the aminopyrimidine derivative and inducing crystallization. This process can take several hours to days.
-
Isolation: Once suitable crystals have formed, carefully open the chamber and isolate the crystals. This can be done by decanting the supernatant or using a pipette to remove the remaining solution. The crystals can then be washed with a small amount of the anti-solvent and dried.
Visualization of Workflows
Single-Solvent Recrystallization Workflow
Caption: Workflow for single-solvent recrystallization.
Solvent Selection Decision Tree
Caption: Decision tree for selecting a suitable recrystallization solvent system.
Troubleshooting Common Recrystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is too dilute (too much solvent used).- Compound is too soluble in the cold solvent.- Lack of nucleation sites. | - Boil off some of the solvent to concentrate the solution and cool again.- Try a different solvent or a two-solvent system.- Scratch the inside of the flask with a glass rod at the air-liquid interface.- Add a seed crystal of the pure compound.[15] |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more solvent, and cool more slowly.- Choose a solvent with a lower boiling point.- Consider a preliminary purification step (e.g., column chromatography) before recrystallization. |
| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Cool the solution in an ice-salt bath to further decrease solubility (if the solvent's freezing point allows). |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Conclusion
The recrystallization of aminopyrimidine derivatives is a powerful and indispensable technique in the synthesis and purification of these medicinally important compounds. A systematic approach to solvent selection, grounded in an understanding of the physicochemical properties of the target molecule, is paramount to success. By carefully following well-designed protocols and applying logical troubleshooting strategies, researchers can consistently obtain high-purity crystalline materials, thereby accelerating the drug discovery and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Sulfadiazine CAS#: 68-35-9 [m.chemicalbook.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 9. CN105859683A - High-purity industrial preparation technology of imatinib - Google Patents [patents.google.com]
- 10. CN107245070A - A kind of purification process of Imatinib - Google Patents [patents.google.com]
- 11. US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents [patents.google.com]
- 12. unifr.ch [unifr.ch]
- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 14. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Ethoxypyrimidin-5-amine
Welcome to the technical support center for the synthesis of 2-Ethoxypyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable pyrimidine intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory context.
I. Overview of the Synthetic Strategy
The synthesis of this compound is most effectively approached via a two-step sequence starting from a commercially available precursor, 2-chloro-5-nitropyrimidine. This strategy hinges on two robust and well-characterized transformations:
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of the ethoxy group at the C2 position by displacing the chloride with sodium ethoxide. The electron-withdrawing nature of the pyrimidine ring nitrogens and the nitro group at C5 activates the C2 position for nucleophilic attack.[1]
-
Nitro Group Reduction: Conversion of the 5-nitro group to the target 5-amine. This is typically achieved through catalytic hydrogenation, a clean and high-yielding method.[2]
This pathway is generally favored for its high selectivity and the commercial availability of the starting materials.
References
Technical Support Center: Troubleshooting the Buchwald-Hartwig Amination of Pyrimidines
Welcome to the technical support center for the Buchwald-Hartwig amination of pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with this important class of heterocycles. The electron-deficient nature of the pyrimidine ring and the presence of coordinating nitrogen atoms present unique challenges that can often lead to low yields or reaction failure. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles and achieve successful couplings.
I. Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during the Buchwald-Hartwig amination of pyrimidines. Before proceeding to more in-depth troubleshooting, review these questions to see if they address your current challenge.
Q1: My Buchwald-Hartwig reaction with a pyrimidine substrate is not working at all (no product formation). Where should I start troubleshooting?
A1: A complete lack of product formation usually points to a fundamental issue with one of the core components of your reaction. Here is a checklist of initial points to investigate:
-
Inert Atmosphere: The Palladium(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were rigorously degassed.[1]
-
Reagent Purity: Impurities in your pyrimidine starting material, amine, or solvent can poison the catalyst. Ensure all reagents are of high purity and that solvents are anhydrous.[1]
-
Catalyst Activation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) precursor like Pd(OAc)₂, this reduction step may be failing.[2][3] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or, even better, an air-stable palladium precatalyst (e.g., a G3 or G4 precatalyst) which ensures more reliable formation of the active catalytic species.[4]
-
Base Solubility: One of the most common and often overlooked reasons for reaction failure is the poor solubility of the inorganic base in the reaction solvent.[5] If the base is not sufficiently dissolved, it cannot effectively deprotonate the amine, halting the catalytic cycle.
Q2: I'm observing very low conversion of my starting materials. What are the likely causes?
A2: Low conversion suggests that the catalyst is active but that its turnover is limited. The primary culprits are often catalyst inhibition or deactivation.
-
Pyridine/Pyrimidine Inhibition: The lone pair of electrons on the nitrogen atoms of your pyrimidine substrate (or product) can coordinate to the palladium center, inhibiting its catalytic activity.[1][6] This is a classic challenge with nitrogen-containing heterocycles.
-
Ligand Selection: The choice of ligand is paramount. For electron-deficient heterocycles like pyrimidines, sterically hindered and electron-rich ligands are often necessary to promote the crucial reductive elimination step and prevent catalyst decomposition.[1][7]
-
Inappropriate Base: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle. If the base is too weak, it may not deprotonate the amine efficiently. If it is too strong, it can lead to decomposition of sensitive substrates.[5]
Q3: I'm seeing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen) as a side product. How can I minimize this?
A3: Hydrodehalogenation is a common side reaction, particularly with primary amines, and arises from a competing β-hydride elimination pathway from a palladium-amido intermediate.[8][9]
-
Employ Bulky Ligands: Using bulky, electron-rich ligands can sterically hinder the conformation required for β-hydride elimination and accelerate the desired reductive elimination step.[9] Ligands like BrettPhos have been specifically designed to minimize this side reaction.[7]
-
Amine Choice: Primary amines are more prone to causing hydrodehalogenation than secondary amines.[9] If your synthetic route allows, using a secondary amine could be beneficial.
-
Reaction Temperature: While pyrimidine substrates often require elevated temperatures, excessively high temperatures can favor side reactions.[1][9] Consider carefully optimizing the temperature.
II. In-Depth Troubleshooting Guide
This section provides a more detailed, systematic approach to optimizing your Buchwald-Hartwig amination of pyrimidines.
Optimizing the Catalyst System: The Ligand is Key
The single most important factor for success in the amination of pyrimidines is the choice of the phosphine ligand. The ideal ligand will stabilize the palladium catalyst, promote the oxidative addition and reductive elimination steps, and discourage catalyst deactivation.
Ligand Selection Guide for Pyrimidine Substrates
| Ligand Class | Representative Ligands | Key Characteristics & Recommended Use Cases |
| Bulky Biarylphosphines | RuPhos, BrettPhos, XPhos, SPhos | Characterized by their steric bulk and electron-rich nature, which promotes reductive elimination.[7] RuPhos is often a good starting point for secondary amines.[3][7] BrettPhos is frequently the ligand of choice for the monoarylation of primary amines.[3][7] XPhos is a versatile ligand, particularly effective for challenging aryl chlorides.[7] |
| Chelating Bisphosphines | Xantphos | Known for its large "bite angle," which favors the formation of the active monoligated palladium species. It is a robust and versatile ligand that can be effective with milder bases like potassium phosphate.[7] |
| Ferrocene-Based Diphosphines | Josiphos-type ligands | These are highly active ligands that can enable the coupling of challenging substrates like heteroaryl chlorides with high turnover numbers.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-type precatalysts | NHCs are strong electron donors and can be very effective ligands in Buchwald-Hartwig aminations, offering high stability and activity.[10][11][12] |
Troubleshooting Catalyst & Ligand Issues
-
Problem: No reaction or low yield with a standard ligand like Xantphos.
-
Solution: Switch to a more sterically demanding and electron-rich bulky biarylphosphine ligand like RuPhos (for secondary amines) or BrettPhos (for primary amines).[7] The increased steric bulk can accelerate the C-N bond-forming reductive elimination step, which is often the rate-limiting step for electron-deficient substrates.
-
-
Problem: Catalyst appears to die over the course of the reaction.
-
Solution: This is likely due to catalyst inhibition by the pyrimidine nitrogen.[1] Using a higher ligand-to-palladium ratio (e.g., 2:1 or even 4:1) can sometimes help to keep the palladium center coordinated to the phosphine. Alternatively, using a pre-catalyst, where the ligand is already bound to the palladium, can offer greater stability.[4]
-
The Critical Role of the Base
The choice of base is crucial and highly substrate-dependent. A careful balance must be struck between sufficient reactivity and substrate stability.
Base Selection Guide
| Base | pKaH (approx.) | Common Use Cases & Considerations |
| Sodium tert-butoxide (NaOtBu) | 19 | A very strong and common base that often leads to high reaction rates. However, it can be incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[2][3][5] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 26 | A strong, non-nucleophilic base. Useful for substrates bearing protic functional groups that would be deprotonated by alkoxides.[3] |
| Cesium Carbonate (Cs₂CO₃) | 10 | A weaker inorganic base with good solubility in some organic solvents.[2] A good choice for substrates that are sensitive to stronger bases. |
| Potassium Phosphate (K₃PO₄) | 12 | An excellent choice for sensitive substrates and often used in combination with ligands like Xantphos.[2][7] Can require higher catalyst loadings or longer reaction times.[3] |
Troubleshooting Base-Related Problems
-
Problem: Your pyrimidine substrate is decomposing.
-
Solution: You are likely using too strong a base. Switch from NaOtBu to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[5] While the reaction may be slower, preserving your starting material is critical.
-
-
Problem: The reaction is sluggish with a weak base like K₃PO₄.
-
Solution: First, ensure the base is finely ground to maximize its surface area. Poor solubility is a major issue with inorganic bases.[2][5] Consider switching to a solvent where the base has better solubility. If the reaction is still slow, a stronger base like NaOtBu may be necessary, but monitor carefully for decomposition.
-
Solvent and Temperature Optimization
The reaction solvent must be anhydrous and capable of dissolving the reagents, particularly the base.[1]
-
Common Solvents: Toluene, 1,4-dioxane, and THF are the most common solvents for Buchwald-Hartwig aminations.[1][5]
-
Inhibitory Solvents: Avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium and inhibit the reaction.[2]
-
Temperature: Pyrimidine substrates often require higher temperatures (e.g., 80-110 °C) to facilitate the oxidative addition step.[1][9] However, if side reactions are observed, a careful optimization of the temperature is warranted.
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Screening Ligands and Bases
This protocol is designed for the systematic optimization of your reaction conditions on a small scale.
1. Preparation:
-
To an array of oven-dried vials each containing a magnetic stir bar, add the pyrimidine halide (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd), and the specific phosphine ligand to be tested (4 mol%). 2. Inert Atmosphere:
-
Cap each vial with a septum and purge with argon or nitrogen for 5-10 minutes. 3. Reagent Addition:
-
Under an inert atmosphere, add the base to be tested (e.g., NaOtBu, 1.4 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution with respect to the pyrimidine halide).
-
Finally, add the amine (1.2 equiv.). 4. Reaction:
-
Stir the vials in a heating block at the desired temperature (e.g., 100 °C). 5. Analysis:
-
After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the conversion and identify any side products.
Visualizing the Process: Key Diagrams
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
IV. References
-
Bera, S. S., Utecht-Jarzyńska, G., Yang, S., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. --INVALID-LINK--
-
Bera, S. S., Utecht-Jarzyńska, G., Yang, S., & Szostak, M. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews, 125(12), 5349–5435. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines. --INVALID-LINK--
-
WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. --INVALID-LINK--
-
Wikipedia. (2023). Buchwald–Hartwig amination. --INVALID-LINK--
-
Giri, R., Brusoe, A., Troshin, K., Wang, J. Y., Font, M., & Hartwig, J. F. (2018). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 140(2), 793–806. --INVALID-LINK--
-
Valente, C., Çetinkaya, S., Phatake, R., & Nolan, S. P. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Optimizing Base and Solvent for Buchwald-Hartwig Amination. --INVALID-LINK--
-
Bera, S. S., Utecht-Jarzyńska, G., Yang, S., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. --INVALID-LINK--
-
Malig, T. C., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. The Journal of Organic Chemistry, 84(8), 4653–4660. --INVALID-LINK--
-
Ruijter, de, E., & Orru, R. V. A. (2015). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. --INVALID-LINK--
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. --INVALID-LINK--
-
Ohta, H., et al. (2015). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal, 10(11), 2297-2309. --INVALID-LINK--
-
Fors, B. P. (2014). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. --INVALID-LINK--
-
Liu, L., et al. (2010). An easily available N-heterocyclic carbene–palladium(II) catalyst for Buchwald–Hartwig amination of aryl chlorides. ResearchGate. --INVALID-LINK--
-
Nolan, S. P., et al. (2019). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low conversion in Buchwald-Hartwig amination. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preventing byproduct formation in pyrimidine synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrimidine synthesis, with a specific focus on preventing and troubleshooting byproduct formation. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding byproduct formation in pyrimidine synthesis.
Q1: What are the most common classes of byproducts in pyrimidine synthesis, particularly in the Biginelli reaction?
A1: In the Biginelli reaction, a cornerstone of dihydropyrimidinone (DHPM) synthesis, the most frequently encountered byproducts include Hantzsch-type 1,4-dihydropyridines (DHPs), Knoevenagel condensation products, and various open-chain ureide intermediates that fail to cyclize.[1][2] Hantzsch DHP formation is particularly common at higher temperatures, where urea may decompose to ammonia, which then participates in a competing reaction pathway with two equivalents of the β-ketoester and one equivalent of the aldehyde.[1]
Q2: How critical is the choice of catalyst in controlling byproduct formation?
A2: The catalyst is paramount in directing the reaction toward the desired pyrimidine product and away from side reactions.[3] While classic Brønsted acids (e.g., HCl) are effective, they can sometimes promote side reactions.[2] Lewis acids (e.g., FeCl₃, Yb(OTf)₃) or heterogeneous catalysts can offer superior selectivity and milder reaction conditions, minimizing byproduct formation.[2][4] The catalyst's primary role is to facilitate the key iminium intermediate formation and subsequent cyclization, and its selection can significantly influence reaction kinetics and pathway selectivity.[5]
Q3: Can the order of reagent addition impact the product and byproduct profile?
A3: Yes, the order of addition can be a critical, yet often overlooked, parameter. For instance, in the Biginelli reaction, adding the urea component last can sometimes minimize its thermal decomposition into ammonia, thereby suppressing the formation of Hantzsch dihydropyridine byproducts.[1] The generally accepted iminium mechanism, where the aldehyde and urea first condense, suggests that pre-mixing these two components before adding the β-dicarbonyl compound can be beneficial in certain systems.[6][7]
Q4: What role does the solvent play in reaction specificity?
A4: The solvent influences reactant solubility, reaction rate, and even the equilibrium between tautomers of the starting materials.[2][8] Polar solvents are generally preferred for Biginelli-type reactions.[2] However, solvent-free conditions have proven highly effective in many cases, often leading to shorter reaction times and higher yields, potentially by increasing the concentration of reactants and favoring the desired reaction pathway.[4][7] The choice of solvent can affect the diketo-enol tautomerization of the β-dicarbonyl component, which in turn dictates the overall reaction yield.[8]
Part 2: Troubleshooting Guide for Byproduct Formation
This guide provides a structured approach to identifying and resolving specific issues encountered during pyrimidine synthesis.
Issue 1: Presence of an Unexpected Fluorescent Byproduct (Likely Hantzsch Dihydropyridine)
-
Symptom: TLC analysis shows a highly fluorescent spot (often blue or green under UV light), and HPLC/MS analysis reveals a mass corresponding to a dihydropyridine derivative instead of or in addition to the desired dihydropyrimidinone (DHPM).
-
Probable Cause: This strongly indicates the formation of a Hantzsch 1,4-dihydropyridine (DHP). This competing multicomponent reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia.[1] The ammonia is typically formed from the decomposition of urea at elevated temperatures.
-
Recommended Solutions:
-
Reduce Reaction Temperature: This is the most effective first step. Hantzsch DHP formation is often favored at higher temperatures (e.g., >100°C).[1][9] Reducing the temperature to a range of 60-80°C can dramatically improve selectivity for the Biginelli product.
-
Optimize Catalyst: Switch from a strong Brønsted acid to a milder Lewis acid (e.g., Yb(OTf)₃, InBr₃) or a heterogeneous acid catalyst.[4][10] These can promote the Biginelli pathway at lower temperatures where urea is more stable.
-
Modify Reagent Addition: Add the urea portionwise or as the final reagent to the pre-heated mixture of the aldehyde, β-ketoester, and catalyst. This minimizes the time urea spends at high temperatures before reacting.[1]
-
Use a Urea Derivative: If possible, using N-substituted ureas or thioureas can alter the reaction pathway and may disfavor the Hantzsch condensation.
-
Issue 2: Low Yield and Unreacted Starting Materials Detected
-
Symptom: TLC or NMR analysis of the crude reaction mixture shows a significant amount of unreacted aldehyde and/or β-ketoester, resulting in poor conversion to the desired pyrimidine.
-
Probable Cause: This issue often points to problems with reaction kinetics or catalyst efficacy. Potential causes include insufficient catalyst activity, suboptimal temperature, or steric hindrance from bulky substrates.[1][2]
-
Recommended Solutions:
| Parameter | Recommended Action & Rationale |
| Catalyst | Increase catalyst loading or switch to a more active catalyst. The reaction is often catalyst-dependent; without it, yields are poor.[3] If using a reusable catalyst, ensure it has been properly activated or regenerated.[1] |
| Temperature | Incrementally increase the reaction temperature. The reaction may have a high activation energy that is not being overcome.[2] Monitor carefully by TLC to find the optimal balance between reaction rate and byproduct formation. |
| Reaction Time | Extend the reaction time. Monitor the reaction's progress every 1-2 hours via TLC to determine the point of maximum conversion. Prolonged times can sometimes lead to product degradation.[9] |
| Solvent | Screen alternative solvents or try solvent-free conditions. Changing from a protic solvent like ethanol to a polar aprotic solvent like acetonitrile, or eliminating the solvent entirely, can significantly accelerate the reaction.[2][4] |
| Reagent Purity | Verify the purity of all starting materials. Impurities, especially in the aldehyde, can inhibit the catalyst or participate in side reactions.[2] |
Issue 3: Formation of Acyclic Ureide or Knoevenagel Byproducts
-
Symptom: Mass spectrometry identifies species corresponding to the open-chain adduct of all three components (ureide) or the condensation product of the aldehyde and β-ketoester (Knoevenagel product). This indicates incomplete cyclization or a competing pathway.
-
Probable Cause: The final cyclization and dehydration steps of the Biginelli reaction are often rate-limiting and require sufficient acid catalysis. A Knoevenagel condensation between the aldehyde and the active methylene compound can become a dominant side reaction if the subsequent steps are slow.[11]
-
Recommended Solutions:
-
Enhance Catalysis: Ensure a sufficient concentration of an effective Brønsted or Lewis acid catalyst is present to promote the final cyclization and dehydration.[1][12]
-
Water Removal: If the reaction is sensitive to water (a byproduct of cyclization), using a Dean-Stark apparatus or adding molecular sieves can help drive the equilibrium toward the cyclized product.
-
Mechanism-Based Optimization: According to the widely supported iminium pathway, the aldehyde and urea react first.[7] Favoring this step by adjusting stoichiometry (e.g., a slight excess of urea) or pre-mixing these components may reduce the amount of free aldehyde available for the competing Knoevenagel pathway.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.york.ac.uk [pure.york.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Biginelli reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselectivity in Substituted Pyrimidine Reactions
Welcome to the technical support center for synthetic chemists navigating the complexities of pyrimidine functionalization. The pyrimidine core is a cornerstone of numerous pharmaceuticals, agrochemicals, and materials, making the precise control of its substitution patterns a critical challenge in modern drug development and organic synthesis.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab. It is designed to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.
Section 1: Nucleophilic Aromatic Substitution (SNAr) - The C4 vs. C2 Challenge
Nucleophilic aromatic substitution (SNAr) on halopyrimidines is a fundamental tool for introducing diversity. However, achieving regiocontrol, particularly with di-substituted systems like 2,4-dichloropyrimidine, is a common hurdle.
FAQ 1: My SNAr reaction on a 2,4-dichloropyrimidine is yielding a mixture of C2 and C4 isomers. How can I favor substitution at the C4 position?
This is a classic regioselectivity problem. In most cases, the C4 position of a 2,4-dihalopyrimidine is intrinsically more reactive toward nucleophiles than the C2 position.[3][4]
Causality and Mechanistic Insight:
-
Electronic Factors: The preference for C4 attack is primarily governed by the stability of the intermediate Meisenheimer complex. When a nucleophile attacks the C4 position, the negative charge of the intermediate can be delocalized onto the N1 nitrogen, which is a highly stabilizing resonance contributor.[5][6] Attack at C2 allows delocalization to N1 and N3, but the proximity of the two electronegative nitrogen atoms can also create repulsive forces with the incoming nucleophile.[3]
-
Frontier Molecular Orbital (FMO) Theory: Calculations often show that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 carbon compared to C2.[3][7] According to FMO theory, the reaction is favored at the site with the largest LUMO coefficient, predicting C4 as the primary site of attack.
Troubleshooting and Optimization Strategies:
-
Lower the Temperature: SNAr reactions are often kinetically controlled. Running the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) can enhance the intrinsic selectivity for the more reactive C4 position.
-
Choice of Nucleophile: "Soft" nucleophiles (e.g., thiols) often exhibit higher selectivity for the C4 position compared to "hard" nucleophiles (e.g., alkoxides, amines).
-
Solvent Effects: Aprotic polar solvents like DMF, DMSO, or NMP are standard. However, switching to less polar solvents like THF or Dioxane can sometimes modulate selectivity, though potentially at the cost of reaction rate.
FAQ 2: For my synthesis, I must functionalize the C2 position of a 2,4-dichloropyrimidine selectively. What strategies can reverse the typical C4 preference?
Achieving C2 selectivity requires overriding the intrinsic C4 preference. This can be accomplished by altering the electronic or steric environment of the pyrimidine ring or by using specific catalytic systems.
Advanced Strategies for C2 Selectivity:
-
Electronic Manipulation with Substituents: The presence of an electron-donating group (EDG) at the C6 position can reverse selectivity, favoring SNAr at C2.[7][8] The EDG increases the electron density at the adjacent C5 and N1 positions, which in turn alters the LUMO distribution, making the C2 position more susceptible to nucleophilic attack.[7]
-
Steric Hindrance: A bulky substituent at the C5 position can sterically hinder the approach of a nucleophile to the C4 position, thereby promoting attack at the less hindered C2 site.[7][9]
-
Catalyst-Controlled Cross-Coupling: While this guide focuses on SNAr, it's crucial to know that some modern palladium-catalyzed cross-coupling reactions have been developed to specifically favor the C2 position, even in unsubstituted 2,4-dichloropyrimidines.[4] This often involves the use of specialized ligands that alter the mechanism of oxidative addition.
-
Strategic Use of Tertiary Amines: In certain 5-substituted-2,4-dichloropyrimidines, using tertiary amine nucleophiles can lead to excellent C2 selectivity. The reaction proceeds through an intermediate that undergoes in-situ N-dealkylation, formally achieving the product of a secondary amine reaction at the C2 position.[10]
Section 2: Transition Metal-Catalyzed C–H Functionalization
Direct C–H activation is a powerful, atom-economical method for functionalizing pyrimidines. However, with multiple C–H bonds available, regioselectivity is paramount.
FAQ 3: My direct C–H arylation of a 2-substituted pyrimidine is giving a mixture of C4 and C6 products. How can I achieve selectivity?
The inherent electronic properties of the pyrimidine ring make the C4 and C6 positions the most electron-deficient and thus susceptible to many C–H functionalization reactions. Selectivity is often dictated by a subtle interplay of electronic and steric factors, and increasingly, by catalyst control.
Key Principles and Solutions:
-
Directing Groups: The most robust strategy for controlling regioselectivity is the installation of a directing group. A group that can coordinate to the metal catalyst (e.g., pyridyl, pyrazolyl) will direct the C–H activation to an adjacent position.[2][11] The pyrimidine nitrogen itself can act as a directing group, often guiding functionalization to specific positions.[12][13]
-
Catalyst and Ligand Tuning: Regioselectivity can sometimes be "switched" by changing the catalyst system. For example, in the direct arylation of pyrazolo[1,5-a]pyrimidines, a phosphine-containing palladium catalyst targets the most acidic C7 position, while a phosphine-free catalyst directs the reaction to the most electron-rich C3 position.[14] This highlights that the reaction mechanism can be fundamentally altered by the ligand environment.
-
Steric Control: If the C4 and C6 positions are electronically similar, steric hindrance can be the deciding factor. A bulky group at C2 will favor functionalization at the more accessible C6 position, and vice-versa.
Workflow for Troubleshooting C-H Activation Regioselectivity
Below is a generalized workflow for diagnosing and solving regioselectivity issues in C–H activation reactions.
Caption: Troubleshooting workflow for C-H activation.
Section 3: Electrophilic Aromatic Substitution
FAQ 4: Why is my electrophilic substitution reaction (e.g., nitration, halogenation) on a pyrimidine derivative failing or giving low yields?
This is a common challenge rooted in the fundamental electronic nature of the pyrimidine ring.
Mechanistic Explanation:
The pyrimidine ring is inherently "electron-deficient" due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons.[15] This deactivation makes the ring significantly less reactive towards electrophiles compared to benzene or even pyridine.[16] Standard electrophilic aromatic substitution conditions are often too harsh or simply ineffective.
Solutions and Best Practices:
-
Install Activating Groups: Successful electrophilic substitution on pyrimidines almost always requires the presence of strong electron-donating groups (e.g., -NH₂, -OH, -OR) on the ring. These groups donate electron density back into the ring, making it sufficiently nucleophilic to react with electrophiles.
-
Predicting the Position: When sufficiently activated, electrophilic substitution occurs almost exclusively at the C5 position.[15] This is because the activating groups at C2, C4, or C6 direct the substitution to the C5 position, which is meta to the ring nitrogens and the primary beneficiary of the donated electron density.
Visualizing Electronic Activation
The diagram below illustrates how an activating group at C4 enhances the nucleophilicity of the C5 position, making it the prime target for electrophilic attack.
Caption: Electronic effect of an activating group on pyrimidine.
Section 4: Radical Reactions (Minisci-Type)
FAQ 5: My Minisci reaction is producing a mixture of C2 and C4 regioisomers. How can I direct the radical addition to a single position?
The Minisci reaction, which involves the addition of a nucleophilic radical to an electron-deficient heterocycle, is a powerful tool for C-H alkylation or acylation.[17] However, like other reaction types, it can suffer from a lack of regioselectivity.
Factors Governing Minisci Regioselectivity:
-
Protonation State: The reaction is typically run under acidic conditions to protonate the pyrimidine, making it more electron-deficient and reactive toward the nucleophilic radical. The site of protonation can influence the ultimate site of radical attack.
-
Electronic Bias: Radical addition generally favors the most electron-deficient positions, which are typically C2, C4, and C6.
-
Steric Effects: The approaching radical is sensitive to steric hindrance. A bulky substituent will disfavor addition at the adjacent position.
-
Solvent and pH: The reaction conditions, including solvent and pH, can be tuned to favor one regioisomer over another, as they can influence the aggregation state of the reactants and the relative contributions of competing directing factors.[18]
Strategies for Regiocontrol:
-
Blocking Groups: A simple and effective strategy is to use a removable blocking group. For instance, a maleate-derived blocking group has been used to direct Minisci-type alkylations exclusively to the C4 position of pyridines, a strategy that can be adapted for pyrimidines.[19][20]
-
Tuning Reaction Conditions: Systematic screening of acids, solvents, and temperature is crucial. Some studies have shown that it's possible to tune the regiochemistry by modifying these parameters to favor a desired outcome.[18]
-
Substrate Control: As with other reaction types, substituents on the pyrimidine ring exert strong control. An existing bulky group can be used to sterically direct the incoming radical to the less hindered position.
Data Table: Regioselectivity in Minisci Reactions
The following table summarizes representative data on how substituents can influence the regiochemical outcome of Minisci-type reactions.
| Pyrimidine Substrate | Radical Source | Major Product | Minor Product | Reference |
| 2-Aminopyrimidine | Adamantyl radical | 4-Ad-2-NH₂ | 6-Ad-2-NH₂ | [2] |
| 4-Phenylpyrimidine | t-Butyl radical | 6-t-Bu-4-Ph | 2-t-Bu-4-Ph | [21] |
| Pyrimidine | Isopropyl radical | 4-iPr | 2-iPr | [18] |
Experimental Protocol: Regioselective Suzuki-Miyaura Cross-Coupling at C4 of 2,4-Dichloropyrimidine
This protocol provides a standard method for the selective functionalization of the C4 position, leveraging its higher reactivity.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
2M Aqueous Na₂CO₃ solution
-
1,4-Dioxane
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add 1,4-dioxane (5 mL) and the 2M Na₂CO₃ solution (2.5 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-chloro-4-arylpyrimidine product.
Self-Validation: The high C4 selectivity of this reaction is a well-established precedent.[4] The identity and regiochemistry of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a single pyrimidine proton signal and the characteristic coupling patterns will confirm the C4 substitution.
References
- 1. Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine - American Chemical Society [acs.digitellinc.com]
- 2. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 20. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Catalyst Selection for Cross-Coupling Reactions of Aminopyrimidines: A Technical Support Center
Welcome to our dedicated resource for researchers, scientists, and drug development professionals tackling the complexities of cross-coupling reactions with aminopyrimidine scaffolds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles and optimize your synthetic strategies. The unique electronic properties of aminopyrimidines, arising from the presence of multiple nitrogen atoms, can present specific challenges in catalyst selection and reaction optimization.[1][2][3] This guide is designed to provide both foundational knowledge and practical, field-proven insights to navigate these challenges successfully.
Part 1: Foundational Principles & General FAQs
This section addresses broad questions regarding the cross-coupling of aminopyrimidines, providing a solid foundation before diving into troubleshooting specific reaction types.
Q1: Why are aminopyrimidines considered challenging substrates in cross-coupling reactions?
A1: Aminopyrimidines present a unique set of challenges due to the electronic nature of the pyrimidine ring and the presence of the amino group. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2][3] This is a common issue with nitrogen-containing heterocycles.[1][3] Furthermore, the amino group itself can act as a coordinating ligand or a nucleophile, leading to undesired side reactions. The electron-deficient nature of the pyrimidine ring also influences the reactivity of the C-X bond (where X is a halide or triflate), impacting the oxidative addition step in the catalytic cycle.
Q2: What is the most critical factor to consider when selecting a catalyst system for aminopyrimidine cross-coupling?
A2: The choice of ligand is arguably the most critical factor. The ligand plays a pivotal role in stabilizing the palladium center, promoting the desired catalytic cycle, and preventing catalyst deactivation. For electron-rich and potentially coordinating substrates like aminopyrimidines, bulky, electron-rich phosphine ligands are generally the most effective.[4][5] These ligands can facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7]
Q3: Should I use a palladium(0) or palladium(II) source? What are the advantages of using a pre-catalyst?
A3: While both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can be used, palladium pre-catalysts are often preferred for their stability and reproducibility.[4][5] Pre-catalysts, such as the Buchwald G3 and G4 pre-catalysts, are air-stable complexes that efficiently generate the active Pd(0) species in situ. This leads to more consistent results and can often allow for lower catalyst loadings.[5]
Q4: How does the position of the amino group and the leaving group on the pyrimidine ring affect the reaction?
A4: The relative positions of the amino group and the leaving group significantly impact reactivity. For instance, in polychlorinated pyrimidines, the order of reactivity for nucleophilic aromatic substitution and many cross-coupling reactions is generally C4 > C2 > C5.[8][9] This selectivity is governed by the electronic properties of the pyrimidine ring, with the C2 and C4 positions being more electron-deficient.[8] The proximity of the amino group to the reaction center can also lead to chelation effects, which may either hinder or promote the reaction depending on the specific geometry.
Part 2: Troubleshooting Specific Cross-Coupling Reactions
This section provides detailed troubleshooting guides for common cross-coupling reactions used with aminopyrimidines.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[7][10] However, with aminopyrimidine substrates, issues such as low yield, catalyst deactivation, and side reactions like protodeboronation are common.[4][11]
Q5: My Suzuki-Miyaura reaction with an aminopyrimidine is giving low to no yield. What are the likely causes and how can I fix it?
A5: Low or no yield in a Suzuki-Miyaura coupling of aminopyrimidines can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield in Aminopyrimidine Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
Table 1: Recommended Starting Conditions for Aminopyrimidine Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 Pre-catalyst (e.g., XPhos G3) | Pre-catalysts offer better stability and reproducibility.[5] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands are crucial for challenging substrates.[4] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is critical and often substrate-dependent.[4] A screen is recommended. |
| Solvent | 1,4-Dioxane, Toluene, CPME (often with a small amount of water) | Ensure solvents are anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions.[11][12] |
| Boron Source | Boronic Acid, Pinacol Ester, or MIDA Boronate | Esters and MIDA boronates are more stable towards protodeboronation than boronic acids.[4] |
| Temperature | 80 - 120 °C | A temperature screen is often necessary to find the optimal balance between reaction rate and stability of reagents and catalyst.[6] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, which is particularly relevant for the synthesis of complex aminopyrimidine derivatives.[13][14]
Q6: I'm attempting a Buchwald-Hartwig amination on a halo-aminopyrimidine, but the reaction is sluggish and gives a low yield. What should I try?
A6: Low conversion in Buchwald-Hartwig aminations of aminopyrimidines is a common issue.[5] The primary areas to investigate are the catalyst system, the base, and potential catalyst inhibition.[5]
-
Catalyst and Ligand Choice: The combination of a palladium source and a suitable ligand is paramount. For primary amines, ligands like BrettPhos have shown excellent results.[5][15] For secondary amines, RuPhos is often a good choice.[5][15] For particularly challenging substrates, especially aryl chlorides, bulky biarylphosphine ligands like XPhos are often necessary.[5][16]
-
Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are commonly used.[2][17] The choice of base can significantly impact the reaction rate and should be screened.
-
Catalyst Poisoning: The nitrogen atoms of the aminopyrimidine can poison the palladium catalyst.[3] Using a higher catalyst loading (e.g., 2-5 mol%) or a more robust pre-catalyst can sometimes overcome this issue.[4]
Catalytic Cycle of Buchwald-Hartwig Amination and Potential Pitfalls with Aminopyrimidines
Caption: The Buchwald-Hartwig catalytic cycle with potential issues for aminopyrimidines.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the method of choice for installing alkynyl moieties.[18] When using aminopyrimidine substrates, catalyst deactivation and homocoupling of the alkyne (Glaser coupling) are the most frequent problems.[19][20]
Q7: My Sonogashira reaction is failing. I see starting material consumed, but no desired product, and sometimes a byproduct I suspect is the alkyne dimer. What's going wrong?
A7: This is a classic symptom of issues in a Sonogashira coupling. Here’s how to troubleshoot:
-
Inert Atmosphere is Crucial: The homocoupling of the terminal alkyne (Glaser coupling) is often promoted by the presence of oxygen, especially in copper-co-catalyzed reactions.[20] It is imperative to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[19]
-
Catalyst and Reagent Integrity: The Pd(0) catalyst is sensitive to air and can decompose.[19] Ensure you are using a fresh, active palladium source. The amine base (e.g., triethylamine, diisopropylethylamine) should be anhydrous and free of oxidation.[19]
-
Copper-Free Conditions: If Glaser coupling persists, consider a copper-free Sonogashira protocol. While often requiring higher temperatures or different ligand systems, this can completely eliminate the homocoupling side reaction.
-
Ligand Choice: The choice of phosphine ligand can influence the stability and activity of the palladium catalyst. For challenging substrates, using bulky, electron-rich phosphine ligands may be beneficial.[19]
Part 3: Experimental Protocols
This section provides a general, step-by-step protocol for setting up a small-scale cross-coupling reaction with an aminopyrimidine substrate. Note: This is a general guideline; specific amounts and conditions should be optimized for your particular reaction.
General Procedure for a Small-Scale Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-aminopyrimidine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[11]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.[11]
-
Addition of Catalyst and Solvent: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos G3, 1-5 mol%) and the ligand (if not using a pre-catalyst). Then, add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.[11]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 17. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 19. benchchem.com [benchchem.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Ethoxypyrimidin-5-amine
Welcome to the technical support center for 2-Ethoxypyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, with a special focus on the critical role of solvent selection in determining reaction outcomes.
Introduction: The Role of Solvents in Modulating Reactivity
This compound is a valuable intermediate in medicinal chemistry, prized for its role in the synthesis of biologically active compounds. The reactivity of this molecule is largely dictated by the nucleophilicity of the 5-amino group and the electronic properties of the pyrimidine ring. However, the choice of solvent can dramatically influence reaction rates, yields, and even the formation of side products. Solvents can stabilize or destabilize reactants, intermediates, and transition states, and their effects are not always intuitive. This guide will provide the foundational knowledge and practical advice to harness solvent effects to your advantage.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound.
Question 1: My Buchwald-Hartwig amination with this compound is sluggish or failing. What are the likely causes and how can I optimize the reaction?
Answer:
Low conversion in a Buchwald-Hartwig amination is a frequent issue. The choice of solvent is a critical parameter that can significantly impact the outcome.[1][2]
Underlying Causes:
-
Poor Solubility: Both this compound and the palladium catalyst/ligand complex must be adequately solubilized for the reaction to proceed efficiently.
-
Solvent-Ligand Incompatibility: Certain solvents can negatively interact with the phosphine ligands, hindering their coordination to the palladium center.
-
Base Incompatibility: The choice of base and its solubility in the reaction solvent are crucial. A heterogeneous mixture can lead to slow and incomplete reactions.
-
Solvent-Amine Interaction: Protic solvents can solvate the amine nucleophile through hydrogen bonding, reducing its availability to participate in the catalytic cycle.[3]
Troubleshooting Steps & Optimization:
-
Solvent Selection:
-
Aprotic Polar Solvents are Generally Preferred: Solvents like toluene, dioxane, and THF are common choices for Buchwald-Hartwig reactions.[4] Toluene is often favored due to its ability to solubilize many organic substrates and its relatively high boiling point, which allows for a wider range of reaction temperatures.[4]
-
Consider DMF for Solubility Issues: If you suspect poor solubility of your starting materials, DMF can be a good co-solvent.[5] However, be aware that DMF can sometimes lead to side reactions at high temperatures.
-
Avoid Protic Solvents: Protic solvents like alcohols should generally be avoided as they can deactivate the catalyst and reduce the nucleophilicity of the amine.[6]
-
-
Ligand and Base Optimization:
-
Ligand Choice is Key: The choice of phosphine ligand is critical and often substrate-dependent. For electron-rich amines like this compound, bulky biarylphosphine ligands such as XPhos or RuPhos are often effective.[2]
-
Base Selection and Solubility: Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are common bases.[4][7] Ensure the chosen base is sufficiently soluble in your solvent system. In some cases, using a weaker, more soluble organic base like DBU may be advantageous.[8]
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can often improve reaction rates. However, be mindful of potential decomposition of starting materials or catalysts.
-
Inert Atmosphere: These reactions are sensitive to oxygen, so maintaining an inert atmosphere (e.g., nitrogen or argon) is essential.[2][7]
-
dot
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Question 2: I am observing significant side product formation in my reaction. Could the solvent be the culprit?
Answer:
Yes, the solvent can play a significant role in promoting side reactions.
Common Side Reactions and Solvent Influence:
-
Solvolysis: In the presence of nucleophilic solvents (e.g., alcohols, water), the solvent itself can compete with the desired nucleophile, leading to solvolysis of the electrophile. This is particularly relevant in acid-catalyzed reactions where the intended nucleophile might be protonated and less reactive.[5]
-
Hydrodehalogenation: In palladium-catalyzed cross-coupling reactions, trace amounts of water in the solvent can sometimes lead to hydrodehalogenation of the aryl halide starting material.
-
N-Acylurea Formation: During amide coupling reactions using carbodiimide reagents, highly polar solvents can sometimes promote the formation of N-acylurea byproducts.[6]
Mitigation Strategies:
-
Use Anhydrous Solvents: For moisture-sensitive reactions, using anhydrous solvents is crucial to minimize water-related side products.[2][7]
-
Choose Non-Nucleophilic Solvents: When working with strong electrophiles, opt for non-nucleophilic solvents like DCM, THF, or toluene.
-
Solvent Polarity Consideration: While polar solvents can accelerate desired reactions, they can also promote unwanted side reactions. A careful balance must be struck. Sometimes, a less polar solvent may provide a cleaner reaction profile, albeit at a slower rate.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polar molecule due to the presence of the amino group and the nitrogen atoms in the pyrimidine ring. It is generally soluble in polar organic solvents.[9]
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Good to High | The polar nature of these solvents effectively solvates the polar functional groups of the molecule.[6] |
| Polar Protic | Methanol, Ethanol | Moderate to Good | The amino group can participate in hydrogen bonding with protic solvents, aiding solubility.[9] |
| Ethers | THF, Dioxane | Moderate | These solvents have some polar character and can solvate the molecule to a reasonable extent.[10] |
| Halogenated | Dichloromethane (DCM) | Fair to Moderate | DCM is a versatile solvent with moderate polarity. |
| Aromatic | Toluene | Low to Moderate | Toluene is relatively nonpolar, but can still be a suitable reaction solvent, especially at elevated temperatures. |
| Nonpolar | Hexanes, Heptane | Poor | "Like dissolves like" principle; the polarity mismatch leads to low solubility. |
Q2: How does solvent polarity affect the nucleophilicity of the 5-amino group?
A2: The effect of solvent polarity on the nucleophilicity of the 5-amino group is a critical consideration.
-
Polar Protic Solvents: These solvents (e.g., water, alcohols) can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of the amino group.[3][11] This solvation shell effectively "cages" the nucleophile, reducing its ability to attack an electrophile.[3] Therefore, in polar protic solvents, the nucleophilicity of this compound is generally diminished.
-
Polar Aprotic Solvents: In these solvents (e.g., DMSO, DMF, acetone), there is no hydrogen bond donation to solvate the amine.[3][11] The nucleophile is "naked" and more reactive.[11] Consequently, reactions that rely on the nucleophilicity of the amino group often proceed faster in polar aprotic solvents.[3]
dot
References
- 1. Buy 2-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. medlifemastery.com [medlifemastery.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. CAS 39268-74-1: 5-ethoxypyrimidin-2-amine | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
Technical Support Center: Purification of 2-Ethoxypyrimidin-5-amine
Welcome to the technical support guide for the purification of crude 2-Ethoxypyrimidin-5-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high purity for this critical intermediate.
Part 1: Initial Assessment & Purification Strategy
Before attempting any purification, a preliminary analysis of the crude material is essential. This step informs the selection of the most effective purification strategy.
Question: I have a batch of crude this compound. Where do I begin?
Answer: The first step is to characterize your crude product to understand the impurity profile.
-
Thin-Layer Chromatography (TLC): Run a TLC plate using a solvent system like ethyl acetate/hexane or dichloromethane/methanol. This will give you a visual estimation of the number of components in your mixture.
-
Proton NMR (¹H NMR): Obtain a ¹H NMR spectrum of the crude material. This can help identify unreacted starting materials, residual solvents, and major side products by comparing the spectrum to that of the pure desired product.
-
Assess Physical Properties: Note the color and physical state (e.g., oil, sticky solid, free-flowing powder). Significant color deviation from the expected off-white solid can indicate the presence of persistent, often colored, impurities.[1][2]
Based on this initial assessment, you can select the most appropriate purification method using the following decision workflow.
Caption: Workflow for selecting the optimal purification method.
Part 2: Troubleshooting Purification by Acid-Base Extraction
Acid-base extraction is a powerful technique that leverages the basicity of the amine functional group in this compound to separate it from neutral or acidic impurities.[3][4][5]
Question: How does acid-base extraction work for this compound, and what is a reliable protocol?
Answer: The principle is to convert the basic amine into a water-soluble salt by treating it with acid. This allows it to move from an organic solvent into an aqueous layer, leaving non-basic impurities behind.[6] The amine is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Repeat the extraction 2-3 times. Combine the aqueous (acidic) layers. The target compound is now in the aqueous phase as its hydrochloride salt.
-
Wash (Optional): The organic layer, containing neutral or acidic impurities, can be discarded. For rigorous purification, it can be washed with brine, dried over sodium sulfate, and concentrated to recover any non-basic side products for analysis.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH), with stirring until the pH is >10. The free amine will precipitate out or form an oily layer.
-
Back Extraction: Extract the basified aqueous layer with fresh DCM or EtOAc (3 times). The purified amine will now be in the organic layer.
-
Final Steps: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
Caption: Visual workflow of the acid-base extraction process.
Troubleshooting Guide: Acid-Base Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion forms at the interface | - Vigorous shaking.- Solutions are too concentrated. | - Allow the funnel to stand undisturbed for 10-20 minutes.- Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion.- Filter the entire mixture through a pad of Celite®. |
| Product does not precipitate/extract after basification | - The amine salt is highly soluble in water.- Insufficient basification (pH not high enough). | - Ensure pH is robustly >10 using pH paper or a meter.- Extract thoroughly with an appropriate organic solvent (e.g., 3-5 extractions with DCM or EtOAc).- If the product remains in the aqueous layer, saturate the layer with NaCl to decrease the product's aqueous solubility before re-extracting ("salting out"). |
| Low recovery of product | - Incomplete extraction into the acid or back into the organic phase.- Product is partially soluble in the aqueous phase even after basification. | - Increase the number of extractions at each step.- Use the "salting out" technique described above. |
Part 3: Troubleshooting Purification by Recrystallization
Recrystallization is an excellent method for purifying solid compounds to a high degree, provided a suitable solvent system can be identified.
Question: My product is a solid, but it's discolored. How do I choose a solvent for recrystallization?
Answer: The ideal recrystallization solvent is one in which your desired compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities are either highly soluble or insoluble at all temperatures.
Protocol: Single-Solvent Recrystallization Screening
-
Place ~20-30 mg of crude material into a small test tube.
-
Add a poor solvent (one in which the compound is insoluble at room temperature) dropwise at room temperature until the solid is just covered. Observe.
-
Heat the mixture in a sand bath or heating block. If the solid dissolves completely, it is a potential candidate solvent.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.
-
If abundant, well-formed crystals appear, you have found a good solvent.
Question: My compound "oils out" during cooling instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | - Solution is cooling too rapidly.- Solvent is too nonpolar for the solute.- High concentration of impurities depressing the melting point. | - Re-heat the solution to re-dissolve the oil.- Add a small amount of a more polar solvent and allow it to cool much more slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of pure product. |
| No crystals form upon cooling | - Solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent, even at low temperatures. | - Boil off some of the solvent to increase the concentration and attempt to cool again.- If still unsuccessful, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then allow to cool. This is a two-solvent recrystallization. |
| Poor Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were filtered before crystallization was complete. | - Minimize the amount of hot solvent used to just dissolve the compound.- Pre-heat the filtration funnel and flask before hot filtration to prevent cooling.- Ensure the flask is thoroughly cooled in an ice bath for at least 15-20 minutes before vacuum filtration. |
Part 4: Troubleshooting Purification by Column Chromatography
When impurities are structurally similar to the product, column chromatography is often necessary. However, the basic nature of this compound presents a specific challenge with standard silica gel.
Question: I am trying to purify my compound on a silica gel column, but I'm getting very broad, tailing peaks and low recovery. Why?
Answer: This is a classic issue when purifying basic compounds on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly and sometimes irreversibly with these acidic sites, leading to poor peak shape and loss of material on the column.[7]
Caption: Troubleshooting flowchart for poor peak shape in chromatography.
Protocol: Flash Chromatography on Silica Gel with a Mobile Phase Modifier
-
Dry Loading: Pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a solvent it is soluble in (like DCM), add silica gel (approx. 2-3 times the weight of the crude product), and evaporate the solvent completely to get a dry, free-flowing powder.
-
Column Packing: Pack a column with silica gel using a mobile phase of hexane/ethyl acetate containing 0.5% triethylamine (TEA). For example, for 100 mL of eluent, use 0.5 mL of TEA.
-
Loading: Add the dry-loaded sample to the top of the packed column.
-
Elution: Run the column using a gradient, starting with a low polarity mixture (e.g., 95:5 Hexane:EtOAc + 0.5% TEA) and gradually increasing the polarity (e.g., to 50:50 Hexane:EtOAc + 0.5% TEA). The TEA in the mobile phase neutralizes the acidic sites on the silica, allowing the amine to elute with a much-improved peak shape.[7]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a solvent like DCM or placing the product under high vacuum.
References
- 1. CAS 39268-74-1: 5-ethoxypyrimidin-2-amine | CymitQuimica [cymitquimica.com]
- 2. 2-Pyrimidinamine, 5-ethoxy- (9CI) CAS # 39268-74-1 [tradingchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. irp.cdn-website.com [irp.cdn-website.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Workup Procedures for Reactions Involving 2-Ethoxypyrimidin-5-amine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Ethoxypyrimidin-5-amine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction workups effectively. This guide is structured as a series of questions and answers addressing common challenges, from reaction quenching to final purification.
Section 1: Understanding the Core Chemistry of this compound
Before troubleshooting workups, it's critical to understand the physicochemical properties of your core molecule. This compound is a heterocyclic compound with distinct characteristics that influence its behavior.
Q1: What are the key properties of this compound that I should consider during workup?
A1: The structure of this compound—featuring a basic pyrimidine ring and an amino group—dictates its behavior. Consider these key points:
-
Basicity: The amine group (-NH2) and the nitrogen atoms in the pyrimidine ring are Lewis bases.[1] This means the compound is basic and will readily react with acids to form water-soluble ammonium salts. The pKa of the conjugate acid is crucial for planning extractions. While the exact pKa for this specific molecule is not readily published, related compounds like pyrimidin-5-amine have a pKa of around 3.65 for the conjugate acid, indicating it is a weak base.[2] The ethoxy group is a mild electron-donating group, which might slightly increase the basicity compared to the unsubstituted analog.
-
Solubility: The compound has low solubility in water but is soluble in organic solvents like alcohols and ketones.[3][4] Its polarity, imparted by the amine and pyrimidine nitrogens, means it may not be highly soluble in very nonpolar solvents like hexanes.
-
Reactivity: The amino group is a potent nucleophile, and the pyrimidine ring can influence the reactivity of catalysts used in cross-coupling reactions.[5][6] The nitrogen atoms can act as ligands, potentially coordinating to and inhibiting metal catalysts like palladium.[6]
Physicochemical Properties Summary
| Property | Value/Description | Source |
| Molecular Formula | C₆H₉N₃O | [4][7][8] |
| Molecular Weight | ~139.16 g/mol | [4][8] |
| Appearance | White to light yellow crystalline powder | [3] |
| Solubility | Low in water; soluble in polar organic solvents. | [3][4] |
| Key Feature | Basic nature due to amino group and pyrimidine nitrogens. | [1][4] |
Section 2: General Workup and Extraction Troubleshooting
A successful workup hinges on effectively separating your product from unreacted starting materials, catalysts, and byproducts.
Q2: My reaction is complete, but I'm losing my product during the aqueous extraction. Why is this happening and how can I prevent it?
A2: This is a classic issue when working with basic compounds. You are likely losing your product to the aqueous layer because it is being protonated.
Causality: If your reaction mixture is acidic, or if you use an acidic wash (e.g., 1M HCl, NH₄Cl), the basic this compound (or its derivative) will form a water-soluble ammonium salt. This salt will partition into the aqueous phase, leading to low recovery in the organic layer.[9][10]
Solution: Ensure the aqueous phase is neutral or basic (pH > 8) before extracting your product with an organic solvent.
Protocol 1: Basic Aqueous Workup for Amine Products
-
Quench Reaction: Cool the reaction mixture to room temperature. If necessary, quench reactive reagents according to standard laboratory procedures.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Basify: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) to the separatory funnel. Shake gently and vent frequently. Check the pH of the aqueous layer with pH paper to ensure it is > 8.
-
Extract: Separate the layers. Extract the aqueous layer 2-3 more times with the organic solvent to recover any dissolved product.
-
Combine & Wash: Combine the organic layers and wash with brine (saturated aqueous NaCl) to remove residual water.[11]
-
Dry & Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Below is a decision tree to guide your extraction strategy.
Caption: Decision tree for choosing an aqueous wash.
Q3: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
A3: Emulsions are common when using polar aprotic solvents like DMF or DMSO, or when reaction components act as surfactants.
Solutions:
-
Add Brine: The most common solution is to add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.[9]
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can help to break up the microscopic droplets.
-
Change Solvent: If emulsions are a persistent problem, consider removing the high-boiling solvent (e.g., DMF, DMSO) under high vacuum first, then redissolving the residue in a less problematic extraction solvent like ethyl acetate.[9]
-
Patience and Centrifugation: Sometimes, allowing the mixture to stand for an extended period can lead to separation. For small-scale reactions, centrifugation is a very effective method.
Section 3: Troubleshooting Common Cross-Coupling Reactions
This compound is a common building block in pharmaceuticals, often used in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.
Q4: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What are the likely causes?
A4: This is a frequent challenge. The substrate itself can be problematic for Suzuki couplings due to the electronic properties of the aminopyrimidine ring.
Potential Causes & Solutions:
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyrimidine ring and the amino group can coordinate to the palladium center, inhibiting its catalytic activity.[6]
-
Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be active enough, especially if the coupling partner is an aryl chloride, which undergoes oxidative addition more slowly than bromides or iodides.[6][13]
-
Solution: Switch to a more active pre-catalyst system, such as Pd₂(dba)₃ with a suitable ligand, or a pre-formed catalyst like XPhos Pd G3/G4.[14]
-
-
Side Reactions:
-
Protodeboronation: Your boronic acid is being replaced by a proton from residual water or solvent.[6] Ensure you are using anhydrous solvents and reagents.
-
Homocoupling: The boronic acid is coupling with itself. This can be exacerbated by the presence of oxygen.[6] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
-
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Q5: I'm running a Buchwald-Hartwig amination and the workup is difficult. How can I efficiently remove the catalyst and ligands?
A5: Buchwald-Hartwig aminations use palladium catalysts and bulky phosphine ligands, which can complicate purification.[15][16]
Solutions for Catalyst/Ligand Removal:
-
Filtration: After the reaction, dilute with a solvent like toluene or ethyl acetate and filter the mixture through a plug of Celite® and silica gel. This can remove a significant portion of the palladium residues.
-
Acidic Wash: If your product is stable to acid, a wash with dilute HCl can protonate the amine product, pulling it into the aqueous layer while leaving non-polar ligands (and their oxides) in the organic phase. You can then basify the aqueous layer and re-extract your product.[10]
-
Specialized Scavengers: For persistent issues, consider using palladium scavengers or functionalized silica gels designed to bind and remove residual metals.
-
Crystallization: Often, the desired product can be selectively crystallized away from the more amorphous and soluble catalyst residues.
Section 4: Purification Strategies
Q6: What is the best method to purify the final product after a reaction with this compound?
A6: The optimal method depends on the scale of your reaction and the nature of the impurities. The two primary methods are crystallization and column chromatography.
Protocol 2: Purification by Crystallization
Crystallization is an excellent method for purification if a suitable solvent system can be found and the product is a solid.[17]
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) at room temperature and at reflux. An ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude material to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.[17]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator.[17]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Q7: My compound is very polar and streaks on my silica gel column. How can I improve my column chromatography?
A7: The basicity of your aminopyrimidine derivative is likely causing strong interaction with the acidic silica gel, leading to poor peak shape (tailing).
Solutions:
-
Add a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) is most common, typically at 0.1-1% by volume. The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more cleanly.
-
Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase.
-
Alumina (basic or neutral): This can be a good alternative to silica for basic compounds.
-
Reversed-Phase Silica (C18): This is suitable for polar compounds, using polar mobile phases like acetonitrile/water or methanol/water.
-
-
Ion-Exchange Chromatography: For compounds that are readily ionizable, cation-exchange chromatography can be a powerful purification technique, effectively separating the basic product from neutral impurities.[18]
References
- 1. Amine Reactivity [www2.chemistry.msu.edu]
- 2. Pyrimidin-5-amine | C4H5N3 | CID 344373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. CAS 39268-74-1: 5-ethoxypyrimidin-2-amine | CymitQuimica [cymitquimica.com]
- 5. Buy 2-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. PubChemLite - this compound (C6H9N3O) [pubchemlite.lcsb.uni.lu]
- 8. This compound - Anichem [anichemllc.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. benchchem.com [benchchem.com]
- 11. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
- 18. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Substituted Pyrimidine Kinase Inhibitors: A Comparative Analysis
Welcome to this in-depth technical guide on substituted pyrimidine kinase inhibitors. As researchers and drug development professionals, our goal is not just to find molecules that inhibit kinases but to understand how and why they do so with the desired potency and selectivity. The pyrimidine scaffold has proven to be an exceptionally "privileged" structure in kinase inhibitor design, serving as the backbone for numerous FDA-approved drugs.[1][2] Its success stems from its bioisosteric resemblance to the adenine ring of ATP, allowing it to effectively compete for the enzyme's active site.[3][4]
This guide deviates from a simple catalog of compounds. Instead, we will dissect the structure-activity relationships (SAR) that govern the efficacy of these inhibitors, compare key classes through case studies, and provide the robust experimental frameworks necessary to validate your own findings.
Part 1: The Pyrimidine Core: A Structural Masterkey
The versatility of the pyrimidine scaffold lies in its multiple substitution points, which can be tailored to achieve specific interactions within the highly conserved ATP-binding pocket of a kinase. A generalized pyrimidine inhibitor mimics the hydrogen bonding pattern of adenine with the "hinge region" of the kinase, a critical anchoring interaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide for Drug Discovery: 2-Ethoxypyrimidin-5-amine Versus Alternative Heterocyclic Building Blocks
In the intricate chess game of drug discovery, the selection of the right chemical building blocks is a critical opening move that can dictate the success of an entire campaign. Among the myriad of scaffolds available to medicinal chemists, nitrogen-containing heterocycles are of paramount importance, frequently forming the core of blockbuster drugs. This guide provides an in-depth, objective comparison of 2-ethoxypyrimidin-5-amine against other commonly employed heterocyclic building blocks, such as aminopyridines and aminopyrazines. By examining their impact on synthetic accessibility, physicochemical properties, and ultimately, biological activity, this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their quest for novel therapeutics.
The Strategic Value of the Aminopyrimidine Scaffold
The pyrimidine ring is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its prevalence is due to its ability to engage in a variety of biological interactions and serve as a versatile scaffold for chemical modifications. The 2-aminopyrimidine moiety, in particular, is a common hinge-binding motif in kinase inhibitors, with the nitrogen atoms acting as crucial hydrogen bond acceptors and donors.[2]
This compound: A Versatile Player
This compound offers a unique combination of features that make it an attractive starting point for drug discovery programs. The ethoxy group at the 2-position can influence the molecule's electronics and lipophilicity, potentially improving cell permeability and metabolic stability. The 5-amino group provides a convenient handle for further synthetic elaboration, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Head-to-Head Comparison: this compound vs. Key Alternatives
The true value of a building block is best understood in comparison to its alternatives. Here, we dissect the advantages and disadvantages of this compound against its common bioisosteres: aminopyridines and aminopyrazines. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound.[3]
Physicochemical Properties: A Game of pKa and Lipophilicity
The arrangement of nitrogen atoms within the heterocyclic core significantly impacts the basicity (pKa) of the exocyclic amino group and the overall lipophilicity of the resulting molecule. These properties, in turn, influence solubility, cell permeability, and off-target activity.
| Building Block | Representative pKa (of conjugate acid) | General Lipophilicity (LogP) | Key Physicochemical Characteristics |
| 2-Aminopyrimidine | ~3.5[4] | Lower | The two nitrogen atoms generally lead to higher polarity and aqueous solubility. The lower pKa of the amino group can be advantageous in avoiding off-target interactions with aminergic GPCRs. |
| 3-Aminopyridine | ~6.0[5] | Moderate | More basic than 2-aminopyrimidine, which can enhance interactions with certain targets but also increase the risk of off-target effects. Lipophilicity is generally higher than the corresponding pyrimidine. |
| 2-Aminopyrazine | ~0.5 | Lower | The presence of two nitrogen atoms in a 1,4-relationship leads to a significant decrease in basicity. This can be beneficial for reducing off-target effects and improving metabolic stability. |
Note: pKa and LogP values are approximate and can vary significantly with substitution.
The lower basicity of the aminopyrimidine and aminopyrazine scaffolds compared to aminopyridines can be a distinct advantage in drug design. Highly basic compounds are more likely to be promiscuous, leading to off-target toxicities. The ethoxy group on this compound further modulates its properties, generally increasing lipophilicity compared to a simple aminopyrimidine, which can enhance membrane permeability.
Synthetic Accessibility and Reactivity: A Practical Perspective
The ease and efficiency of incorporating a building block into a larger molecule are critical for the rapid exploration of chemical space. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are workhorse transformations in modern drug discovery. The reactivity of the heterocyclic core and its leaving groups can significantly impact reaction outcomes.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of a bromo-substituted heterocycle with a generic arylboronic acid, highlighting the typical conditions for each class of building block.
Objective: To compare the reactivity of 2-ethoxy-5-bromopyrimidine, 3-bromo-5-ethoxypyridine, and 2-bromo-5-ethoxypyrazine in a standard Suzuki-Miyaura coupling reaction.
Materials:
-
2-Ethoxy-5-bromopyrimidine (or alternative bromo-heterocycle)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or DME)
Procedure:
-
To an oven-dried reaction vessel, add the bromo-heterocycle (1.0 equiv), arylboronic acid (1.2 equiv), base (2.0 equiv), and palladium catalyst (0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Observations and Causality:
-
Pyrimidines: Generally, electron-deficient pyrimidines can be excellent substrates for Suzuki coupling. The reaction often proceeds smoothly under standard conditions.
-
Pyridines: The reactivity of bromopyridines can vary depending on the position of the bromine atom and other substituents. Electron-rich pyridines may require more forcing conditions.
-
Pyrazines: Similar to pyrimidines, electron-deficient pyrazines are typically good coupling partners in Suzuki reactions.
Impact on Biological Activity: Case Studies in Kinase Inhibition
The choice of the heterocyclic core can have a profound impact on the biological activity and selectivity of a drug candidate. This is particularly evident in the field of kinase inhibitors, where the hinge-binding interaction is critical for potency.
The Pyrimidine Advantage in EGFR Inhibition
Many successful Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib and Erlotinib, feature a quinazoline core, which is a fused pyrimidine system.[6][7][8][9][10][11][12][13] This highlights the favorability of the pyrimidine scaffold for binding to the EGFR kinase domain. Lapatinib, another EGFR/HER2 inhibitor, also incorporates a quinazoline moiety.[3][14][15][16][17] The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase.
Comparative Biological Data
While direct head-to-head comparisons of this compound with its exact pyridine and pyrazine bioisosteres within a single study are scarce in the public domain, we can draw valuable insights from broader studies on related derivatives.
| Compound Class | Target | Representative IC₅₀ | Key SAR Insights | Reference |
| Aminopyrimidine Derivatives | PLK4 | 0.0067 µM | The aminopyrimidine core serves as an effective hinge binder. Substitutions at the 5-position can modulate selectivity. | [18] |
| Aminopyridine Derivatives | Mps1 | 5.3 nM (cellular) | The aminopyridine scaffold can also effectively engage the kinase hinge, and modifications can lead to high selectivity. | [19] |
| Aminopyrazine Derivatives | MK-2 | Low µM to sub-µM | Aminopyrazine derivatives have shown potent inhibition of various kinases, with the pyrazine core contributing to favorable interactions. | [20] |
These examples demonstrate that all three classes of building blocks can yield highly potent kinase inhibitors. The choice of scaffold often depends on the specific kinase being targeted and the desired selectivity profile. The subtle differences in the electronic nature and hydrogen bonding capacity of the pyrimidine, pyridine, and pyrazine rings can be exploited to achieve selectivity against closely related kinases.
The Influence on ADME Properties
A building block's impact extends beyond target engagement to influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Metabolic Stability: The nitrogen atoms in pyrimidines and pyrazines can influence metabolic stability. In some cases, these heterocycles can be more resistant to oxidative metabolism compared to their carbocyclic or pyridine analogues. However, the specific substitution pattern is crucial, as certain positions on the ring can be susceptible to metabolism.
-
Solubility: The presence of multiple nitrogen atoms in pyrimidines and pyrazines generally increases the polarity and aqueous solubility of a molecule compared to a corresponding pyridine derivative. This can be advantageous for achieving good oral bioavailability.
-
Permeability: While increased polarity can enhance solubility, it may reduce membrane permeability. The introduction of lipophilic groups, such as the ethoxy group in this compound, can help to balance these properties.
Conclusion: A Strategic Choice Based on Context
The decision to use this compound or an alternative building block is not a matter of one being universally superior to the others. Instead, it is a strategic choice that depends on the specific goals of the drug discovery program.
-
This compound is an excellent choice when a balance of moderate lipophilicity, good synthetic tractability, and a proven kinase hinge-binding motif is desired. Its lower basicity compared to pyridines can be advantageous for minimizing off-target effects.
-
Aminopyridines may be preferred when a higher basicity is required for target engagement or when exploring a different region of chemical space. However, careful consideration must be given to the potential for off-target liabilities.
-
Aminopyrazines offer a very low basicity, which can be highly beneficial for achieving good metabolic stability and a clean off-target profile. They are particularly valuable in programs where minimizing interactions with aminergic GPCRs is a priority.
Ultimately, the most effective approach is often to synthesize and evaluate analogues containing each of these core scaffolds. This empirical approach, guided by the principles outlined in this guide, will provide the most definitive data for selecting the optimal building block to advance a promising lead compound towards the clinic.
References
- 1. reddit.com [reddit.com]
- 2. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. chalcogen.ro [chalcogen.ro]
- 5. quora.com [quora.com]
- 6. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.de [thieme-connect.de]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ukm.my [ukm.my]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. scilit.com [scilit.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Temporal Profiling of Lapatinib-suppressed Phosphorylation Signals in EGFR/HER2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Temporal profiling of lapatinib-suppressed phosphorylation signals in EGFR/HER2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buy 2-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine [smolecule.com]
- 20. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-Ethoxypyrimidin-5-amine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Within this vast chemical space, the 2-ethoxypyrimidin-5-amine scaffold has emerged as a promising pharmacophore for the development of targeted therapies, particularly in oncology and inflammatory diseases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative perspective on their performance as kinase inhibitors and anti-proliferative agents. We will delve into the causal relationships behind experimental design, present detailed methodologies for key assays, and provide a framework for the rational design of next-generation inhibitors.
The this compound Core: A Privileged Scaffold
The this compound scaffold possesses key structural features that make it an attractive starting point for drug design. The pyrimidine ring itself is a bioisostere of purine and is found in naturally occurring molecules like nucleic acids and vitamin B1.[1][2] The strategic placement of the ethoxy group at the C2 position and the amine group at the C5 position provides distinct opportunities for molecular interactions with biological targets.
-
The 2-Ethoxy Group: This relatively small, lipophilic group can occupy hydrophobic pockets within an active site. Its flexibility allows for conformational adaptation, potentially enhancing binding affinity.
-
The 5-Amine Group: This functional group serves as a crucial anchor point for introducing a wide variety of substituents. It can act as a hydrogen bond donor and can be readily modified to explore different chemical spaces and modulate the physicochemical properties of the molecule, such as solubility and membrane permeability.
The interplay of these substituents, along with modifications at other positions of the pyrimidine ring, dictates the potency, selectivity, and overall pharmacological profile of the derivatives.
Structure-Activity Relationship (SAR) Analysis: A Tale of Substituents
Kinase Inhibition: Targeting the ATP-Binding Site
Many pyrimidine derivatives exert their biological effects by inhibiting protein kinases, which are crucial regulators of cellular processes.[3] These inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase.
A general workflow for identifying and characterizing kinase inhibitors is depicted below:
Caption: Workflow for the discovery and development of kinase inhibitors.
Key SAR Insights for Kinase Inhibition:
-
The Hinge-Binding Motif: The nitrogen atoms within the pyrimidine ring are critical for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site. This interaction is a hallmark of many Type I kinase inhibitors.
-
Substituents on the 5-Amine: The nature of the substituent on the 5-amine group is a primary determinant of potency and selectivity.
-
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl rings can lead to potent inhibitors. For example, in a series of 2-arylamino-4-aryl-pyrimidines, the nature of these aryl groups significantly impacted PAK1 kinase inhibition.[4]
-
Linker Length and Flexibility: The linker connecting the 5-amine to other functionalities is crucial. Methylene and ethylene linkers have been shown to be well-tolerated in connecting to aryl groups in inhibitors of caspase-1.[5]
-
-
Substitution at the C4 and C6 Positions: Modifications at these positions can influence selectivity and physicochemical properties. Bulky groups at the C4 position can be used to target specific kinases.
-
Substitution at the C5 Position of the Pyrimidine Ring: The introduction of small substituents, such as a bromide, at the 5-position of the pyrimidine core has been shown to enhance potency in some kinase inhibitors.[4]
The following diagram illustrates the key interaction points of a hypothetical this compound derivative within a kinase ATP-binding site.
Caption: Key interactions of a this compound inhibitor.
Anti-Proliferative Activity: From Enzyme Inhibition to Cellular Effects
The ultimate goal of developing kinase inhibitors is often to inhibit the proliferation of cancer cells. Therefore, evaluating the anti-proliferative activity of these compounds is a critical step.
Comparison of Anti-Proliferative Activity of Pyrimidine Derivatives:
| Compound Class | Target/Cell Line | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine derivative (5k) | EGFR | 0.079 | [6] |
| Pyrrolo[2,3-d]pyrimidine derivative (5k) | Her2 | 0.040 | [6] |
| Pyrrolo[2,3-d]pyrimidine derivative (5k) | VEGFR2 | 0.136 | [6] |
| Pyrimidin-2-amine derivative (8h) | PLK4 | 0.0067 | [7] |
| Pyrimidin-2-amine derivative (8h) | MCF-7 (Breast Cancer) | 2-fold higher than centrinone | [7] |
| Pyrimidin-2-amine derivative (8h) | MDA-MB-231 (Breast Cancer) | 4-fold higher than centrinone | [7] |
| 2,4,5-substituted pyrimidine (4k) | Tubulin Polymerization | 0.79 | [8] |
| 2,4,5-substituted pyrimidine (4k) | Various Cancer Cell Lines | 0.016 - 0.062 | [8] |
| Trisubstituted Morpholinopyrimidines | PI3K | 1.5-3 times more potent than ZSTK474 | [9] |
Key SAR Insights for Anti-Proliferative Activity:
-
Correlation with Kinase Inhibition: In many cases, the anti-proliferative activity of a compound correlates well with its enzymatic inhibitory activity against a specific kinase that drives cancer cell growth.
-
Cell Permeability and Drug-like Properties: For a compound to be effective in a cellular context, it must be able to cross the cell membrane and reach its intracellular target. Therefore, physicochemical properties such as lipophilicity (LogP), molecular weight, and polar surface area play a crucial role. The ethoxy group in the this compound scaffold can contribute to favorable lipophilicity.
-
Off-Target Effects: Broad-spectrum kinase inhibitors can sometimes exhibit potent anti-proliferative activity due to the inhibition of multiple signaling pathways. However, this can also lead to increased toxicity. Selectivity profiling is therefore essential.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used in the evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
This protocol describes a common method for determining the IC50 value of a test compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Stop solution (e.g., 100 mM EDTA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplate (low-volume, white)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation:
-
Add 5 µL of assay buffer to all wells.
-
Add 1 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of the kinase and substrate in assay buffer.
-
Add 10 µL of the master mix to each well.
-
-
Reaction Initiation:
-
Prepare an ATP solution in assay buffer.
-
Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of the stop solution to each well.
-
Signal Detection:
-
Add 25 µL of the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 50 µL of the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).
-
-
Incubation: Incubate the plate for 72 hours under the same conditions.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the design of novel therapeutic agents. By leveraging the SAR insights gleaned from related pyrimidine derivatives, medicinal chemists can rationally design and synthesize new analogs with improved potency, selectivity, and drug-like properties. The ethoxy group at the C2 position and the modifiable amine at the C5 position provide ample opportunities for fine-tuning molecular interactions with biological targets.
Future research in this area should focus on the systematic exploration of the chemical space around the this compound core. The synthesis and evaluation of a focused library of derivatives with systematic variations at the C4, C6, and the 5-amine positions will be crucial for building a more comprehensive and predictive SAR model for this specific scaffold. Furthermore, the application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation inhibitors with superior therapeutic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrimidine Compounds
Introduction: The Enduring Potency of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, few heterocyclic structures command as much attention as the pyrimidine ring. This six-membered aromatic ring with two nitrogen atoms is a fundamental building block of life, forming the core of nucleobases like cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a privileged scaffold in drug discovery, leading to the development of a vast array of therapeutic agents. The structural versatility of the pyrimidine nucleus allows for substitutions at various positions, profoundly influencing its biological activity.[1][3] Consequently, pyrimidine-based compounds have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5]
This guide provides a strategic framework for researchers and drug development professionals to conduct a robust biological activity screening of novel pyrimidine compounds. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a logical, tiered approach from broad cytotoxicity screening to specific mechanistic and target-based assays.
The Strategic Screening Cascade: A Funnel Approach to Lead Identification
A successful screening campaign does not test every compound in every possible assay. It follows a logical and resource-efficient funnel, starting with broad, high-throughput assays to identify "hits" and progressively moving towards more complex, lower-throughput assays to characterize "leads." This tiered approach ensures that the most promising compounds receive the most detailed investigation.
Caption: A typical workflow for screening novel compounds.
Phase 1: Primary Screening - Casting a Wide Net with Cytotoxicity Assays
The initial goal is to quickly and efficiently identify which of your novel compounds possess general biological activity. An excellent starting point for anticancer screening is a broad-spectrum cytotoxicity assay against a panel of diverse cancer cell lines.
The Assay of Choice: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that is robust, inexpensive, and well-suited for high-throughput screening in a 96-well format.[6] Its principle is based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active (i.e., living) cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.[7]
Experimental Protocol: MTT Cytotoxicity Assay
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Novel pyrimidine compounds dissolved in DMSO (stock solutions)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel pyrimidine compounds and the positive control (Doxorubicin) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Phase 2: Hit Confirmation and Comparative Analysis
Compounds that show significant activity in the primary screen (e.g., >50% inhibition at a single high concentration) are considered "hits." The next step is to confirm their activity and determine their potency (IC50) through dose-response studies.
Below is a table of hypothetical data for a series of novel pyrimidine compounds compared against known reference drugs.
| Compound ID | Target Cell Line | IC50 (µM) vs. Cancer Cells | Target/Mechanism | IC50 (nM) vs. Target | Notes |
| PY-01 | A549 (Lung Cancer) | 2.5 ± 0.3 | EGFR Kinase | 15.7 ± 2.1 | Potent cytotoxicity, strong on-target activity. |
| PY-02 | A549 (Lung Cancer) | 15.8 ± 1.9 | EGFR Kinase | 250.4 ± 15.6 | Moderate cytotoxicity, weaker on-target activity. |
| PY-03 | MCF-7 (Breast Cancer) | 3.2 ± 0.4 | DHFR | 22.5 ± 3.0 | High potency, classic antimetabolite target. |
| PY-04 | HCT116 (Colon) | 0.9 ± 0.1 | Induces Apoptosis | N/A | Sub-micromolar potency; warrants mechanistic study. |
| Erlotinib | A549 (Lung Cancer) | 4.1 ± 0.5 | EGFR Kinase | 27.0 ± 3.5 | Reference EGFR Inhibitor.[5] |
| Methotrexate | MCF-7 (Breast Cancer) | 5.5 ± 0.7 | DHFR | 35.1 ± 4.2 | Reference DHFR Inhibitor.[8] |
| Doxorubicin | HCT116 (Colon) | 0.5 ± 0.08 | DNA Intercalation | N/A | Reference Cytotoxic Agent. |
Data are hypothetical and for illustrative purposes only.
Phase 3: Unveiling the Mechanism of Action
Potent hits must be investigated further to understand how they are killing the cancer cells. This is crucial for lead optimization and predicting in vivo efficacy. Key questions to ask are: Are the compounds inducing programmed cell death (apoptosis)? Are they halting the cell cycle at a specific phase?
Mechanism Study 1: Apoptosis Detection by Annexin V/PI Staining
Apoptosis is a highly regulated form of cell death. One of its earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with intact membranes. It can therefore identify late apoptotic or necrotic cells where membrane integrity is compromised.[9][10]
Caption: Differentiating cell states using Annexin V/PI staining.
Materials and Reagents:
-
Cells treated with the novel compound at its IC50 concentration for 24-48 hours.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).
-
Phosphate-Buffered Saline (PBS), cold.
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.[9] Combine all cells from each treatment condition.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analysis: Analyze the samples immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and gates.[11] Healthy cells will be double-negative, early apoptotic cells will be Annexin V positive/PI negative, and late apoptotic/necrotic cells will be double-positive.[10]
Mechanism Study 2: Cell Cycle Analysis
Many anticancer drugs exert their effect by arresting the cell cycle at a specific phase (G0/G1, S, or G2/M), preventing cell division. This can be quantified by measuring the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) in permeabilized cells.[12] The fluorescence intensity is directly proportional to the amount of DNA.[12]
Materials and Reagents:
-
Cells treated with the novel compound at its IC50 concentration for 24 hours.
-
70% ethanol, ice-cold.
-
PBS.
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to prevent staining of double-stranded RNA.[12]
Procedure:
-
Harvest and Wash: Harvest approximately 1 x 10^6 cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[12][13] Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).[12]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol.[12]
-
Staining: Resuspend the cell pellet in 400-500 µL of the PI/RNase A staining solution.
-
Incubation: Incubate at room temperature for 15-30 minutes in the dark.[13]
-
Analysis: Analyze the samples by flow cytometry. Use a low flow rate and collect data on a linear scale.[14] A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.
Target-Based Assays: Hitting the Bullseye
If the pyrimidine scaffold was designed to inhibit a specific enzyme (e.g., a kinase or dihydrofolate reductase), a target-based assay is essential to confirm this hypothesis and quantify inhibitory potency.
Example Target: Epidermal Growth Factor Receptor (EGFR) Kinase
EGFR is a tyrosine kinase that is often overexpressed or hyperactivated in various cancers, making it a prime therapeutic target.[15][16] Many pyrimidine derivatives function as ATP-competitive inhibitors of EGFR.[17]
Principle: These assays measure the ability of a compound to block the phosphorylation of a specific substrate by the EGFR enzyme. This is often done using a luminescent assay format, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[16] Less ADP produced in the presence of an inhibitor corresponds to higher inhibitory activity.
Materials and Reagents:
-
Recombinant human EGFR enzyme.
-
Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Test compounds (PY-01, PY-02) and reference inhibitor (Erlotinib).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure (Simplified):
-
Reaction Setup: In a 96-well plate, combine the EGFR enzyme, the test compound at various concentrations, and the kinase substrate in the appropriate buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.[16]
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent, which converts the ADP generated by the active kinase into ATP, and then uses a luciferase/luciferin reaction to produce a light signal.
-
Measure Luminescence: Read the luminescent signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the data to determine the IC50 value for target inhibition, as shown in the comparative data table.
Structure-Activity Relationship (SAR): The Logic of Optimization
The screening data from your initial set of compounds provides the foundation for a Structure-Activity Relationship (SAR) analysis. SAR links the chemical structure of a molecule to its biological effect.[1][18] By comparing the structures and IC50 values of PY-01 and PY-02, a medicinal chemist can form a hypothesis about which chemical groups are essential for activity.
Caption: A simple SAR logic diagram.
From our hypothetical data, PY-01 is significantly more potent than PY-02. This suggests that the specific chemical moiety distinguishing PY-01 from PY-02 is critical for potent biological activity. This insight guides the synthesis of the next generation of compounds, focusing on modifications around the more active PY-01 scaffold to further improve potency and drug-like properties.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 5. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. reactionbiology.com [reactionbiology.com]
- 16. promega.com [promega.com]
- 17. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Functionalized Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of therapeutic agents, including kinase inhibitors for cancer therapy and various antimicrobial compounds.[1][2] The prevalence of this N-heterocyclic motif in drug discovery necessitates the continuous development of efficient, versatile, and sustainable synthetic methodologies. This guide provides an in-depth, comparative analysis of the principal synthetic routes to functionalized aminopyrimidines. We will delve into the mechanistic underpinnings of classical condensation reactions, explore the precision of modern metal-catalyzed transformations, and evaluate the efficiency of green chemistry approaches. Each section is supported by experimental data and detailed protocols to empower researchers in selecting and implementing the optimal strategy for their specific synthetic challenges.
Chapter 1: Classical Condensation Strategies: The Bedrock of Aminopyrimidine Synthesis
The most traditional and widely employed methods for constructing the pyrimidine ring involve the condensation of a three-carbon unit with a nitrogen-containing binucleophile. These methods are valued for their simplicity and the use of readily available starting materials.
The Pinner Synthesis and Related Condensations
The Pinner synthesis is a classic and versatile method for the preparation of pyrimidines, which involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a guanidine, amidine, urea, or thiourea.[3][4] This approach is a cornerstone of pyrimidine synthesis due to its straightforward nature and the wide availability of starting materials.
Mechanism and Causality: The reaction proceeds through a series of condensation and cyclization steps. Initially, one of the amino groups of the N-C-N component attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form an enamine intermediate. Subsequent intramolecular cyclization via attack of the second amino group on the remaining carbonyl group, followed by another dehydration step, yields the aminopyrimidine ring. The choice of base and solvent is critical to drive the equilibrium towards product formation by facilitating the dehydration steps and preventing side reactions.
Figure 1: Generalized mechanism of the Pinner synthesis.
Performance and Scope: The Pinner synthesis is highly versatile, accommodating a wide range of substituents on both the dicarbonyl and the guanidine/amidine components. This allows for the synthesis of a diverse library of aminopyrimidines. However, with unsymmetrical 1,3-dicarbonyls, the reaction can sometimes lead to a mixture of regioisomers, which can complicate purification.
Table 1: Representative Examples of Pinner-Type Syntheses
| 1,3-Dicarbonyl Compound | N-C-N Reagent | Base/Conditions | Yield (%) | Reference |
| Acetylacetone | Guanidine HCl | NaOEt, EtOH, reflux | ~85 | [5] |
| Ethyl acetoacetate | Guanidine HCl | NaOEt, EtOH, reflux | ~90 | [5] |
| Diethyl malonate | Guanidine HCl | NaOEt, EtOH, reflux | ~80 | [5] |
| Chalcones | Guanidine HCl | NaOH, EtOH, Microwave (100-120°C) | High | [2] |
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL). To this solution, add guanidine hydrochloride (9.5 g, 0.1 mol).
-
Reaction: Add acetylacetone (10 g, 0.1 mol) dropwise to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Recrystallize the solid residue from water to obtain pure 2-amino-4,6-dimethylpyrimidine.
Chapter 2: Modern Horizons: Metal-Catalyzed and Advanced Methodologies
While classical methods are workhorses in aminopyrimidine synthesis, modern organic chemistry has introduced more sophisticated and often more efficient strategies. These methods offer greater control over regioselectivity and functional group tolerance, enabling the synthesis of complex and highly functionalized aminopyrimidines.
Transition-Metal Catalyzed Cross-Coupling Reactions
For the functionalization of a pre-existing aminopyrimidine core, transition-metal catalyzed cross-coupling reactions are invaluable tools. Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups.
Causality and Control: These reactions typically involve the use of a palladium or copper catalyst to couple a halogenated or triflated aminopyrimidine with an organometallic reagent (e.g., boronic acid, amine, or terminal alkyne). The choice of ligand for the metal catalyst is crucial for achieving high efficiency and selectivity. The ligand stabilizes the metal center and modulates its reactivity, influencing the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.
Figure 2: Generalized catalytic cycle for Suzuki cross-coupling.
Performance and Applications: Cross-coupling reactions offer excellent functional group tolerance and are highly reliable for late-stage functionalization, a key advantage in drug discovery programs where derivatization of a lead compound is often required.
Table 2: Examples of Cross-Coupling Reactions for Aminopyrimidine Functionalization
| Aminopyrimidine Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |
| 2-Amino-5-bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | 2-Amino-5-phenylpyrimidine | >90 | General Knowledge |
| 2-Amino-4-chloropyrimidine | Aniline | Pd₂(dba)₃ / Xantphos | N-phenyl-4-aminopyrimidine | >85 | General Knowledge |
| 2-Amino-5-iodopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 2-Amino-5-(phenylethynyl)pyrimidine | >90 | General Knowledge |
[2+2+2] Cycloaddition Reactions
A powerful strategy for the de novo synthesis of highly substituted aminopyrimidines is the [2+2+2] cycloaddition reaction. This method involves the co-cyclization of three unsaturated components, typically two alkyne molecules and a nitrile or cyanamide, catalyzed by a transition metal.
Mechanistic Insight: Iron-catalyzed [2+2+2] cycloadditions of alkynenitriles with cyanamides have been shown to be effective for the synthesis of bicyclic 2-aminopyrimidines.[6] The proposed mechanism involves the formation of a metallacyclopentadiene intermediate from the coupling of two alkyne units on the metal center. Subsequent coordination and insertion of the cyanamide followed by reductive elimination affords the pyrimidine ring.
Figure 3: Simplified schematic of a [2+2+2] cycloaddition for aminopyrimidine synthesis.
Performance Data: This method allows for the rapid assembly of complex aminopyrimidine structures from simple, readily available starting materials. Yields can be moderate to good, depending on the substrates and catalyst system used.[6]
Table 3: Iron-Catalyzed [2+2+2] Cycloaddition for Bicyclic 2-Aminopyrimidine Synthesis
| Alkynenitrile | Cyanamide | Catalyst System | Yield (%) | Reference |
| Various substituted | Various substituted | FeI₂, ⁱPrPDAI, Zn | 27-82 | [6] |
Direct C-H Functionalization
Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the modification of heterocyclic compounds.[7] For aminopyrimidines, palladium-catalyzed C-H arylation and olefination at the C5-position have been successfully developed.[8]
Mechanism and Regioselectivity: These transformations are often directed by a coordinating group, such as the amino group at the C2 or C4 position, which helps to position the catalyst for selective C-H activation. The catalytic cycle typically involves C-H activation to form a palladacycle intermediate, followed by reaction with an aryl halide or alkene.
Figure 4: A plausible catalytic cycle for palladium-catalyzed C-H arylation.
Advantages: The primary advantage of C-H functionalization is the ability to bypass the pre-functionalization (e.g., halogenation) of the starting material, which shortens synthetic sequences and reduces waste.
Chapter 3: Green and Efficient Approaches to Aminopyrimidine Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. In the context of aminopyrimidine synthesis, this has led to the adoption of techniques like microwave-assisted synthesis and the use of greener solvents.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has been shown to dramatically accelerate a wide range of organic reactions, including the classical condensation methods for aminopyrimidine synthesis.[2][9]
The Science Behind the Speed: Microwave heating directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in significantly reduced reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles by minimizing the formation of side products.[2]
Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Heating | Microwave-Assisted | Reference |
| Time | Hours to days | Minutes | [2] |
| Yield | Often moderate to good | Often good to excellent | [2] |
| Conditions | High temperatures, longer times | Controlled temperature and pressure, shorter times | [2][9] |
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-substituted-aminopyrimidine Derivatives
-
Reactants: A substituted chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) are suspended in a suitable solvent like ethanol or DMF in a microwave process vial.
-
Base: Sodium hydroxide (2 mmol) is added to the mixture.
-
Irradiation: The vial is sealed and the mixture is irradiated in a microwave reactor at 100-120°C for 5-15 minutes.
-
Monitoring: The reaction progress is monitored by TLC.
-
Workup: Upon completion, the reaction mixture is cooled, and the product is precipitated by adding cold water, then filtered and recrystallized.[2]
Chapter 4: Comparative Analysis and Future Outlook
The choice of a synthetic route to a functionalized aminopyrimidine depends on several factors, including the desired substitution pattern, the scale of the synthesis, the availability of starting materials, and considerations of cost and environmental impact.
Summary Comparison of Synthetic Routes
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For |
| Pinner Synthesis | Simple, readily available starting materials, scalable. | Potential for regioisomeric mixtures with unsymmetrical substrates. | Large-scale synthesis of simple aminopyrimidines. |
| Cross-Coupling | High functional group tolerance, precise control of substitution. | Requires pre-functionalized substrates, potential for metal contamination. | Late-stage functionalization and library synthesis. |
| [2+2+2] Cycloaddition | Rapid assembly of complex structures from simple precursors. | Catalyst sensitivity, may require optimization for different substrates. | Discovery of novel and complex aminopyrimidine scaffolds. |
| C-H Functionalization | Atom and step economical, avoids pre-functionalization. | May require directing groups, regioselectivity can be a challenge. | Efficient modification of existing aminopyrimidine cores. |
| Microwave-Assisted | Dramatically reduced reaction times, often higher yields. | Requires specialized equipment, scalability can be a concern. | Rapid synthesis and high-throughput screening. |
Future Trends
The field of aminopyrimidine synthesis continues to evolve, with several exciting areas of research on the horizon. The development of novel catalytic systems, including photoredox and enzymatic catalysis, promises to provide even more efficient and selective methods. Furthermore, the application of continuous flow chemistry to aminopyrimidine synthesis could offer significant advantages in terms of safety, scalability, and process control. As the demand for novel and complex aminopyrimidine-based drugs continues to grow, so too will the ingenuity of synthetic chemists in devising new ways to construct this privileged scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. nanobioletters.com [nanobioletters.com]
A Comparative Guide to the Anticancer Efficacy of 2-Alkoxypyrimidin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents, including several impactful anticancer drugs.[1] Its structural versatility allows for substitutions at various positions, profoundly influencing its biological activity.[2] This guide focuses on the emerging potential of 2-alkoxy-5-aminopyrimidine derivatives as a promising class of anticancer agents. While extensive research on the specific 2-ethoxy analogue is limited, we will explore the broader class of 2-alkoxy-5-aminopyrimidines, drawing comparisons with structurally related pyrimidine derivatives to elucidate key structure-activity relationships (SAR) and guide future drug discovery efforts.
The Rationale for 2,5-Disubstitution in Pyrimidine Scaffolds
The strategic placement of substituents on the pyrimidine ring is crucial for modulating target affinity, selectivity, and pharmacokinetic properties. The 2- and 5-positions are of particular interest. The 2-position, often bearing an amino or alkoxy group, can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases, a common target for pyrimidine-based inhibitors. The 5-position offers a vector for introducing a variety of substituents that can modulate the compound's physicochemical properties and explore additional binding interactions with the target protein. This dual substitution pattern provides a rich chemical space for the rational design of potent and selective anticancer agents.[3]
Comparative Anticancer Activity of 2,5-Disubstituted Pyrimidine Derivatives
While specific data for 2-ethoxypyrimidin-5-amine derivatives is not abundant in publicly available literature, we can draw valuable insights from related 2,5-disubstituted pyrimidine analogs. The following table summarizes the in vitro cytotoxic activity of various 2,5-disubstituted pyrimidines against different human cancer cell lines, providing a quantitative comparison of their performance.
| Compound Class | R2 Substituent | R5 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Benzyloxy-5-aryl pyrimidine | -OCH2Ph | 4-methoxyphenyl | HeLa | >100 | [4] |
| 2-Benzyloxy-5-aryl pyrimidine | -OCH2(4-Cl-Ph) | 4-methoxyphenyl | HeLa | 91.4 | [4] |
| 2-Benzyloxy-5-aryl pyrimidine | -OCH2(4-F-Ph) | 4-methoxyphenyl | HeLa | 82.7 | [4] |
Analysis of Structure-Activity Relationships (SAR):
The limited data on 2-benzyloxy-5-aryl pyrimidines suggests that substitution on the benzyloxy ring can influence cytotoxic activity. For instance, the introduction of a fluorine atom at the para-position of the benzyl ring resulted in a slight increase in potency against the HeLa cell line compared to the unsubstituted analog.[4] This highlights the sensitivity of the 2-position substituent to electronic and steric modifications. Further research with a broader range of 2-alkoxy groups (including ethoxy) and diverse 5-amino substitutions is necessary to establish a comprehensive SAR for this class of compounds.
Potential Mechanistic Pathways
Many pyrimidine derivatives exert their anticancer effects by inhibiting key cellular signaling pathways involved in cell proliferation, survival, and angiogenesis. While the specific targets of this compound derivatives are yet to be fully elucidated, we can hypothesize potential mechanisms based on related compounds.
A common mechanism for pyrimidine-based anticancer agents is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5]
Caption: Hypothetical mechanism of action for 2-alkoxypyrimidin-5-amine derivatives via inhibition of receptor tyrosine kinases.
Experimental Protocols for Efficacy Evaluation
A systematic in vitro evaluation is crucial to determine the anticancer potential of novel 2-alkoxypyrimidin-5-amine derivatives. The following are standard protocols for assessing cytotoxicity, apoptosis induction, and cell cycle arrest.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[6]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6]
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells based on their position in the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of novel anticancer compounds.
Caption: A streamlined workflow for the in vitro evaluation of anticancer compounds.
Future Directions and Conclusion
The 2-alkoxy-5-aminopyrimidine scaffold represents a promising, yet underexplored, area for the development of novel anticancer agents. The limited available data on structurally related compounds suggests that this chemical class has the potential to yield potent cytotoxic agents. A systematic investigation into the synthesis and biological evaluation of a diverse library of 2-alkoxy-5-aminopyrimidine derivatives is warranted.
Future studies should focus on:
-
Diverse Alkoxy Chains: Exploring the effect of varying the length and branching of the 2-alkoxy group (e.g., methoxy, ethoxy, propoxy, isopropoxy) on anticancer activity.
-
Substitutions on the 5-Amino Group: Introducing a wide range of substituents on the 5-amino group to modulate physicochemical properties and explore new binding interactions.
-
Broad-Panel Screening: Evaluating the synthesized compounds against a diverse panel of cancer cell lines to identify selective and potent hits.
-
Mechanistic Studies: Elucidating the mechanism of action of the most promising compounds, including the identification of their specific molecular targets.
By employing a rational drug design approach coupled with robust in vitro evaluation, the full therapeutic potential of 2-alkoxy-5-aminopyrimidine derivatives can be unlocked, paving the way for the development of next-generation anticancer therapies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Validating the Mechanism of Action of 2-Ethoxypyrimidin-5-amine-Derived Compounds: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pyrimidine scaffold has emerged as a privileged structure. Among these, 2-ethoxypyrimidin-5-amine derivatives are gaining attention for their potential therapeutic applications, ranging from oncology to inflammatory diseases.[1] However, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous experimental validation of its mechanism of action (MOA). This guide provides an in-depth, technically-focused comparison of methodologies to elucidate and validate the MOA of novel this compound-derived compounds, using established Janus kinase (JAK) inhibitors as a comparative benchmark.
The Rationale: Why Focus on Kinase Inhibition?
The 2-aminopyrimidine core is a common feature in numerous kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs) and Polo-like kinases (PLKs).[2][3] Given this precedent, a primary hypothesis for the MOA of novel this compound derivatives is the inhibition of one or more protein kinases. The Janus kinase (JAK) family of non-receptor tyrosine kinases is a particularly relevant target class, as several approved and clinical-stage drugs with pyrimidine-based structures, such as Ruxolitinib and Tofacitinib, function as JAK inhibitors.[4][5][6] Dysregulation of the JAK-STAT signaling pathway is a hallmark of various myeloproliferative neoplasms and autoimmune disorders, making it a critical axis for therapeutic intervention.[7][8]
This guide will therefore focus on the experimental validation of this compound derivatives as potential JAK inhibitors, comparing their hypothetical validation workflow with that of established drugs like Ruxolitinib and Tofacitinib.
A Multi-pronged Approach to MOA Validation
A robust validation of a compound's MOA requires a multi-faceted experimental approach, progressing from direct target interaction to cellular consequences. This ensures that the observed biological effects are indeed a result of the intended molecular mechanism. The core pillars of this validation process are:
-
Direct Target Engagement: Does the compound physically interact with its intended target protein in a cellular environment?
-
Inhibition of Target Activity: Does this interaction translate into a reduction of the target's enzymatic function?
-
Modulation of Downstream Signaling: Is the inhibition of the target's activity reflected in the downstream signaling cascade?
-
Cellular Phenotypic Changes: Does the modulation of the signaling pathway lead to the desired cellular outcomes, such as apoptosis or inhibition of proliferation?
The following sections will detail the experimental protocols for each of these pillars, providing a comparative context with established JAK inhibitors.
Pillar 1: Confirming Direct Target Engagement with the Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a compound to its target protein in intact cells, a critical first step in MOA validation.[9][10] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[11]
Experimental Workflow: CETSA
Figure 1: CETSA Experimental Workflow.
Detailed Protocol: CETSA for JAK2 Target Engagement
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., HEL cells, which have a homozygous JAK2 V617F mutation) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. Include a non-heated control.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Western Blot Analysis:
-
Quantify the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting to detect the amount of soluble JAK2 in each sample.
-
A shift in the melting curve for the compound-treated cells compared to the vehicle-treated cells indicates target engagement.
-
Pillar 2: Quantifying Inhibition of Kinase Activity
Once target engagement is confirmed, the next crucial step is to determine if this binding event leads to the inhibition of the kinase's enzymatic activity. This is typically assessed through in vitro kinase assays.[12]
Experimental Workflow: In Vitro Kinase Assay
Figure 2: In Vitro Kinase Assay Workflow.
Detailed Protocol: JAK2 Biochemical Kinase Assay
-
Assay Preparation:
-
Inhibitor Addition:
-
Prepare serial dilutions of the this compound derivative and the comparator compounds (e.g., Ruxolitinib, Tofacitinib).
-
Add the compounds to the wells of a microplate.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP/substrate mixture to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of remaining ATP (e.g., Kinase-Glo®), or antibody-based detection of the phosphopeptide.[13]
-
-
Data Analysis:
-
Plot the signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Comparative Performance Data
| Compound | Target Kinase | IC50 (nM) | Reference |
| Hypothetical this compound Derivative (Compound X) | JAK2 | To be determined | - |
| Ruxolitinib | JAK1 | 3.3 | [4] |
| JAK2 | 2.8 | [4] | |
| Tofacitinib | JAK1 | 1 | [16] |
| JAK2 | 20 | [16] | |
| JAK3 | 5 | [16] | |
| Compound 8h (a pyrimidin-2-amine derivative) | PLK4 | 6.7 | [2] |
| Compound A8 (a 5-methylpyrimidin-2-amine derivative) | JAK2 | 5 | [7] |
This table presents a template for comparing the in vitro potency of a novel compound with existing inhibitors. The IC50 values for the hypothetical compound would be determined through the described experimental protocol.
Pillar 3: Assessing Inhibition of Downstream Signaling
Inhibition of a kinase should lead to a corresponding decrease in the phosphorylation of its downstream substrates. For the JAK-STAT pathway, a key event is the phosphorylation of STAT proteins.[17][18] Western blotting is a standard technique to assess changes in protein phosphorylation.[19]
Signaling Pathway: JAK-STAT
Figure 3: The JAK-STAT Signaling Pathway and the Point of Inhibition.
Detailed Protocol: Western Blot for Phospho-STAT3
-
Cell Treatment and Lysis:
-
Treat cells (e.g., cytokine-stimulated peripheral blood mononuclear cells) with the this compound derivative or comparators at various concentrations for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).[20][21]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
A dose-dependent decrease in the p-STAT3/total STAT3 ratio in compound-treated cells compared to the vehicle control indicates inhibition of the downstream signaling pathway.
-
Pillar 4: Evaluating Cellular Phenotypic Consequences
The ultimate goal of a targeted therapy is to elicit a specific cellular response. For many kinase inhibitors in oncology, this desired outcome is the induction of apoptosis (programmed cell death) in cancer cells. Flow cytometry is a powerful tool for quantifying apoptosis.[22][23]
Detailed Protocol: Flow Cytometry for Apoptosis
-
Cell Treatment:
-
Plate cancer cells (e.g., a leukemia cell line with a JAK2 mutation) and treat them with a dose range of the this compound derivative, a positive control (e.g., staurosporine), and a vehicle control for 24-48 hours.
-
-
Cell Staining:
-
Harvest the cells and wash them with PBS.
-
Stain the cells with a combination of fluorescent markers for apoptosis, such as Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters dead cells with compromised membranes).[23]
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data to distinguish between different cell populations:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
-
Data Interpretation:
-
A dose-dependent increase in the percentage of apoptotic cells in the compound-treated samples compared to the vehicle control provides strong evidence for the desired cellular effect.
-
Comparative Summary and Future Directions
This guide outlines a systematic and robust approach to validating the mechanism of action of novel this compound-derived compounds, with a focus on their potential as JAK kinase inhibitors. By employing a combination of biophysical, biochemical, and cell-based assays, researchers can build a compelling case for a compound's MOA.
Key Comparison Points with Established JAK Inhibitors:
-
Potency and Selectivity: How does the IC50 of the novel compound for JAK2 compare to that of Ruxolitinib and Tofacitinib? Is it selective for JAK2 over other JAK family members?
-
Cellular Efficacy: At what concentrations does the new compound inhibit STAT3 phosphorylation and induce apoptosis in relevant cell lines, and how do these concentrations correlate with its in vitro kinase inhibitory potency?
-
Therapeutic Window: A comprehensive in vitro and in vivo toxicity assessment (beyond the scope of this guide) will be crucial to determine the therapeutic window of the novel compound compared to existing drugs.
The successful validation of the mechanism of action is a critical milestone in the preclinical development of any new therapeutic agent. The experimental framework presented here, grounded in established methodologies and compared against clinically successful drugs, provides a clear and scientifically rigorous path for advancing promising this compound derivatives towards clinical investigation.
References
- 1. Buy 2-(2-(Dimethylamino)ethoxy)pyrimidin-5-amine [smolecule.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]
- 6. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the proportions of Th1 but not of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 18. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 21. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 22. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
A Senior Application Scientist's Guide to Benchmarking New Pyrimidine Derivatives Against Known Kinase Inhibitors
Introduction: The Kinase Inhibitor Landscape and the Primacy of the Pyrimidine Scaffold
Protein kinases are fundamental regulators of cellular signaling, catalyzing the phosphorylation of substrate proteins. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized oncology, shifting paradigms from broad-spectrum cytotoxics to targeted therapies.
Within the vast chemical space of kinase inhibitors, the pyrimidine nucleus stands out as a "privileged scaffold."[1] Its structure is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases, mimicking the natural adenine core of ATP.[2] This has led to the successful development of numerous FDA-approved drugs, including Imatinib (Bcr-Abl), Gefitinib (EGFR), and Palbociclib (CDK4/6). As medicinal chemists continue to innovate, new pyrimidine derivatives are constantly being synthesized to improve potency, selectivity, and overcome acquired resistance.[1][3]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark novel pyrimidine derivatives against established kinase inhibitors. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating workflow from initial biochemical screening to cell-based mechanistic validation.
Part 1: The Benchmarking Workflow: A Multi-Faceted Approach
A successful benchmarking strategy does not rely on a single data point. It involves a logical, tiered approach that first establishes biochemical potency and then interrogates the compound's effect in a more complex biological system.
Caption: A tiered workflow for kinase inhibitor benchmarking.
Part 2: Establishing Biochemical Potency - The In Vitro Kinase Assay
The first critical step is to determine the direct inhibitory effect of the new derivatives on the purified target kinase. The half-maximal inhibitory concentration (IC50) is the standard metric for this, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[4][5][6]
Causality Behind Experimental Choice: We recommend a luminescence-based assay, such as the ADP-Glo™ Kinase Assay. This format is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening. The principle is straightforward: the kinase reaction produces ADP, which is then converted into a luminescent signal.[7] A decrease in signal directly corresponds to kinase inhibition.[8]
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines the determination of IC50 values for a new pyrimidine derivative against a target kinase (e.g., EGFR) with a known inhibitor (e.g., Gefitinib) as a benchmark.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate peptide
-
ATP (at Km concentration for the kinase)
-
Test Compounds (New Pyrimidine Derivatives) and Benchmark Inhibitor (Gefitinib)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[7]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound and benchmark inhibitor in 100% DMSO. Perform a serial 1:3 dilution in DMSO to create a 10-point concentration curve.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control (for 0% inhibition).
-
Enzyme Addition: Add 2.5 µL of the kinase diluted in assay buffer to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to kinase activity. Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][9]
Data Summary: Biochemical Potency
| Compound | Target Kinase | IC50 (nM) |
| New Pyrimidine Deriv. A | EGFR | 15 |
| New Pyrimidine Deriv. B | EGFR | 250 |
| Gefitinib (Benchmark) | EGFR | 25[10][11] |
Part 3: Assessing Cellular Activity - The Cell Viability Assay
A potent biochemical inhibitor must be able to enter a cell and exert its effect in a complex cellular environment. Cell viability assays are a crucial second step to measure the cytotoxic or cytostatic effects of the compounds on cancer cells that are dependent on the target kinase.
Causality Behind Experimental Choice: The MTT assay is a robust, colorimetric method for assessing cell viability. It measures the metabolic activity of a cell population. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of living, metabolically active cells.[13][14]
Protocol 2: MTT Cell Viability Assay
This protocol assesses the anti-proliferative effects of the new derivatives on a cancer cell line whose growth is driven by the target kinase (e.g., HCC827, an EGFR-mutant lung cancer cell line).
Materials:
-
HCC827 cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compounds and Benchmark Inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds and benchmark inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with medium only (background) and medium with DMSO (vehicle control).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12] Incubate for 4 hours in a humidified atmosphere.[12]
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of the Solubilization Solution to each well to dissolve the purple formazan crystals.[16] Mix thoroughly by gentle shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Summary: Cellular Activity
| Compound | Cell Line | GI50 (nM) |
| New Pyrimidine Deriv. A | HCC827 | 35 |
| New Pyrimidine Deriv. B | HCC827 | >1000 |
| Gefitinib (Benchmark) | HCC827 | 50 |
Part 4: Validating the Mechanism of Action - Western Blotting
This final step confirms that the compound's cellular activity is due to the inhibition of the intended target and its downstream signaling pathway. Western blotting allows for the visualization of protein phosphorylation status.
Causality Behind Experimental Choice: For an EGFR inhibitor, we expect to see a decrease in the autophosphorylation of EGFR itself, as well as reduced phosphorylation of key downstream signaling nodes like AKT and ERK.[17] This provides direct evidence of target engagement and pathway modulation. Using antibodies against both the phosphorylated and total forms of each protein is a critical self-validating control to ensure that changes in phosphorylation are not due to changes in total protein expression.[18]
Caption: EGFR signaling pathway and point of inhibition.
Protocol 3: Western Blot for Phospho-Signaling
Materials:
-
HCC827 cells treated with compounds as described below
-
RIPA Lysis Buffer with protease and phosphatase inhibitors[19]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking Buffer (5% BSA in TBST)[20]
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibody
-
ECL Chemiluminescence detection reagent
Procedure:
-
Cell Treatment and Lysis: Seed HCC827 cells and grow to 70-80% confluency. Serum-starve cells for 12 hours. Treat cells with DMSO, Benchmark Inhibitor (50 nM), and New Pyrimidine Derivative A (35 nM) for 2 hours.
-
Harvesting: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.[19]
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[19] Separate proteins on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in Blocking Buffer (5% BSA in TBST is recommended for phospho-antibodies to reduce background).[20]
-
Incubate the membrane overnight at 4°C with the desired primary antibody (e.g., anti-phospho-EGFR) diluted in blocking buffer.
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again three times with TBST.
-
Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Reprobing: To validate the results, the membrane can be stripped of antibodies and reprobed with antibodies for the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-GAPDH) to confirm equal protein loading across all lanes.[18]
Conclusion
This guide outlines a systematic, three-tiered approach to benchmark novel pyrimidine kinase inhibitors. By integrating biochemical potency assays, cell-based activity screens, and mechanistic validation, researchers can build a comprehensive data package. This rigorous methodology, grounded in explaining the "why" behind each protocol, ensures that the most promising candidates are selected for further preclinical and clinical development. The hypothetical data presented for "New Pyrimidine Derivative A" illustrates a successful candidate, demonstrating superior biochemical potency that translates into effective cellular activity through on-target pathway inhibition.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-Ethoxypyrimidin-5-amine
Welcome to your comprehensive guide on the safe and effective handling of 2-Ethoxypyrimidin-5-amine. In our shared pursuit of scientific advancement, particularly in the intricate field of drug development, the integrity of our work and the safety of our researchers are paramount. This document moves beyond a simple checklist, offering a procedural and logical framework for handling this specific aminopyrimidine derivative. Our goal is to empower you with the knowledge to not only follow safety protocols but to understand the rationale behind them, ensuring a self-validating system of safety within your laboratory.
Hazard Analysis: Understanding the Compound
While specific toxicological data for this compound is not extensively documented, a thorough hazard assessment can be constructed by examining analogous pyrimidine and amine compounds. Amines, as a class, can be skin and respiratory irritants, and some can be corrosive or toxic.[1][2] Pyrimidine derivatives may also cause skin, eye, and respiratory irritation.[3][4][5] Therefore, we must operate under the assumption that this compound presents the following potential hazards:
-
Skin Irritation/Corrosion: Direct contact may cause redness, itching, or more severe reactions.[3][5][6]
-
Serious Eye Damage/Irritation: The compound, if it comes into contact with the eyes, could cause significant and potentially lasting damage.[3][5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[3][5]
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.[3][5]
Given these potential hazards, a robust personal protective equipment (PPE) strategy is not merely recommended; it is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is dictated by a risk assessment of the procedures you will be performing. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale and Causality |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant splash hazard.[4][7] | Protects against accidental splashes and airborne particles, which could cause serious eye irritation or damage. The side-shields provide protection from various angles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) inspected before use.[4][7] A flame-resistant lab coat or impervious clothing is mandatory.[4][8] For tasks with a higher risk of splashes, consider disposable Tyvek-type sleeves or a full suit. | Prevents direct skin contact, mitigating the risk of irritation or absorption. Double gloving may be necessary for extended procedures.[7][9] |
| Respiratory Protection | All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10][11] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[4][8] | The primary engineering control to prevent respiratory tract irritation from dust or vapors.[11] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A logical, sequential workflow is critical to minimizing risk. The following procedure outlines the essential steps for safely handling this compound from preparation to disposal.
Workflow for Handling this compound
Caption: A typical workflow for safely handling this compound.
Step 1: Preparation
-
Risk Assessment: Before beginning any work, review this guide and the Safety Data Sheet (SDS) for any related compounds.[10] Understand the potential hazards and the procedures to mitigate them.
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.[8]
-
Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. The work area within the hood should be clean and uncluttered.[11]
Step 2: Handling
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Avoid creating dust.[5]
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Labeling: Clearly label all containers with the chemical name, concentration, and date.
Step 3: Accidental Spills
-
Evacuate: If a spill occurs, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite.[11]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.[12] Do not let the chemical enter drains.[8]
Step 4: Disposal
-
Waste Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[13]
-
Containerization: Store waste in clearly labeled, sealed containers.[13]
-
Disposal Protocol: Dispose of the waste through your institution's certified hazardous waste disposal program.[5][14][15] Do not dispose of it in regular trash or down the drain.[13]
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][16]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[16]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][16]
Conclusion
The responsible use of this compound is a cornerstone of both safety and scientific validity. By understanding the inherent properties of this compound and adhering to the multi-layered safety protocols outlined in this guide, you contribute to a secure research environment. These procedures are designed to be a self-validating system, where each step reinforces the safety of the entire process. Your commitment to these practices is a commitment to the integrity of your research and the well-being of your colleagues.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. 2-Methoxypyrimidin-5-amine | C5H7N3O | CID 352904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. benchchem.com [benchchem.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
